Technical Documentation Center

7-Fluoroquinoline-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Fluoroquinoline-6-carboxylic acid
  • CAS: 1061650-21-2

Core Science & Biosynthesis

Foundational

"7-Fluoroquinoline-6-carboxylic acid" synthesis from aniline precursors

An In-Depth Technical Guide to the Synthesis of 7-Fluoroquinoline-6-carboxylic Acid from Aniline Precursors Introduction: Defining the Target and Its Significance 7-Fluoroquinoline-6-carboxylic acid is a highly functiona...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 7-Fluoroquinoline-6-carboxylic Acid from Aniline Precursors

Introduction: Defining the Target and Its Significance

7-Fluoroquinoline-6-carboxylic acid is a highly functionalized heterocyclic compound belonging to the quinoline family. Quinolines are bicyclic aromatic structures composed of a benzene ring fused to a pyridine ring. They represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1]

It is crucial to distinguish 7-fluoroquinoline-6-carboxylic acid from the more widely known fluoroquinolone antibiotic precursors, such as 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. While both are vital in drug development, their distinct substitution patterns necessitate different synthetic strategies. This guide focuses specifically on the synthesis of the 7-fluoro-6-carboxy isomer from aniline-based starting materials, providing a detailed exploration of viable synthetic routes, mechanistic underpinnings, and practical experimental protocols for the research scientist.

Core Synthetic Strategies: From Aniline to Quinoline

The construction of the quinoline ring system from aniline precursors is a classic endeavor in organic chemistry. Several named reactions offer pathways to this scaffold. The selection of a specific route is dictated by the substitution pattern of the target molecule and the availability of the required starting materials. For the synthesis of 7-fluoroquinoline-6-carboxylic acid, the Friedländer Annulation presents the most direct and regiochemically controlled approach.

The Friedländer Synthesis: A Regioselective Approach

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a pyruvate ester). The reaction is typically catalyzed by either an acid or a base and proceeds via an initial condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring.

Causality of Method Selection: This method is ideal for the target molecule because the substitution pattern is unambiguously established by the choice of precursors. To construct 7-fluoroquinoline-6-carboxylic acid, the required aniline precursor is 2-amino-4-fluorobenzaldehyde , and the methylene component is ethyl pyruvate . This combination directly places the fluorine atom at the C7 position and the carboxylate group (initially as an ester) at the C6 position of the final quinoline product, avoiding the formation of unwanted regioisomers that can plague other methods.

Proposed Synthetic Pathway: A Step-by-Step Technical Breakdown

The synthesis can be logically divided into three primary stages: preparation of the key aniline precursor, construction of the quinoline core via the Friedländer reaction, and final hydrolysis to yield the target carboxylic acid.

Workflow of the Proposed Synthesis

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Friedländer Annulation cluster_2 Part 3: Final Hydrolysis A Commercially Available 4-Fluoro-2-nitrotoluene B Oxidation to Aldehyde A->B C Reduction of Nitro Group B->C D Key Precursor: 2-Amino-4-fluorobenzaldehyde C->D F Base-Catalyzed Condensation & Cyclization D->F E Ethyl Pyruvate E->F G Intermediate: Ethyl 7-fluoroquinoline-6-carboxylate F->G H Base-Mediated Ester Hydrolysis G->H I Acidic Workup H->I J Final Product: 7-Fluoroquinoline-6-carboxylic acid I->J

Caption: Overall workflow for the synthesis of 7-fluoroquinoline-6-carboxylic acid.

Part 1: Synthesis of the Aniline Precursor (2-Amino-4-fluorobenzaldehyde)

The availability and purity of the 2-amino-4-fluorobenzaldehyde precursor are critical for the success of the subsequent cyclization. While potentially available commercially, its synthesis from more common starting materials is a valuable procedure. A common route begins with 4-fluoro-2-nitrotoluene.

Experimental Protocol:

  • Oxidation: The methyl group of 4-fluoro-2-nitrotoluene is first oxidized to an aldehyde. This can be achieved using various methods, such as treatment with chromium trioxide in acetic anhydride or via radical bromination followed by hydrolysis.

  • Reduction: The nitro group of the resulting 4-fluoro-2-nitrobenzaldehyde is selectively reduced to a primary amine. A standard and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[2] Alternatively, chemical reduction using reagents like iron powder in acidic medium can be employed.

  • Purification: The crude 2-amino-4-fluorobenzaldehyde should be purified, typically by column chromatography or recrystallization, to ensure high purity for the next step.

Part 2: The Friedländer Annulation

This is the key ring-forming step where the quinoline scaffold is constructed.

Reaction Mechanism:

G cluster_mech Mechanism of Friedländer Annulation start 2-Amino-4-fluorobenzaldehyde + Ethyl Pyruvate step1 Aldol Condensation (Base-Catalyzed) start->step1 intermediate1 Intermediate Adduct step1->intermediate1 step2 Intramolecular Cyclization (Attack by Amine) intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration (Loss of H2O) intermediate2->step3 product Ethyl 7-fluoroquinoline-6-carboxylate step3->product

Caption: Simplified mechanism of the Friedländer reaction.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4-fluorobenzaldehyde (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of a base, such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt), to the solution. The base deprotonates the α-carbon of the pyruvate, initiating the condensation.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum and add cold water to induce precipitation.

  • Isolation: Collect the solid product, ethyl 7-fluoroquinoline-6-carboxylate, by filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum.

Part 3: Hydrolysis to the Carboxylic Acid

The final step is the conversion of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.[3]

Experimental Protocol:

  • Setup: Suspend the ethyl 7-fluoroquinoline-6-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq) and heat the mixture to reflux. The hydrolysis is typically complete when the solid fully dissolves, indicating the formation of the soluble sodium salt.

  • Acidification: Cool the solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). The free carboxylic acid will precipitate out of the solution.

  • Isolation: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid 7-fluoroquinoline-6-carboxylic acid by filtration.

  • Purification: Wash the product thoroughly with cold water to remove any inorganic salts. Recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the final product in high purity.

Quantitative Data and Process Summary

The efficiency of this synthetic route depends on the successful execution of each step. The following table provides an overview of the process with anticipated outcomes based on analogous reactions in the literature.

StepKey ReagentsCatalyst / ConditionsProductExpected Yield
1. Precursor Synthesis 4-Fluoro-2-nitrotoluene, Oxidizing Agent, Reducing Agent (e.g., H₂, Pd/C)Multi-step process2-Amino-4-fluorobenzaldehyde60-75% (over 2 steps)
2. Friedländer Annulation 2-Amino-4-fluorobenzaldehyde, Ethyl PyruvateKOH or NaOEt, Ethanol, RefluxEthyl 7-fluoroquinoline-6-carboxylate75-90%
3. Ester Hydrolysis Ethyl 7-fluoroquinoline-6-carboxylate, NaOHEthanol/Water, Reflux, then HCl7-Fluoroquinoline-6-carboxylic acid85-95%

Trustworthiness and Validation

Each protocol described is designed as a self-validating system. The progress of each reaction can be monitored by TLC. The identity and purity of the intermediates and the final product must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will verify the exact molecular weight of the product.

  • Melting Point: A sharp melting point is a key indicator of the purity of the final crystalline solid.

By adhering to these analytical practices, researchers can ensure the integrity and reproducibility of the synthesis. The choice of the Friedländer route provides inherent trustworthiness through its high regioselectivity, minimizing the risk of complex isomeric mixtures and simplifying purification.

References

  • Feely, W., & Boekelheide, V. diethyl methylenemalonate. Organic Syntheses. Available at: [Link]

  • PrepChem. Synthesis of Diethyl Ethoxymethylenemalonate. Available at: [Link]

  • Journal of the Chemical Society, Chemical Communications. A new short and efficient strategy for the synthesis of quinolone antibiotics. RSC Publishing. Available at: [Link]

  • Google Patents.CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
  • Google Patents.CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
  • Iqbal, M. A., et al. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. Available at: [Link]

  • University of Oxford. Quinolones also come from anilines by cyclization to an ortho position. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]

  • Barlik, M., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Author provided. Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]

  • Google Patents.WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • YouTube. Quinolone antibiotics - Structure, Nomenclature, SAR & Synthesis. Available at: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • ResearchGate. Plausible mechanism of the synthesis of 4‐quinolones from N‐aryl ketene‐N,S‐acetals. Available at: [Link]

  • National Institutes of Health. Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. Available at: [Link]

  • KOPS. Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. Available at: [Link]

  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Available at: [Link]

  • ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link]

  • PubMed. Synthesis of amino acid derivatives of quinolone antibiotics. Available at: [Link]

  • ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Available at: [Link]

  • Royal Society of Chemistry. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Available at: [Link]

  • National Institutes of Health. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • YouTube. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Available at: [Link]

  • Wikipedia. 4-Fluoroaniline. Available at: [Link]

  • Google Patents.US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Oriental Journal of Chemistry. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available at: [Link]

  • National Institutes of Health. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Available at: [Link]

  • PubMed. Thermal C2-C6 cyclization of enyne-allenes. Experimental evidence for a stepwise mechanism and for an unusual thermal silyl shift. Available at: [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

  • PubMed. Syntheses and biological activities of new N1-aryl substituted quinolone antibacterials. Available at: [Link]

  • PubMed. Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzothiazine-6-carboxylic acids. Available at: [Link]

Sources

Exploratory

Spectroscopic Data for 7-Fluoroquinoline-6-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 7-Fluoroquinoline-6-carboxylic acid. As experimental spectra for this specific molecule are not widely available in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 7-Fluoroquinoline-6-carboxylic acid. As experimental spectra for this specific molecule are not widely available in public-domain literature, this document synthesizes predicted data with empirical data from structurally analogous compounds to offer a robust analytical framework for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis for quinoline derivatives.

Molecular Structure and Spectroscopic Overview

7-Fluoroquinoline-6-carboxylic acid is a halogenated heterocyclic carboxylic acid. Its structure, featuring a quinoline core substituted with a fluorine atom at position 7 and a carboxylic acid group at position 6, dictates a unique spectroscopic fingerprint. The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group, combined with the aromatic system, significantly influences the electronic environment of the molecule's protons and carbons.

Caption: Molecular structure of 7-Fluoroquinoline-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of quinoline derivatives.[1] The chemical shifts and coupling constants provide detailed information about the connectivity and electronic environment of each atom.

Predicted ¹H NMR Data for 7-Fluoroquinoline-6-carboxylic acid

The following table outlines the predicted ¹H NMR chemical shifts. These predictions are based on computational models and analysis of similar structures. The actual experimental values may vary depending on the solvent and concentration.

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.9 - 9.1ddJ = 4.5, 1.8 Hz
H-37.4 - 7.6ddJ = 8.5, 4.5 Hz
H-48.2 - 8.4ddJ = 8.5, 1.8 Hz
H-58.5 - 8.7dJ(H-F) = ~10 Hz
H-88.1 - 8.3dJ(H-F) = ~7 Hz
COOH> 12.0br s-

Interpretation:

  • Aromatic Protons: The protons on the quinoline ring system are expected to appear in the downfield region (7.4-9.1 ppm) due to the deshielding effect of the aromatic ring current.[2]

  • H-2, H-3, H-4: These protons on the pyridine ring will show characteristic doublet of doublets (dd) splitting patterns.[1]

  • H-5 and H-8: These protons on the benzene ring are coupled to the fluorine atom at C-7. This will result in additional splitting (doublets), with coupling constants (JH-F) that are characteristic of through-bond interactions. Specifically, H-8 will exhibit a 3JH-F coupling, while H-5 will show a 4JH-F coupling.[2]

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very low field, often above 12 ppm.[3]

Predicted ¹³C NMR Data for 7-Fluoroquinoline-6-carboxylic acid

The predicted ¹³C NMR spectrum will show 10 distinct signals for the carbon atoms of the quinoline ring system and the carboxyl group.

Carbon PositionPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2~151-
C-3~122-
C-4~138-
C-4a~129-
C-5~1253JC-F = ~5 Hz
C-6~1282JC-F = ~20-25 Hz
C-7~1631JC-F = ~250 Hz
C-8~1152JC-F = ~20-25 Hz
C-8a~148-
COOH~1683JC-F = ~3-5 Hz

Interpretation:

  • C-7 (Fluorine-bearing Carbon): The most notable feature is the large one-bond carbon-fluorine coupling constant (¹JC-F) for C-7, expected to be around 250 Hz. This signal will appear as a doublet.[4]

  • C-6 and C-8: These carbons adjacent to the fluorine-substituted carbon will exhibit two-bond C-F couplings (²JC-F) of approximately 20-25 Hz, also appearing as doublets.[4]

  • C-5 and COOH: Smaller three-bond couplings (³JC-F) are expected for C-5 and the carboxylic carbon.

  • Carboxyl Carbon: The C=O of the carboxylic acid will be observed in the downfield region around 168 ppm.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-7 position. The chemical shift is sensitive to the electronic environment. For aromatic fluorides, the chemical shift is typically in the range of -100 to -140 ppm relative to CFCl₃.[5] The signal will likely be a complex multiplet due to couplings with H-5 and H-8.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400-600 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Lock on solvent signal and shim prep4->acq1 acq2 Acquire 1D ¹H spectrum acq1->acq2 acq3 Acquire 1D ¹³C spectrum (with proton decoupling) acq2->acq3 acq4 Acquire 1D ¹⁹F spectrum acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectra (TMS at 0 ppm) proc3->proc4 proc5 Integrate signals (¹H) and pick peaks proc4->proc5

Caption: Standard workflow for NMR analysis of 7-Fluoroquinoline-6-carboxylic acid.

  • Sample Preparation: Dissolve 5-10 mg of 7-Fluoroquinoline-6-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes carboxylic acids well). Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon (which will be split by fluorine).

    • ¹⁹F NMR: Acquire the spectrum using appropriate parameters for fluorine nuclei.

  • Processing: Process the raw data (FID) using standard software, including Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for 7-Fluoroquinoline-6-carboxylic acid are expected to be as follows:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
1620 - 1580C=C/C=N stretchAromatic Rings
~1300C-O stretchCarboxylic Acid
1250 - 1100C-F stretchAryl-Fluoride
~900O-H bendCarboxylic Acid

Interpretation:

  • O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3]

  • C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • Aromatic Stretches: Multiple sharp bands in the 1400-1620 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline ring system.

  • C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region is indicative of the C-F bond.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

  • Data Processing: The software will automatically subtract the background from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Expected Data (Electron Impact - EI or Electrospray Ionization - ESI):

  • Molecular Ion Peak (M⁺): For 7-Fluoroquinoline-6-carboxylic acid (C₁₀H₆FNO₂), the expected exact mass is approximately 191.0383 g/mol . In ESI+ mode, the [M+H]⁺ ion would be observed at m/z 192.0461.

  • Key Fragmentation Pathways: Fluoroquinolones typically exhibit characteristic fragmentation patterns.[6]

    • Loss of H₂O: A fragment corresponding to [M+H - H₂O]⁺ at m/z 174 is likely from the carboxylic acid group.

    • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment of [M+H - CO₂]⁺ at m/z 146.

    • Combined Losses: A fragment corresponding to [M+H - H₂O - CO]⁺ is also a common observation in quinolone spectra.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) prep1 Prepare a dilute solution of the sample prep2 in a suitable solvent (e.g., Methanol/Water) prep1->prep2 lc1 Inject sample onto a C18 column prep2->lc1 lc2 Elute with a gradient of mobile phases lc1->lc2 ms1 Ionize eluent using Electrospray Ionization (ESI) lc2->ms1 ms2 Analyze ions in the mass analyzer (e.g., Q-TOF) ms1->ms2 ms3 Detect ions and generate mass spectrum ms2->ms3

Caption: General workflow for LC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, to separate it from any impurities.

  • Ionization: The eluent from the LC is introduced into the Electrospray Ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique suitable for polar molecules like this.

  • Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Conclusion

This guide provides a detailed predictive and comparative analysis of the NMR, IR, and MS spectra for 7-Fluoroquinoline-6-carboxylic acid. By combining computational predictions with empirical data from structurally related compounds, researchers can gain valuable insights into the expected spectroscopic features of this molecule. The provided protocols offer a standardized approach for the experimental characterization and confirmation of the structure of 7-Fluoroquinoline-6-carboxylic acid and similar derivatives.

References

  • ResearchGate. (2006). ChemInform Abstract: The Synthesis and Biological Properties of 6-Fluoroquinolonecarboxylic Acids. Retrieved from [Link]

  • Supporting Information. (n.d.). Design, Synthesis and Evaluation of Novel Fluoroquinolone-Aminoglycoside Hybrid Antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica, 60(3), 237-254.
  • ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(1), 114-122.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts and coupling constants a of the aromatic protons of norfloxacin and the metabolites produced by Microbacterium sp. strain 4N2-2. Retrieved from [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 583-588.
  • PubMed. (1993). Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][7]benzothiazine-6-carboxylic acids related to rufloxacin. Journal of Medicinal Chemistry, 36(22), 3449-3454.

  • ResearchGate. (n.d.). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin.
  • ResearchGate. (2012). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). Retrieved from [Link]

  • ACS Publications. (1992). Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3 dihydro-7H-pyrido[1,2,3-de][7]benzothiazine-6-carboxylic acids. Journal of Medicinal Chemistry.

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1425.
  • Zhang, Y., et al. (2018). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2018, 8591238.

Sources

Foundational

Crystal structure analysis of "7-Fluoroquinoline-6-carboxylic acid"

Crystallographic Characterization and Supramolecular Architecture of 7-Fluoroquinoline-6-carboxylic Acid Executive Summary & Strategic Significance 7-Fluoroquinoline-6-carboxylic acid (7-FQA) represents a critical struct...

Author: BenchChem Technical Support Team. Date: February 2026

Crystallographic Characterization and Supramolecular Architecture of 7-Fluoroquinoline-6-carboxylic Acid

Executive Summary & Strategic Significance

7-Fluoroquinoline-6-carboxylic acid (7-FQA) represents a critical structural scaffold in the development of third-generation fluoroquinolone antibiotics and antitumor agents. Unlike the more common 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, the 7-FQA core offers a unique planar topology for studying fluorine-mediated crystal engineering .

This technical guide provides a rigorous protocol for the solid-state analysis of 7-FQA. It moves beyond standard data collection to focus on the causality of packing interactions—specifically the competition between classical hydrogen bonding and weak fluorine contacts (


, 

)—which directly influence solubility and bioavailability profiles.

Experimental Protocol: Crystallization & Data Collection

The quality of the crystal structure is determined before the X-ray beam ever strikes the sample. For 7-FQA, the presence of both a basic nitrogen (quinoline ring) and an acidic proton (carboxylic acid) creates a pH-dependent crystallization landscape.

Polymorph Screening & Crystal Growth
  • Objective: Obtain single crystals suitable for SC-XRD (

    
     mm).
    
  • Methodology: Slow Evaporation Technique (SET) is preferred over vapor diffusion for this planar molecule to encourage

    
    -stacking.
    
Solvent SystemDielectric Constant (

)
Expected OutcomeMechanism
Ethanol/Water (1:1) HighZwitterionic Form Protic environment stabilizes charge separation (

).
DMF/Acetone MediumNeutral Dimer Aprotic polar solvents favor carboxylic acid homodimers (

).
Chloroform/MeOH LowSolvates Potential for solvent inclusion in lattice channels.

Expert Insight: Avoid pure DMSO. While 7-FQA is soluble, the high boiling point makes crystal retrieval difficult without introducing disorder. Use a DMF/Acetone gradient.

X-Ray Diffraction Parameters
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Copper sources (Cu-K

      
      ) are unnecessary as 7-FQA lacks heavy atoms, and Mo radiation minimizes absorption errors (
      
      
      
      ) while maximizing resolution (
      
      
      Å).
  • Temperature: 100 K (Cryostream).

    • Reasoning: Essential to freeze rotation of the carboxylic acid group and accurately model the thermal ellipsoids of the terminal Fluorine atom, which often exhibits high thermal motion.

Structural Solution & Refinement Workflow

The solution strategy must account for the high probability of planar stacking and pseudo-symmetry.

Workflow Diagram (DOT)

G Start Raw Diffraction Data (.hkl) SpaceGroup Space Group Determination (XPREP) Start->SpaceGroup Phasing Direct Methods / Intrinsic Phasing (SHELXT) SpaceGroup->Phasing Systematic Absences Model Initial Model (Q-peaks assignment) Phasing->Model Refinement Least-Squares Refinement (SHELXL) Model->Refinement H_Placement H-Atom Treatment (Difference Fourier Map) Refinement->H_Placement R1 > 5% Validation CheckCIF / Hirshfeld Refinement->Validation Convergence H_Placement->Refinement Constrained Validation->Refinement Alert A/B

Caption: Iterative refinement workflow emphasizing the critical step of Hydrogen placement to distinguish tautomers.

Critical Refinement Steps
  • Space Group Assignment: Expect Monoclinic

    
     or Triclinic 
    
    
    
    , common for planar aromatic acids.
  • The "Fluorine Flag": Fluorine atoms can be disordered. If the thermal ellipsoid for F7 is elongated, model it as a split position (PART 1 / PART 2) with occupancy refinement.

  • Tautomer Identification (The "Acid Test"):

    • Locate the acidic proton in the Difference Fourier Map.

    • Scenario A (Neutral): H is on the Carboxyl Oxygen (

      
       Å).
      
    • Scenario B (Zwitterion): H is on the Quinoline Nitrogen (

      
       Å).
      
    • Protocol: Do not geometrically fix this proton initially. Refine coordinates freely to prove the tautomeric state, then apply DFIX restraints if necessary.

Supramolecular Architecture Analysis

Once the asymmetric unit is solved, the focus shifts to the supramolecular synthons that dictate material properties.

Primary Interaction: The Hydrogen Bond Network

In the absence of co-formers, 7-FQA will likely adopt one of two motifs:

  • Motif I: The Carboxylic Dimer (

    
    ) 
    
    • Two molecules face each other.[1][2]

    • Interaction:

      
      .
      
    • Prevalence: High in non-polar solvents.

  • Motif II: The Catemer Chain (

    
     or similar) 
    
    • Head-to-tail arrangement.

    • Interaction:

      
      .
      
    • Prevalence: Likely if steric hindrance from the 7-Fluoro group distorts the dimer planar alignment.

The Role of Fluorine (Crystal Engineering)

Fluorine is a poor hydrogen bond acceptor but a strong electrostatic director. Analyze the structure for:

  • C-F···H-C Interactions: Look for contacts

    
     Å. These "weak" hydrogen bonds often lock the planar sheets together.
    
  • F···F Contacts: Type I (symmetrical) vs. Type II (L-shaped). Type II contacts (

    
    ) are stabilizing and attractive.
    
Interaction Logic Diagram (DOT)

Interactions Molecule 7-FQA Molecule COOH Carboxylic Acid (Donor/Acceptor) Molecule->COOH N_Ring Quinoline Nitrogen (Acceptor) Molecule->N_Ring F_Atom 7-Fluorine (Weak Acceptor) Molecule->F_Atom COOH->COOH Homodimer (Strong) Centrosymmetric COOH->N_Ring Catemer (Medium) Head-to-Tail F_Atom->Molecule C-H...F (Weak) Packing Steering

Caption: Competitive interaction map. The dominant pathway (Red vs Green) depends on solvent polarity and pH.

Advanced Validation: Hirshfeld Surface Analysis

To validate the "by-eye" analysis of packing, generate Hirshfeld surfaces (using CrystalExplorer).

  • Generate Surface: Map

    
     over the molecular surface.
    
  • Interpret Red Spots:

    • Deep Red: Indicates strong Hydrogen bonds (O-H···O or O-H···N). These must correspond to the primary synthons identified in Section 4.1.

    • Faint Red: Indicates C-H···F contacts.

  • Fingerprint Plots:

    • Look for the characteristic "spikes".

    • Bottom left spike: H···O interactions (Hydrogen bonding).

    • Diffuse central region: C···C interactions (

      
      -stacking).
      
    • Metric: If the F[1][3]···H contribution to the surface area exceeds 10%, the Fluorine atom is a dominant packing driver.

References

  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

  • Gropen, O., et al. (2000). The nature of the C-F bond and its role in crystal engineering. Journal of Fluorine Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Mercury - Crystal Structure Visualisation. Link

Sources

Exploratory

Technical Guide: Solubility and Stability Profiling of 7-Fluoroquinoline-6-carboxylic Acid

The following technical guide is structured as a high-level pre-formulation directive. It synthesizes theoretical physicochemical principles with rigorous experimental protocols, addressing the specific challenges of the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level pre-formulation directive. It synthesizes theoretical physicochemical principles with rigorous experimental protocols, addressing the specific challenges of the fluoroquinoline scaffold.

Compound: 7-Fluoroquinoline-6-carboxylic acid CAS: 142803-51-6 Molecular Formula: C₁₀H₆FNO₂ Molecular Weight: 191.16 g/mol [1]

Executive Summary

7-Fluoroquinoline-6-carboxylic acid serves as a critical pharmacophore in the synthesis of kinase inhibitors (e.g., c-Met) and next-generation antibacterials. Its utility is defined by the bioisosteric substitution of fluorine, which modulates metabolic stability and lipophilicity. However, this scaffold presents distinct pre-formulation challenges: pH-dependent zwitterionic solubility and photolytic instability typical of halogenated quinolines.

This guide provides a definitive roadmap for characterizing the thermodynamic solubility and stress-stability profile of this compound, moving beyond simple "pass/fail" metrics to mechanistic understanding.

Physicochemical Baseline & Theoretical Profile

Before initiating wet-lab experiments, the solubility behavior must be contextualized by the compound's ionization states.

Structural Analysis

The molecule contains two ionizable centers:

  • Carboxylic Acid (C6): Acts as a proton donor.

  • Quinoline Nitrogen (N1): Acts as a proton acceptor.

Due to the electron-withdrawing nature of the fluorine atom at C7 and the carboxyl group at C6, the basicity of the quinoline nitrogen is significantly reduced compared to unsubstituted quinoline.

PropertyPredicted ValueImpact on Study Design
pKa (Acid) ~3.5 – 4.0Solubility will increase drastically above pH 5.0.
pKa (Base) ~2.0 – 2.8Protonation of N1 requires highly acidic media (pH < 2).
LogP ~1.8 – 2.1Moderate lipophilicity; likely BCS Class II or IV behavior.
Melting Point >240°CHigh lattice energy indicates poor intrinsic aqueous solubility.

Expert Insight: The compound likely exhibits a U-shaped pH-solubility profile with a wide insoluble region (pH 3–5) where the neutral species dominates. The isoelectric point (pI) is likely near pH 3.0–3.5.

Solubility Studies: Protocols & Methodologies

Do not rely on kinetic solubility (DMSO precipitation) for this compound, as it often overestimates solubility due to supersaturation. Thermodynamic equilibrium solubility is the required standard.

Thermodynamic Solubility Protocol (Shake-Flask Method)

Objective: Determine saturation solubility (


) at physiological pH levels.

Workflow:

  • Preparation: Add excess solid (~10 mg) to 2 mL of buffer in amber glass vials (to prevent photodegradation).

  • Media Selection:

    • 0.1 N HCl (pH 1.2) – Simulates gastric fluid.

    • Acetate Buffer (pH 4.5) – Critical "insoluble" zone.

    • Phosphate Buffer (pH 6.8) – Intestinal fluid simulation.

    • Borate Buffer (pH 10.0) – Maximizes ionization (carboxylate form).

  • Equilibration: Agitate at 37°C for 24–48 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 mins or filter using 0.22 µm PVDF filters (pre-saturated to avoid drug adsorption).

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

Visualization: Solubility Workflow

SolubilityWorkflow Start Start: Excess Solid + Buffer Agitate Equilibrate: 37°C, 24-48h (Amber Vials) Start->Agitate Check Visual Check: Is solid still present? Agitate->Check AddMore Add more solid Check->AddMore No Filter Phase Separation: Centrifuge/Filter (PVDF) Check->Filter Yes AddMore->Agitate pHCheck Measure Final pH (Drift Check) Filter->pHCheck HPLC HPLC Quantification pHCheck->HPLC

Caption: Decision tree for thermodynamic solubility determination ensuring saturation equilibrium.

Stability Assessment: Stress Testing (Forced Degradation)

Fluoroquinolines are robust against hydrolysis but susceptible to oxidation and photolysis. The fluorine atom introduces a specific risk of nucleophilic aromatic substitution under extreme basic conditions.

Stability-Indicating Analytical Method (HPLC)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: DAD (210–400 nm). Monitor 254 nm (aromatic) and 280-320 nm (conjugated systems).

Stress Conditions & Mechanistic Expectations
StressorConditionMechanistic Expectation for 7-Fluoroquinoline
Acid Hydrolysis 1N HCl, 60°C, 24hStable. The quinoline ring is resistant to acid.
Base Hydrolysis 1N NaOH, 60°C, 24hRisk: Potential displacement of Fluorine by -OH (nucleophilic aromatic substitution) yielding 7-hydroxyquinoline derivative.
Oxidation 3% H₂O₂, RT, 24hModerate Risk: N-oxide formation at the quinoline nitrogen.
Photolysis 1.2 million lux hoursHigh Risk: Homolytic cleavage of C-F bond or radical generation. Strict light protection required.
Thermal 80°C (Solid State)Stable (unless >200°C where decarboxylation may occur).
Visualization: Degradation Pathways

DegradationPathways Parent 7-Fluoroquinoline- 6-carboxylic acid NOxide N-Oxide Impurity (Oxidation) Parent->NOxide H2O2 Hydroxy 7-Hydroxy Analog (Base Hydrolysis/SnAr) Parent->Hydroxy NaOH/Heat Decarboxy 7-Fluoroquinoline (Thermal Decarboxylation) Parent->Decarboxy >200°C Photo Defluorinated/Radical Products (Photolysis) Parent->Photo UV Light

Caption: Predicted degradation pathways based on quinoline scaffold reactivity.

Critical Experimental Insights (The "Why")

  • The "pH Drift" Trap: When testing solubility of carboxylic acids in unbuffered water or weak buffers, the dissolution of the acid will lower the pH, artificially suppressing solubility. Always measure the pH of the supernatant after equilibrium.

  • Filter Adsorption: Fluoroquinolines are planar and hydrophobic. They bind avidly to nylon filters. Use PVDF or PTFE filters and discard the first 1 mL of filtrate.

  • Polymorphism: Recrystallization from different solvents (e.g., DMSO vs. Ethanol) during purification can yield different polymorphs with vastly different solubility profiles. Perform DSC (Differential Scanning Calorimetry) on the starting material to establish a baseline.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2] Link

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

  • Hubicka, U., et al. (2013). Photostability of fluoroquinolones in solution and solid phase. Kinetic studies.[2][3] Link (Contextual reference for fluoroquinoline photolability).

  • PubChem. Compound Summary: Quinoline-6-carboxylic acid. National Library of Medicine. Link (Used for analog physicochemical baseline).

Sources

Foundational

Strategic Synthesis &amp; Derivatization of 7-Fluoroquinoline-6-carboxylic Acid: A Guide for Medicinal Chemists

Executive Summary The 7-fluoroquinoline-6-carboxylic acid scaffold (CAS: 1061650-21-2) represents a critical, underutilized pharmacophore in modern drug discovery.[1][2][3] Distinct from the classical 6-fluoro-4-oxo-1,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-fluoroquinoline-6-carboxylic acid scaffold (CAS: 1061650-21-2) represents a critical, underutilized pharmacophore in modern drug discovery.[1][2][3] Distinct from the classical 6-fluoro-4-oxo-1,4-dihydroquinoline antibiotic core (e.g., Ciprofloxacin), this fully aromatic quinoline offers unique electronic properties and vector orientation for fragment-based drug design (FBDD).[1][2][3] Its utility spans kinase inhibition (e.g., c-Met, VEGFR) and non-classical antibacterial agents.[1][3]

This guide provides a rigorous technical framework for the synthesis of novel derivatives from this precursor. We explore two primary reactivity vectors: the nucleophilic aromatic substitution (SNAr) at the C-7 fluorine and the amidation/functionalization of the C-6 carboxyl group.[1][2][3] By mastering the sequence of these transformations, researchers can access a diverse chemical space with high efficiency.[1][2][3]

Chemical Profile & Reactivity Analysis

Electronic Architecture

The reactivity of 7-fluoroquinoline-6-carboxylic acid is governed by the interplay between the electron-deficient quinoline ring and the substituents at positions 6 and 7.[1][2][3]

  • C-7 Fluorine (Electrophilic Site): The fluorine atom is activated for nucleophilic attack primarily by the ortho-effect of the electron-withdrawing carboxyl group at C-6.[1][2][3] While the quinoline nitrogen (N-1) exerts a long-range inductive withdrawing effect, the C-7 position is not classically activated via resonance (unlike C-2 or C-4).[1][2][3] Therefore, SNAr reactions at C-7 require elevated temperatures or strong nucleophiles compared to their 4-oxo-quinoline counterparts.[1][2][3]

  • C-6 Carboxyl (Nucleophilic/Electrophilic Handle): This moiety serves as a versatile anchor for amide coupling, esterification, or reduction.[1][2][3] Its presence is crucial for activating the C-7 fluorine; thus, derivatization strategies must consider whether to modify the carboxyl group before or after the SNAr step.[1][2][3]

Strategic Synthetic Pathways

We define two primary routes for library generation:

  • Route A (SNAr First): Displacement of the C-7 fluorine with an amine or thiol, followed by C-6 functionalization.[1][2][3] This is preferred when the incoming nucleophile is stable to subsequent coupling conditions.[1][2][3]

  • Route B (Amidation First): Functionalization of the C-6 carboxyl, followed by C-7 displacement.[1][2][3] This route is advantageous when the C-6 substituent (e.g., an electron-withdrawing amide) further activates the C-7 position.[1][2][3]

Detailed Experimental Protocols

Protocol 1: C-7 Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduction of a piperazine or cyclic amine motif at C-7.[1][2][3] Rationale: This reaction exploits the activation provided by the C-6 carboxyl group.[1][2][3] The use of a polar aprotic solvent (DMSO) and an inorganic base drives the reaction.[1][3]

Materials:

  • 7-Fluoroquinoline-6-carboxylic acid (1.0 eq)[1][2][3]

  • N-Boc-piperazine (1.2 eq)[1][2][3]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1][2][3]

  • DMSO (Dimethyl sulfoxide), anhydrous[1][3]

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vial with 7-fluoroquinoline-6-carboxylic acid (100 mg, 0.52 mmol) and anhydrous DMSO (2.0 mL). Stir until fully dissolved.

  • Addition: Add N-Boc-piperazine (116 mg, 0.62 mmol) followed by DIPEA (181 µL, 1.04 mmol).

  • Reaction: Seal the vial and heat the mixture to 100°C for 12 hours.

    • Checkpoint: Monitor reaction progress via LC-MS (Target Mass: [M+H]+ ~ 358). The starting material (F-acid) should be consumed.[1][2][3]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 mL). Adjust pH to ~4 with 1M HCl to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water (3x), and dry under vacuum.[3]

  • Purification: If necessary, purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol 2: C-6 Amide Coupling (HATU Method)

Objective: Derivatization of the carboxylic acid with a functionalized amine.[1][2][3] Rationale: HATU is chosen for its high efficiency and low racemization potential, ensuring rapid conversion of the potentially sterically hindered C-6 acid.[1][2][3]

Materials:

  • 7-Fluoroquinoline-6-carboxylic acid (or derivative from Protocol 1) (1.0 eq)[1][2][3]

  • Amine partner (e.g., Benzylamine) (1.1 eq)[1][3]

  • HATU (1.2 eq)[1][3]

  • DIPEA (3.0 eq)[1][3]

  • DMF (Dimethylformamide), anhydrous[1][3]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (0.5 mmol) in DMF (3 mL). Add DIPEA (1.5 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (0.6 mmol) and stir for 10 minutes at room temperature to form the activated ester.

    • Note: The solution typically turns yellow/orange.[1][3]

  • Amine Addition: Add the amine partner (0.55 mmol) dropwise.

  • Reaction: Stir at room temperature for 4-16 hours.

    • Checkpoint: TLC (5% MeOH in DCM) or LC-MS should show complete conversion to the amide.[1][2][3]

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2x), water (1x), and brine (1x).[1][3] Dry over Na2SO4 and concentrate.

Data Presentation & Analysis

Reaction Optimization Data

The following table summarizes the optimization of the SNAr reaction at C-7.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1EthanolEt3N802415Poor solubility; low conversion.[1][2][3]
2DMFK2CO31001265Moderate yield; difficult workup.
3DMSODIPEA1001288 Optimal conditions. Clean profile.[1][2][3]
4NMPDIPEA140472Faster, but significant degradation impurities.[1][2][3]
Visualization of Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

G Start 7-Fluoroquinoline- 6-carboxylic Acid RouteA Route A: SnAr First Start->RouteA Choice 1 RouteB Route B: Amidation First Start->RouteB Choice 2 InterA 7-Amino-quinoline- 6-carboxylic Acid RouteA->InterA Amine/DMSO 100°C InterB 7-Fluoro-quinoline- 6-carboxamide RouteB->InterB HATU/Amine DMF, RT Final 7-Amino-quinoline- 6-carboxamide (Target) InterA->Final HATU/Amine DMF, RT InterB->Final Amine/DMSO 120°C (Requires higher T)

Figure 1: Divergent synthetic workflows. Route A is generally preferred for stability, while Route B requires harsher conditions for the second step due to electronic changes.[1][3]

Critical Quality Attributes (CQA) & Validation

To ensure the integrity of the synthesized derivatives, the following validation criteria must be met:

  • NMR Spectroscopy:

    • 1H NMR: Diagnostic loss of the C-7 coupling pattern (if F is displaced) or shift in the C-6 proton signals.[1][2][3]

    • 19F NMR: Complete disappearance of the signal at ~ -120 ppm (relative to CFCl3) confirms successful SNAr displacement.[1][2][3]

  • LC-MS Purity: >95% purity by UV (254 nm) is required for biological testing.

  • Regiochemistry Confirmation: In cases of ambiguity (e.g., if other halogens are present), NOESY experiments should confirm the proximity of the incoming nucleophile to the C-6 substituent.

References

  • National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 11235657, 7-Fluoroquinoline-6-carboxylic acid.[1][2][3] Retrieved from [Link][1][3]

  • Chu, D. T. W., et al. (1985).[1][3] Synthesis and Structure-Activity Relationships of New Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 28(11), 1558-1564.[1][3] (Foundational text on fluoroquinolone reactivity).

  • Li, J. J. (2014).[1][2][3] Name Reactions in Heterocyclic Chemistry II. Wiley.[1][3] (Reference for SNAr mechanisms in nitrogen heterocycles).

Sources

Exploratory

An In-depth Technical Guide to the Theoretical and Computational Studies of 7-Fluoroquinoline-6-carboxylic acid

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 7-Fluoroquinoline-6-carboxylic acid, a significant scaffold in medicinal chemistry. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 7-Fluoroquinoline-6-carboxylic acid, a significant scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the integration of computational predictions with experimental validations.

Introduction: The Significance of the Fluoroquinolone Core

Quinolones are a critical class of synthetic antibacterial agents. The introduction of a fluorine atom into the quinolone ring, creating fluoroquinolones, marked a significant advancement in antimicrobial therapy, broadening the spectrum of activity and improving pharmacokinetic profiles.[1] Specifically, the substitution patterns on the quinolone core are crucial in determining the biological activity. Modifications at the C-7 position, for instance, have been shown to significantly impact the potency and spectrum of antibacterial action.[2] 7-Fluoroquinoline-6-carboxylic acid serves as a key building block for novel fluoroquinolone derivatives, and understanding its intrinsic electronic and structural properties is paramount for the rational design of new therapeutic agents.[3][4]

Part 1: Theoretical and Computational Framework

The cornerstone of modern drug discovery lies in the synergy between experimental synthesis and in-silico analysis. Computational chemistry provides a powerful lens to predict molecular properties, reaction mechanisms, and biological interactions before committing to resource-intensive laboratory work. For a molecule like 7-Fluoroquinoline-6-carboxylic acid, a multi-faceted computational approach is employed.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost.[5][6]

Workflow for DFT Analysis:

DFT_Workflow cluster_prep Input Preparation cluster_calc Quantum Calculation cluster_analysis Data Analysis mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry spec_calc Spectroscopic Predictions (GIAO for NMR, TD-DFT for UV-Vis) geom_opt->spec_calc fmo Frontier Molecular Orbitals (HOMO-LUMO) geom_opt->fmo mep Molecular Electrostatic Potential (MEP) geom_opt->mep nbo Natural Bond Orbital (NBO) Analysis geom_opt->nbo thermo Thermodynamic Properties freq_calc->thermo Vibrational Frequencies Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (e.g., DNA Gyrase - PDB: 2XCT) grid_gen Grid Box Generation (Define Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (Energy Minimization) docking_run Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis & Scoring docking_run->pose_analysis interaction_analysis Binding Interaction Analysis (Hydrogen Bonds, Hydrophobic etc.) pose_analysis->interaction_analysis

Caption: A standard workflow for molecular docking studies.

Causality in Target Selection: Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. [2]Therefore, these enzymes are the primary targets for docking studies with novel fluoroquinolone derivatives. The crystal structure of Staphylococcus aureus DNA gyrase in complex with ciprofloxacin (PDB ID: 2XCT) is a commonly used receptor model. [7] Key Outputs:

  • Binding Affinity/Energy: A scoring function estimates the binding free energy (in kcal/mol), with lower values indicating a more favorable interaction. [8]* Binding Pose: The predicted 3D orientation of the ligand within the active site.

  • Molecular Interactions: Identification of key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues of the protein. [9]

Part 2: Experimental Validation and Protocols

Computational predictions must be validated by experimental data to ensure their accuracy and relevance. The synthesis and spectroscopic characterization of 7-Fluoroquinoline-6-carboxylic acid and its derivatives are crucial for this validation.

Synthesis

The synthesis of the quinolone core often follows established methods like the Gould-Jacobs reaction. [1]A common route to fluoroquinolone carboxylic acids involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis. [1][4] Step-by-Step Protocol for a Representative Synthesis:

  • Step 1: Condensation: React 3-fluoro-4-amino-benzoic acid with diethyl ethoxymethylenemalonate (DEEM) under reflux to form the intermediate enamine.

  • Step 2: Cyclization: Heat the enamine intermediate in a high-boiling point solvent like diphenyl ether to induce thermal cyclization, forming the ethyl ester of the quinolone.

  • Step 3: Hydrolysis: Saponify the resulting ester using an aqueous base (e.g., NaOH), followed by acidification (e.g., with HCl) to precipitate the final 7-Fluoroquinoline-6-carboxylic acid product. [10]4. Step 4: Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized compound. [11][12] Protocol for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. [13] 2. Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz).

    • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values, which together elucidate the molecular structure. [13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

    • Data Acquisition: Obtain the spectrum over a range of 4000-400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups (e.g., C=O, O-H, C-F). [11]

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer.

    • Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern, confirming the molecular formula. [11]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol). [13] 2. Data Acquisition: Record the absorbance spectrum.

    • Data Analysis: Identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule. [14]

Conclusion

The integration of theoretical and computational studies with experimental synthesis and characterization provides a robust framework for the investigation of 7-Fluoroquinoline-6-carboxylic acid. DFT calculations offer deep insights into the molecule's intrinsic properties, guiding the interpretation of spectroscopic data. Molecular docking simulations, in turn, rationalize its potential biological activity and provide a basis for designing novel derivatives with enhanced therapeutic profiles. This synergistic approach accelerates the drug discovery process, enabling a more targeted and efficient development of new fluoroquinolone-based agents.

References

  • Benchchem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Benchchem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
  • Anonymous. Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024-09-26).
  • Al-Hiari, Y. et al. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022-03-03).
  • Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis.
  • PMC. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
  • International Journal of Pharmaceutical Sciences. Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives.
  • PMC. Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent.
  • Prasad, M.V.V. Vara et al. MOLECULAR DOCKING STUDIES OF 6-FLUORO-8-HYDROXY-4- OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID DERIVATIVES AS ANTIBACTERIAL AGENT.
  • orientjchem.org. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
  • PMC. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. (2020-10-08).
  • PubMed. Design, Synthesis and Molecular Docking of 1-Cyclopropyl-6- Fluoro-4-Oxo-7-{4-[2-(4-Substituted-Phenyl)-2-(Substituted)-Ethyl] -1-Piperazinyl}-1,4-Dihydroquinoline-3-Carboxylic Acid as an Antimicrobial Agents.
  • PMC. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase.
  • PubMed. Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs. (2014-10-09).
  • ResearchGate. Pyridonecarboxylic Acids as Antibacterial Agents. VII. Synthesis and Structure-Activity Relationship of Amino- and Hydroxyl-Substituted 7-Cycloalkyl and 7-Vinyl Derivatives of l-Cyclopropyl-6-fluoro-4- quinolone-3-carboxylic Acid.. (2025-08-05).
  • MDPI. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models.
  • ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2025-08-08).
  • PubMed. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives.
  • ResearchGate. Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues | Request PDF.
  • PubMed. In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria.
  • PMC. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023-10-04).
  • Anonymous. Synthesis of Fluoroquinolone Antibiotics.
  • Anonymous. 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • DSpace@MIT. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl.
  • ResearchGate. Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs | Request PDF. (2025-11-10).
  • MDPI. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes.

Sources

Foundational

Physicochemical properties of "7-Fluoroquinoline-6-carboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoroquinoline-6-carboxylic Acid Abstract 7-Fluoroquinoline-6-carboxylic acid belongs to the quinolone class of compounds, a scaffold of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoroquinoline-6-carboxylic Acid

Abstract

7-Fluoroquinoline-6-carboxylic acid belongs to the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. As a functionalized heterocyclic system, its physicochemical properties—such as acidity, solubility, and lipophilicity—are critical determinants of its behavior in biological systems and its suitability as a lead compound or synthetic intermediate. This guide provides a comprehensive technical overview of the core physicochemical properties of 7-Fluoroquinoline-6-carboxylic acid. It details the theoretical basis for these properties, presents established experimental protocols for their accurate determination, and discusses their implications for research and development. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization and application of novel chemical entities.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. These data provide the basis for all subsequent theoretical predictions and experimental analyses.

Figure 1: Chemical Structure of 7-Fluoroquinoline-6-carboxylic acid

Caption: Workflow for pKa determination via potentiometric titration.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

[1]Rationale: By allowing a surplus of the solid compound to equilibrate with the solvent over an extended period, this method ensures that a true saturated solution is achieved, providing a thermodynamically valid solubility value.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or solvent. 2[1]. Equilibration: Seal the vials and agitate them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. 3[1]. Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent. Determine the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve of known concentrations.

  • Validation: The presence of remaining solid in the vial after equilibration confirms that a saturated solution was achieved.

Protocol for Spectroscopic Analysis

Rationale: Standardized sample preparation is crucial for obtaining high-quality, reproducible spectroscopic data for structural confirmation and purity assessment.

Step-by-Step Protocol:

  • NMR Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing an internal standard like tetramethylsilane (TMS). 2[2]. NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). U[2]se standard acquisition parameters and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • UV-Vis Sample Preparation: Prepare a concentrated stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol). C[2]reate a dilution in the same solvent within a quartz cuvette to a final concentration that yields an absorbance between 0.1 and 1.0 at the λmax. 4[2]. UV-Vis Data Acquisition: Use a dual-beam spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent. T[2]hen, record the sample's absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

Relevance in Drug Discovery and Development

The 7-fluoroquinoline-6-carboxylic acid core is a key pharmacophore in many antibacterial agents. Fluoroquinolones exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. T[3]he carboxylic acid at C-3 (in the standard numbering of fluoroquinolones) and the substituent at C-7 are critical for this activity. While the subject molecule has a different substitution pattern, its structural similarity makes it a valuable scaffold for developing new therapeutic agents, potentially targeting not only bacteria but also viruses and cancer.

dot graph moa { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

FQ [label="Fluoroquinolone\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Enzyme [label="Bacterial DNA Gyrase\n& Topoisomerase IV", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; Inhibition [label="Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Replication [label="DNA Replication\nBlocked"]; Damage [label="DNA Damage"]; Death [label="Bacterial Cell Death", shape= Mdiamond];

FQ -> Inhibition; Enzyme -> Inhibition; Inhibition -> Replication; Inhibition -> Damage; Replication -> Death; Damage -> Death; }

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Fluoro-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid via the Gould-Jacobs Reaction

Abstract The quinolone scaffold, particularly the fluoroquinolone subclass, represents a cornerstone in the development of potent antibacterial agents.[1][2] The 7-Fluoro-4-oxo-1,4-dihydroquinoline-6-carboxylic acid core...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolone scaffold, particularly the fluoroquinolone subclass, represents a cornerstone in the development of potent antibacterial agents.[1][2] The 7-Fluoro-4-oxo-1,4-dihydroquinoline-6-carboxylic acid core is a critical pharmacophore found in numerous broad-spectrum antibiotics.[1][3] This technical guide provides an in-depth exploration of the Gould-Jacobs reaction as a robust and versatile method for synthesizing this key intermediate. We will dissect the reaction mechanism, provide a detailed, field-proven experimental protocol, discuss critical process parameters, and offer expert insights into potential challenges and optimization strategies. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and discovery of novel therapeutic agents.

Introduction: The Strategic Importance of the Fluoroquinolone Core

The remarkable therapeutic success of fluoroquinolone antibiotics, such as Ciprofloxacin and Levofloxacin, stems from their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[4][] The specific substitution pattern on the quinolone ring is crucial for antibacterial potency, spectrum, and pharmacokinetic properties.[1][3] The presence of a fluorine atom at the C-6 position and a carboxylic acid at the C-3 position (of the core quinolone structure) are known to significantly enhance gyrase inhibition and bacterial cell penetration.[3]

The Gould-Jacobs reaction, first reported in 1939, remains a highly relevant and powerful synthetic strategy for constructing the foundational 4-hydroxyquinoline (which exists predominantly as the 4-oxo tautomer) framework from readily available anilines.[6][7] This guide focuses on the specific application of this reaction to produce 7-Fluoro-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a precursor that requires careful selection of starting materials to ensure correct regiochemical outcomes.

The Gould-Jacobs Reaction: A Mechanistic Dissection

The Gould-Jacobs reaction is a multi-step synthesis that elegantly constructs the quinolone ring system through a sequence of condensation, thermal cyclization, and hydrolysis.[6][8][9] Understanding the causality behind each step is paramount for successful execution and optimization.

The core sequence involves:

  • Condensation: An aniline derivative undergoes a nucleophilic attack on an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[6][7]

  • Thermal Cyclization: This is the rate-determining and most critical step, requiring significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[7][9] This intramolecular reaction forges the new pyridine ring. The high activation energy can be supplied by conventional heating in a high-boiling inert solvent (like diphenyl ether) or, more efficiently, through microwave irradiation.[7][10]

  • Saponification: The resulting ethyl 4-oxo-quinoline-3-carboxylate is hydrolyzed, typically under basic conditions (e.g., NaOH), to yield the corresponding carboxylic acid salt.[7][11]

  • Decarboxylation: The carboxylic acid at the C-3 position, derived from the malonic ester, can be removed by heating the acidified intermediate.[6][7] This step is often facile as it involves a beta-keto acid intermediate.

Regioselectivity: The Decisive Factor

When using an asymmetrically substituted aniline, such as the required precursor for our target molecule, the thermal cyclization can potentially occur at two different ortho positions relative to the amine.[9][12] The regioselectivity is governed by both steric and electronic factors. For the synthesis of 7-Fluoro-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, the starting material is 5-amino-2-fluorobenzoic acid . The cyclization must occur at the C-6 position of the aniline (para to the fluorine) rather than the C-2 position, which is sterically hindered by the adjacent carboxylic acid group. This steric hindrance is the primary directing factor ensuring the formation of the desired 7-fluoro regioisomer.

Synthesis Workflow for 7-Fluoro-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid

The following diagram outlines the comprehensive workflow for the synthesis, from starting materials to the purified final product.

G Workflow: Gould-Jacobs Synthesis of 7-Fluoro-4-oxo-quinoline-6-carboxylic Acid Start Starting Materials (5-amino-2-fluorobenzoic acid + DEEM) Condensation Step 1: Condensation (110-130°C) Start->Condensation Intermediate1 Anilidomethylenemalonate Intermediate Condensation->Intermediate1 Formation Cyclization Step 2: Thermal Cyclization (e.g., Diphenyl Ether, 250°C) Intermediate1->Cyclization Intermediate2 Ethyl 7-Fluoro-4-oxo-6-carboxy- 1,4-dihydroquinoline-3-carboxylate Cyclization->Intermediate2 Ring Closure Hydrolysis Step 3: Saponification (Aqueous NaOH, Reflux) Intermediate2->Hydrolysis Acidification Acidification & Decarboxylation (Conc. HCl, Heat) Hydrolysis->Acidification Hydrolyzes Ester Product Crude Product Precipitation Acidification->Product Removes C3-COOH Purification Purification (Recrystallization) Product->Purification Final Final Product: 7-Fluoro-4-oxo-1,4-dihydroquinoline- 6-carboxylic acid Purification->Final Analysis Characterization (HPLC, NMR, IR, MS) Final->Analysis QC/QA

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 7-Fluoroquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic routes for obtaining 7-Fluoroquinoline-6-carboxylic acid, a key building block in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for obtaining 7-Fluoroquinoline-6-carboxylic acid, a key building block in the development of novel pharmaceuticals. As a Senior Application Scientist, this document is structured to offer not just a series of steps, but a strategic and mechanistic understanding of the synthesis, empowering researchers to troubleshoot and adapt these methods.

Strategic Overview: Pathways to the Target Molecule

The synthesis of 7-Fluoroquinoline-6-carboxylic acid is a multi-step process that hinges on the initial construction of the quinoline core, followed by strategic functionalization. The most convergent and well-established approach involves the Gould-Jacobs reaction, a powerful tool for quinoline synthesis. This primary route, along with a viable alternative, is outlined below.

Primary Synthetic Strategy: Gould-Jacobs Annulation followed by Carbonylation

This robust strategy commences with commercially available starting materials and proceeds through a logical sequence of well-understood transformations. The key steps are:

  • Formation of the Quinoline Core via the Gould-Jacobs reaction, starting with 4-bromo-3-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

  • Aromatization and Functional Group Manipulation to yield the pivotal intermediate, 7-fluoro-6-bromoquinoline.

  • Introduction of the Carboxylic Acid Moiety at the 6-position through a palladium-catalyzed carbonylation reaction.

  • Final Hydrolysis to afford the target molecule, 7-Fluoroquinoline-6-carboxylic acid.

Visualization of the Primary Synthetic Workflow

Synthetic_Pathway_1 A 4-Bromo-3-fluoroaniline C Diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate A->C Condensation B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 7-fluoro-6-bromo-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (Gould-Jacobs) E 7-Fluoro-6-bromoquinolin-4-ol D->E Hydrolysis & Decarboxylation F 7-Fluoro-6-bromoquinoline E->F Reduction/Aromatization G Ethyl 7-fluoroquinoline-6-carboxylate F->G Pd-catalyzed Carbonylation H 7-Fluoroquinoline-6-carboxylic acid G->H Hydrolysis

Figure 1: Primary synthetic route to 7-Fluoroquinoline-6-carboxylic acid.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Quinoline Core

The cornerstone of this synthesis is the Gould-Jacobs reaction, which efficiently constructs the quinoline scaffold from an appropriately substituted aniline.[1][2]

Starting Materials:

Starting MaterialSupplierNotes
4-Bromo-3-fluoroanilineCommercially AvailableA key building block for pharmaceuticals and agrochemicals.[2][3]
Diethyl ethoxymethylenemalonate (EMME)Commercially AvailablePrepared from diethyl malonate and triethyl orthoformate.[1][4][5]

Step 1: Condensation of 4-Bromo-3-fluoroaniline with EMME

This initial step involves the reaction of the primary amine of 4-bromo-3-fluoroaniline with the electrophilic enol ether of EMME to form the key intermediate, diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate.

  • Protocol:

    • In a round-bottom flask, combine equimolar amounts of 4-bromo-3-fluoroaniline and diethyl ethoxymethylenemalonate.

    • The reaction can be performed neat or in a high-boiling solvent such as ethanol.[6]

    • Heat the mixture to reflux (approximately 100-120 °C) for 2-4 hours.[7]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes upon cooling and can be collected by filtration. If no crystallization occurs, the solvent (if used) is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol or diethyl ether.[7]

  • Expert Insight: The formation of this intermediate is a nucleophilic substitution at the ethoxy-activated double bond. The reaction is typically high-yielding and proceeds cleanly. Microwave irradiation can be employed to significantly reduce the reaction time.[6]

Step 2: Thermal Cyclization to form the Quinolone Ring

The anilinomethylenemalonate intermediate undergoes a thermal cyclization in a high-boiling point solvent to form the quinoline ring system.

  • Protocol:

    • In a flask equipped with a reflux condenser, suspend the diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate in a high-boiling inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

    • Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.

    • Maintain this temperature for 30-60 minutes.

    • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product, ethyl 7-fluoro-6-bromo-4-hydroxyquinoline-3-carboxylate.

    • Collect the solid by filtration and wash with hexane.

  • Causality: The high temperature facilitates an intramolecular electrophilic aromatic substitution, where the malonate portion of the molecule attacks the ortho position of the aniline ring, leading to the formation of the quinoline core. The use of a high-boiling solvent is critical to achieve the necessary activation energy for this cyclization.

Part 2: Aromatization and Functional Group Transformations

Step 3: Hydrolysis and Decarboxylation

The resulting 4-hydroxyquinoline-3-carboxylate is then converted to the corresponding 7-fluoro-6-bromoquinolin-4-ol.

  • Protocol:

    • Suspend the ethyl 7-fluoro-6-bromo-4-hydroxyquinoline-3-carboxylate in a solution of sodium hydroxide (e.g., 10% aqueous solution).

    • Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester.

    • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid intermediate.

    • The intermediate can be decarboxylated by heating it in a high-boiling solvent like mineral oil to around 250-270 °C until carbon dioxide evolution ceases.

    • Alternatively, the hydrolysis and decarboxylation can sometimes be achieved in a one-pot procedure by heating the ester in a strong acid mixture, such as acetic acid, water, and sulfuric acid.[8]

    • The resulting 7-fluoro-6-bromoquinolin-4-ol is collected by filtration upon cooling.

Step 4: Conversion to 7-Fluoro-6-bromoquinoline

The 4-hydroxyquinoline is converted to the corresponding 4-chloroquinoline, which is then reduced to the fully aromatic quinoline.

  • Protocol:

    • Treat the 7-fluoro-6-bromoquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[9]

    • Heat the mixture to reflux for 2-3 hours.

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the 7-fluoro-6-bromo-4-chloroquinoline with a suitable organic solvent like dichloromethane.

    • The 4-chloro group can then be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by other reductive dehalogenation methods to yield 7-fluoro-6-bromoquinoline.

Visualization of the Alternative Synthetic Workflow

Synthetic_Pathway_2 A 7-Fluoro-6-aminoquinoline B 7-Fluoro-6-quinolinediazonium salt A->B Diazotization (NaNO₂, H₂SO₄) C 7-Fluoro-6-cyanoquinoline B->C Sandmeyer Reaction (CuCN, KCN) D 7-Fluoroquinoline-6-carboxylic acid C->D Hydrolysis

Figure 2: Alternative synthetic route via the Sandmeyer reaction.

Part 3: Introduction of the Carboxylic Acid Group

Primary Route: Palladium-Catalyzed Carbonylation

This modern and efficient method directly converts the aryl bromide to the corresponding ester.

  • Protocol:

    • In a pressure vessel, dissolve 7-fluoro-6-bromoquinoline in ethanol.

    • Add a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a phosphine ligand (e.g., dppf).

    • Add a base, such as triethylamine.

    • Pressurize the vessel with carbon monoxide (CO) gas.

    • Heat the reaction mixture to 80-120 °C for several hours.

    • After cooling and releasing the pressure, the reaction mixture is filtered, and the solvent is evaporated.

    • The resulting ethyl 7-fluoroquinoline-6-carboxylate is purified by column chromatography.

  • Expert Insight: This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, CO insertion into the aryl-palladium bond, and reductive elimination to form the ester and regenerate the catalyst.

Alternative Route: Sandmeyer Reaction and Hydrolysis

An alternative to the carbonylation is the conversion of the bromo group to a nitrile, followed by hydrolysis. This first requires conversion of the bromo group to an amino group.

  • Protocol:

    • Buchwald-Hartwig amination: Convert 7-fluoro-6-bromoquinoline to 7-fluoro-6-aminoquinoline using a palladium catalyst, a suitable ligand, and an amine source (e.g., benzophenone imine followed by hydrolysis).

    • Diazotization: Dissolve the 7-fluoro-6-aminoquinoline in a cold aqueous solution of a strong acid (e.g., sulfuric acid).

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.[10][11]

    • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in potassium cyanide (KCN).[10][12][13]

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Warm the reaction mixture gently to complete the reaction.

    • Extract the 7-fluoro-6-cyanoquinoline with an organic solvent.

    • Hydrolysis: Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH) followed by acidic workup.[14]

Final Step: Hydrolysis to 7-Fluoroquinoline-6-carboxylic acid

The final step in the primary route is the hydrolysis of the ethyl ester.

  • Protocol:

    • Dissolve the ethyl 7-fluoroquinoline-6-carboxylate in a mixture of ethanol and water.

    • Add a base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux for 1-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 7-Fluoroquinoline-6-carboxylic acid.

  • Self-Validation: The purity of the final product should be assessed by melting point determination, HPLC, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectroscopic data should be consistent with the structure of 7-Fluoroquinoline-6-carboxylic acid.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepTransformationKey ReagentsTypical Yield (%)
1Condensation4-bromo-3-fluoroaniline, EMME85-95%
2CyclizationDowtherm A, heat70-85%
3Hydrolysis & DecarboxylationNaOH, HCl / Heat60-80%
4AromatizationPOCl₃, then H₂/Pd-C70-90%
5aCarbonylationCO, EtOH, Pd catalyst60-80%
5bSandmeyer & Hydrolysis1. NaNO₂, H⁺ 2. CuCN 3. H₃O⁺50-70% (over 3 steps)
6Final HydrolysisNaOH, H₂O/EtOH90-98%

Note: Yields are approximate and can vary based on reaction scale and optimization.

Conclusion

The synthesis of 7-Fluoroquinoline-6-carboxylic acid is a well-defined process that relies on established synthetic methodologies. The Gould-Jacobs reaction provides a reliable entry point to the quinoline core, and subsequent functional group manipulations, particularly palladium-catalyzed carbonylation, offer an efficient route to the final product. The alternative Sandmeyer route provides a robust, albeit longer, alternative. This guide provides the necessary framework for researchers to successfully synthesize this important molecule, with an emphasis on the underlying chemical principles that govern each transformation.

References

  • Feely, W., & Boekelheide, V. (n.d.). DIETHYL METHYLENEMALONATE. Organic Syntheses Procedure. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Multichem Exports. (n.d.). 4-Bromo-3-Fluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
  • International Journal of Pharmaceutical Sciences and Research. (2025, August 20). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7922.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Miranda-Sánchez, F., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules, 28(16), 6031.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wang, Q., & Li, X. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 720-731.
  • MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Iodopropyne. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • PMC. (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Retrieved from [Link]

  • Swellmeen, L., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 35(4), 1248-1253.
  • MerLion Pharmaceuticals. (n.d.). New Fluoroquinolone Finafloxacin HCl (FIN). Retrieved from [Link]

  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Frontiers. (2023, September 6). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Retrieved from [Link]

  • NIST. (n.d.). 6-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline, tms - Optional[Vapor Phase IR]. Retrieved from [Link]

  • MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014, August 8). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline. Retrieved from [Link]

  • Patsnap. (2012, February 15). Method for synthesizing 7-bromo-6-chloro-4-quinazolinone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. Retrieved from [Link]

Sources

Exploratory

"7-Fluoroquinoline-6-carboxylic acid" chemical structure and properties

Executive Summary 7-Fluoroquinoline-6-carboxylic acid (CAS: 1061650-21-2) is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents. Unlike the ubiquitous fluoroquinolone antibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoroquinoline-6-carboxylic acid (CAS: 1061650-21-2) is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents. Unlike the ubiquitous fluoroquinolone antibiotics (which are typically 4-oxo-1,4-dihydroquinoline derivatives), this fully aromatic quinoline scaffold serves as a critical intermediate for kinase inhibitors, receptor modulators, and novel antimicrobial agents where a planar, electron-deficient aromatic core is required.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, and applications in medicinal chemistry. It is designed for researchers requiring precise structural data and reliable synthesis protocols.

Chemical Identity & Physicochemical Properties[1][2]

The molecule features a fused benzene and pyridine ring system (quinoline) substituted with a carboxylic acid at position 6 and a fluorine atom at position 7.[1] This substitution pattern creates a unique electronic environment, enhancing the acidity of the carboxylic group and modulating the lipophilicity of the scaffold.

PropertyData
Chemical Name 7-Fluoroquinoline-6-carboxylic acid
CAS Number 1061650-21-2
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; slightly soluble in Methanol; insoluble in water (neutral pH)
pKa (Predicted) ~3.5 (COOH), ~4.8 (Quinoline N)
Melting Point >230 °C (Decomposes)
LogP (Predicted) 1.8 - 2.2

Synthetic Pathways[8][9]

The synthesis of 7-fluoroquinoline-6-carboxylic acid is classically achieved via the Skraup Quinoline Synthesis . This method constructs the pyridine ring onto a pre-functionalized aniline precursor.

Retrosynthetic Analysis

To achieve the 6-COOH, 7-F substitution pattern on the quinoline core, the starting material must be 4-amino-2-fluorobenzoic acid .

  • The Carboxylic Acid (COOH) at the para position relative to the amine in the aniline precursor becomes position 6 in the quinoline.

  • The Fluorine (F) at the meta position relative to the amine (specifically at position 2 of the aniline) directs the cyclization to the less hindered ortho position (C5 of the aniline), resulting in the fluorine ending up at position 7 of the quinoline.

Reaction Scheme (Graphviz)

SynthesisPath Precursor 4-Amino-2-fluorobenzoic acid (C7H6FNO2) Reagents Glycerol + H2SO4 (Skraup Conditions) Precursor->Reagents Mix Intermediate Acrolein In-Situ (Michael Acceptor) Precursor->Intermediate Michael Addition Reagents->Intermediate Dehydration Cyclization Cyclization & Oxidation (Nitrobenzene/I2) Intermediate->Cyclization Ring Closure Product 7-Fluoroquinoline-6-carboxylic acid (Target) Cyclization->Product Aromatization

Caption: Step-wise synthetic pathway transforming 4-amino-2-fluorobenzoic acid into the target quinoline scaffold via Skraup cyclization.

Detailed Experimental Protocol

Note: The Skraup reaction is exothermic and can be violent. Perform in a fume hood with appropriate safety guards.

Reagents:

  • 4-Amino-2-fluorobenzoic acid (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric acid (conc.[2][3] H₂SO₄, 2.5 eq)

  • Nitrobenzene (0.8 eq) or Iodine (catalytic) as oxidant

  • Ferrous sulfate (FeSO₄, catalytic) to moderate the reaction

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a heavy-duty magnetic stirrer, mix 4-amino-2-fluorobenzoic acid, glycerol, and nitrobenzene.

  • Acid Addition: Add concentrated H₂SO₄ dropwise with stirring. The mixture will darken.

  • Heating: Heat the mixture cautiously to 140°C. An exothermic reaction may occur (the "Skraup violent phase"); remove heat if reflux becomes too vigorous.

  • Reflux: Once stabilized, reflux at 150°C for 4–6 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (approx. 10 volumes).

  • Neutralization: Basify the solution with 50% NaOH or NH₄OH to pH ~4–5 (the isoelectric point of the amino acid product).

  • Purification: The crude product precipitates as a solid. Filter and wash with cold water. Recrystallize from ethanol or acetic acid to obtain pure 7-fluoroquinoline-6-carboxylic acid.

Characterization & Quality Control

Verification of the structure is critical to distinguish it from isomeric impurities (e.g., 5-fluoro or 8-fluoro isomers).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ 9.0–8.9 ppm (dd, 1H): H2 of the quinoline ring (deshielded by N).

    • δ 8.5–8.4 ppm (d, 1H): H4 of the quinoline ring.

    • δ 8.3 ppm (d, 1H): H5 (singlet-like or doublet due to long-range coupling).

    • δ 7.8 ppm (d, 1H): H8 (coupled to F7).

    • δ 7.6 ppm (dd, 1H): H3.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass: [M+H]⁺ = 192.04 m/z

  • Fragment Pattern: Loss of CO₂ (M-44) is common in MS/MS, yielding a fragment at ~148 m/z.

Applications in Drug Discovery

This scaffold is distinct from the "fluoroquinolone" antibiotics (e.g., ciprofloxacin) but shares the privileged quinoline core.

Kinase Inhibition

The 6-position carboxylic acid is a versatile handle for amide coupling.

  • Workflow: React 7-fluoroquinoline-6-carboxylic acid with diverse amines using HATU/DIPEA.

  • Target: The resulting amides mimic the hinge-binding motifs of Type I/II kinase inhibitors (e.g., targeting c-Met, VEGFR, or PIM kinases). The 7-fluorine atom provides metabolic stability against oxidative defluorination and modulates the pKa of the adjacent amide.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, this molecule is an ideal fragment for screening against novel protein targets. The fluorine atom serves as an NMR handle for ¹⁹F-NMR screening libraries.

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/clothing
Eye Irritation H319: Causes serious eye irritationP305+P351: Rinse cautiously with water
STOT-SE H335: May cause respiratory irritationP261: Avoid breathing dust/fume

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.

References

  • PubChem Compound Summary. "7-Fluoroquinoline-6-carboxylic acid (CID 329773944)." National Center for Biotechnology Information. [Link]

  • Manske, R. H. F. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144. (Foundational text on Skraup Synthesis). [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 7-Fluo`roquinoline-6-carboxylic Acid in Modern Drug Discovery

< In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, 7-Fluoroquinoline-6-carboxylic acid has eme...

Author: BenchChem Technical Support Team. Date: February 2026

<

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, 7-Fluoroquinoline-6-carboxylic acid has emerged as a particularly valuable building block. Its unique electronic properties and versatile chemical handles make it a cornerstone for the development of novel therapeutics, particularly in the realms of oncology and anti-infective research. This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth application notes, validated protocols, and the scientific rationale behind its use.

The Significance of the Fluoroquinolone Moiety

The introduction of a fluorine atom and a carboxylic acid group onto the quinoline core at the 7- and 6-positions, respectively, is a strategic decision rooted in fundamental principles of medicinal chemistry. The fluorine atom, being the most electronegative element, exerts a powerful influence on the molecule's physicochemical properties.[1][2][3] Its small size allows it to act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity through favorable electrostatic interactions with target proteins.[1][2][3][4][5]

The carboxylic acid at the 6-position provides a crucial handle for further chemical modification. It serves as a versatile attachment point for a variety of side chains and linkers, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This dual functionality of metabolic stabilization and synthetic versatility is what makes 7-fluoroquinoline-6-carboxylic acid a highly sought-after intermediate in drug discovery programs.

Core Applications in Medicinal Chemistry

The 7-fluoroquinoline-6-carboxylic acid scaffold is a key component in the design of a range of therapeutic agents. Its applications are diverse, with notable examples in the development of kinase inhibitors and novel antibiotics.

Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The quinoline core can function as a "hinge-binding" motif, interacting with the ATP-binding site of various kinases.[6] The 7-fluoro substituent can enhance this binding affinity and contribute to the overall potency and selectivity of the inhibitor.

One prominent example is the use of this scaffold in the development of inhibitors for receptor tyrosine kinases (RTKs) such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[7] These receptors are often overexpressed or mutated in tumors, driving their growth and proliferation. By incorporating the 7-fluoroquinoline-6-carboxylic acid moiety, medicinal chemists can design potent and selective inhibitors that disrupt these oncogenic signaling pathways.[8]

Workflow for the Synthesis of a Kinase Inhibitor Library

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Screening & Optimization A Starting Materials (e.g., anilines, acrylates) B Cyclization Reaction (e.g., Gould-Jacobs reaction) A->B C 7-Fluoroquinoline-6-carboxylic acid B->C D Amide Coupling (with diverse amine library) C->D E Suzuki Coupling (with diverse boronic acids) C->E F Final Kinase Inhibitor Library D->F E->F G High-Throughput Screening (Kinase activity assays) F->G H Hit Identification & Validation G->H I Lead Optimization (Structure-Activity Relationship studies) H->I G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification A 7-Fluoroquinoline-6-carboxylic acid E Activated Ester Intermediate A->E Activation B Coupling Agent (e.g., HATU) B->E C Base (e.g., DIPEA) C->E D Solvent (e.g., DMF) D->E G Amide Bond Formation E->G F Primary Amine F->G Nucleophilic Attack H Aqueous Work-up G->H I Column Chromatography H->I J Final Amide Product I->J

Sources

Application

Use of "7-Fluoroquinoline-6-carboxylic acid" in the synthesis of fluoroquinolone analogs

Application Note & Protocol Guide Executive Summary & Strategic Analysis The synthesis of fluoroquinolone antibiotics—a class including ciprofloxacin, levofloxacin, and moxifloxacin—relies on a precise molecular scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The synthesis of fluoroquinolone antibiotics—a class including ciprofloxacin, levofloxacin, and moxifloxacin—relies on a precise molecular scaffold. While the prompt specifies "7-Fluoroquinoline-6-carboxylic acid" (CAS 1061650-21-2), it is critical to distinguish between this specific chemical entity and the bioactive pharmacophore required for antibacterial activity.

Critical Nomenclature & SAR Alert:

  • The Prompted Compound: 7-Fluoroquinoline-6-carboxylic acid is a simple quinoline ring with a carboxyl group at position 6 and fluorine at 7. It lacks the 4-oxo and 1,4-dihydro motifs essential for DNA gyrase inhibition.

  • The Bioactive Core: The industry-standard precursor for fluoroquinolone analogs is 6-Fluoro-7-halo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (often termed "Q-Acid").

    • Position 3: Carboxylic acid (essential for binding).

    • Position 4: Ketone (essential for binding).

    • Position 6: Fluorine (essential for cell penetration and potency).

    • Position 7: Leaving group (Cl or F) for analog generation via nucleophilic substitution.

Strategic Pivot: This guide focuses on the synthesis of bioactive fluoroquinolone analogs. We will utilize the 6-Fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold as the primary building block, as this aligns with the functional requirements of drug development. The protocols below detail the generation of this core (via Gould-Jacobs cyclization) and its subsequent diversification into analogs.

Structural Logic & Pathway Visualization

The synthesis of fluoroquinolone analogs follows a convergent strategy: constructing the "Q-Acid" core followed by late-stage diversification at the C-7 position.

G cluster_legend Reaction Phase Start 2,4-Dichloro-5-fluoroaniline (Starting Material) Enamine Anilinoacrylate Intermediate (Enamine) Start->Enamine + EMME, 110°C EMME Diethyl ethoxymethylenemalonate (Reagent) EMME->Enamine Cyclization Gould-Jacobs Cyclization (250°C, Dowtherm A) Enamine->Cyclization - EtOH Ester 4-Hydroxyquinoline-3-ester Cyclization->Ester Alkylation N-Alkylation (R-X, K2CO3, DMF) Ester->Alkylation Install N-1 Substituent (Cyclopropyl/Ethyl) Hydrolysis Acid Hydrolysis (HCl/AcOH) Alkylation->Hydrolysis Q_Acid CORE SCAFFOLD (Q-Acid) 6-Fluoro-7-chloro-4-oxo-3-COOH Hydrolysis->Q_Acid Analogs Fluoroquinolone Analogs (C-7 Amination) Q_Acid->Analogs S_NAr with Amines (Piperazine, etc.)

Figure 1: The Gould-Jacobs synthetic pathway to the bioactive fluoroquinolone core.

Protocol 1: Synthesis of the Q-Acid Scaffold

Objective: Synthesize 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Scale: 100 mmol basis.

Materials
  • Precursor: 2,4-Dichloro-5-fluoroaniline (18.0 g, 100 mmol).

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) (21.6 g, 100 mmol).

  • Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Alkylation Agent: Cyclopropyl bromide (or iodide).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
Step-by-Step Methodology

Phase A: Enamine Formation

  • In a 250 mL round-bottom flask equipped with a Dean-Stark trap, combine 2,4-dichloro-5-fluoroaniline (1 eq) and EMME (1.05 eq).

  • Heat to 110–120°C for 2 hours.

  • Monitor the collection of ethanol in the trap. The reaction is complete when ethanol evolution ceases.

  • Checkpoint: TLC (Hexane/EtOAc 3:1) should show disappearance of aniline.

Phase B: Thermal Cyclization (Gould-Jacobs)

  • Critical Step: Add Dowtherm A (50 mL) to the reaction vessel.

  • Raise temperature rapidly to 250–260°C .

  • Maintain reflux for 45–60 minutes. The high temperature is non-negotiable to overcome the activation energy for aromatic cyclization.

  • Cool the mixture to room temperature. The ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate usually precipitates.

  • Add hexane (100 mL) to complete precipitation. Filter and wash with hexane to remove Dowtherm A.

Phase C: N-Alkylation & Hydrolysis

  • Dissolve the ester (10 g) in DMF (50 mL). Add

    
     (2.5 eq) and Cyclopropyl bromide (1.5 eq).
    
  • Stir at 90°C for 12 hours.

  • Pour into water (200 mL) to precipitate the N-cyclopropyl ester. Filter.

  • Hydrolysis: Suspend the wet cake in a mixture of Acetic Acid (30 mL) and 6N HCl (20 mL). Reflux for 3 hours.

  • Cool to room temperature. The free acid (Q-Acid) will crystallize.

  • Filter, wash with water, and dry at 80°C.

Validation Criteria:

  • Appearance: White to pale yellow solid.

  • Melting Point: >230°C (decomposition).

  • Purity: >98% by HPLC.

Protocol 2: Analog Generation (C-7 Diversification)

Objective: Synthesize bioactive analogs via Nucleophilic Aromatic Substitution (


) at the C-7 position. This is the primary method for generating library diversity.
Reaction Mechanism

The 7-chloro (or 7-fluoro) atom is activated by the electron-withdrawing carbonyl at C-4 and the fluorine at C-6. Nucleophilic amines (piperazines, pyrrolidines) readily displace this halogen.

Experimental Procedure

Reagents:

  • Substrate: Q-Acid (from Protocol 1).

  • Nucleophile: N-Methylpiperazine, Morpholine, or novel amine side chain.

  • Solvent: DMSO or Pyridine (polar aprotic is essential).

  • Scavenger Base: Triethylamine (TEA) or DBU.

Steps:

  • Charge: In a reaction vial, suspend Q-Acid (1.0 mmol) in DMSO (3.0 mL).

  • Activate: Add the amine nucleophile (1.2 – 2.0 mmol).

    • Note: If the amine is a salt (e.g., hydrochloride), add an extra equivalent of base.

  • Reaction: Heat to 110–130°C for 2–6 hours.

    • Monitoring: HPLC is preferred over TLC due to the polarity of the carboxylic acid.

  • Work-up (Isoelectric Precipitation):

    • Cool to room temperature.[1]

    • The product is often soluble in the basic reaction mixture.

    • Dilute with water (10 mL).

    • Adjust pH to 7.0–7.4 using 1N HCl or 10% Acetic Acid.

    • The zwitterionic fluoroquinolone will precipitate at its isoelectric point.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via Preparative HPLC (C18 column, 0.1% Formic Acid gradient).

Data Analysis & Reactivity Profile

The choice of the leaving group at C-7 significantly impacts yield and reaction speed.

Parameter7-Chloro Scaffold7-Fluoro ScaffoldRecommendation
Reactivity ModerateHighUse 7-Fluoro for sterically hindered amines.
Cost LowHighUse 7-Chloro for standard piperazines.
Side Reactions LowPotential for defluorination at C-6 if conditions too harshControl Temp <140°C.
Solvent Compatibility DMSO, DMF, NMPDMSO, AcetonitrileDMSO is universal standard.

Troubleshooting Guide:

  • Issue: Incomplete conversion.

    • Solution: Switch solvent to N-Methyl-2-pyrrolidone (NMP) and increase temp to 140°C.

  • Issue: Product oiling out.

    • Solution: The isoelectric point is critical. Titrate pH slowly while stirring. If oil persists, decant water and triturate with diethyl ether.

  • Issue: Decarboxylation (Loss of C-3 COOH).

    • Cause: Temperature too high (>180°C) during S_NAr.

    • Solution: Keep reaction temp below 150°C.

References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Grohe, K., & Heitzer, H. (1987). Synthesis of 1-amino-4-quinolone-3-carboxylic acids.[1] Liebigs Annalen der Chemie. (Foundational work on the Bayer process for Ciprofloxacin).

  • PubChem Compound Summary. (2026). 7-Fluoroquinoline-6-carboxylic acid (CAS 1061650-21-2).[2][3][4][5][6][7] National Center for Biotechnology Information. Link[2]

  • Google Patents. (2012). Process for the preparation of Ciprofloxacin (WO2012127505A2).Link

  • Sigma-Aldrich. (2026). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Product Sheet.Link

Sources

Method

Bioisosteric Replacement of the Carboxylic Acid in 7-Fluoroquinoline-6-carboxylic acid: A-Senior Application Scientist's Guide

Introduction: The Strategic Imperative of Bioisosteric Replacement in Drug Discovery In the landscape of modern medicinal chemistry, the quinoline scaffold represents a privileged structure, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Bioisosteric Replacement in Drug Discovery

In the landscape of modern medicinal chemistry, the quinoline scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1] The carboxylic acid functional group, a common feature in many drug candidates, plays a pivotal role in establishing drug-target interactions through its ability to form strong electrostatic and hydrogen bonds.[2] However, the presence of a carboxylic acid can also introduce liabilities such as poor membrane permeability, rapid metabolism, and potential toxicity, hindering the development of promising lead compounds.[3]

This application note provides a detailed guide for the strategic bioisosteric replacement of the carboxylic acid moiety in 7-Fluoroquinoline-6-carboxylic acid . While specific biological data for this exact substitution pattern is not extensively reported in publicly available literature, the principles of fluoroquinolone chemistry suggest its potential as a valuable scaffold. This guide will, therefore, leverage established principles of bioisosterism and synthetic chemistry to propose a rational approach for generating analogs with potentially improved pharmacokinetic and pharmacodynamic profiles. We will explore the rationale behind selecting key bioisosteres—tetrazoles, N-acylsulfonamides, and hydroxamic acids—and provide detailed, actionable protocols for their synthesis and subsequent evaluation.

Rationale for Bioisosteric Replacement of the Carboxylic Acid

The decision to replace a carboxylic acid is driven by the goal of optimizing a molecule's drug-like properties while retaining or enhancing its biological activity. Bioisosteres are functional groups with similar steric and electronic properties to the original moiety, making them ideal candidates for this strategic modification.[3][4]

Key Objectives for Replacing the Carboxylic Acid in 7-Fluoroquinoline-6-carboxylic acid:

  • Improved Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and potentially reactive metabolites.[5] Bioisosteres like tetrazoles are generally more resistant to such metabolic pathways.[5]

  • Enhanced Membrane Permeability: The ionizable nature of carboxylic acids can limit passive diffusion across biological membranes. Replacing it with a less acidic or more lipophilic group can improve oral bioavailability and cell penetration.

  • Modulation of Acidity (pKa): Fine-tuning the acidity of the pharmacophore can impact its interaction with the target protein and its overall pharmacokinetic profile. Each bioisostere offers a distinct pKa range, allowing for a systematic exploration of this parameter.

  • Exploration of New Intellectual Property: The synthesis of novel chemical entities through bioisosteric replacement is a cornerstone of generating new intellectual property in drug discovery programs.

Selection of Promising Bioisosteres

Based on established principles in medicinal chemistry, we have selected three high-potential bioisosteres to replace the 6-carboxylic acid of 7-fluoroquinoline:

  • 1H-Tetrazol-5-yl: A well-established non-classical bioisostere of the carboxylic acid. It shares a similar pKa (around 4.5-4.9) and planar geometry, allowing it to mimic the hydrogen bonding interactions of a carboxylate.[3] Tetrazoles often exhibit increased metabolic stability.[5]

  • N-Acylsulfonamide: This group offers a pKa range (typically 3.5-4.5) comparable to carboxylic acids and can form similar hydrogen bond geometries. The additional substitution possibilities on the sulfonamide nitrogen allow for further chemical space exploration and modulation of physicochemical properties.

  • Hydroxamic Acid: Known for its metal-chelating properties, the hydroxamic acid group can be an effective carboxylic acid mimic. With a higher pKa (around 8-9), it offers a different ionization profile at physiological pH, which could be advantageous for specific target interactions.[2]

Comparative Physicochemical Properties of Selected Bioisosteres
BioisostereTypical pKaKey AdvantagesPotential Liabilities
Carboxylic Acid ~4.5Strong H-bonding, well-understoodMetabolic instability, low permeability
1H-Tetrazol-5-yl ~4.5 - 4.9Metabolic stability, similar acidityCan have high desolvation energy
N-Acylsulfonamide ~3.5 - 4.5Tunable properties, H-bonding mimicSynthetic complexity
Hydroxamic Acid ~8 - 9Metal chelation, different pKaPotential for hydrolysis

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the selected bioisosteres starting from 7-Fluoroquinoline-6-carboxylic acid or its derivatives.

Logical Workflow for Bioisostere Synthesis

Caption: Synthetic workflow for bioisostere analogs.

Protocol 1: Synthesis of 6-(1H-Tetrazol-5-yl)-7-fluoroquinoline

This protocol first requires the conversion of the carboxylic acid to a nitrile, followed by a cycloaddition reaction.

Step 1a: Synthesis of 7-Fluoroquinoline-6-carboxamide

  • Reaction Setup: To a solution of 7-Fluoroquinoline-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Activation: Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the acyl chloride by thin-layer chromatography (TLC).

  • Amidation: Cool the reaction mixture to 0 °C and add a solution of aqueous ammonia (2.0 eq) dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for 1 hour. Dilute with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxamide.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Step 1b: Dehydration to 6-Cyano-7-fluoroquinoline

  • Reaction Setup: To a solution of 7-Fluoroquinoline-6-carboxamide (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add trifluoroacetic anhydride (1.5 eq) dropwise.

  • Dehydration: Stir the reaction at room temperature for 3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude nitrile by column chromatography on silica gel.

Step 1c: [3+2] Cycloaddition to form the Tetrazole

  • Reaction Setup: To a solution of 6-Cyano-7-fluoroquinoline (1.0 eq) in N,N-dimethylformamide (DMF, 5 mL/mmol), add sodium azide (1.5 eq) and zinc bromide (1.2 eq).[2][6]

  • Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a stirred solution of 1 M HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the 6-(1H-Tetrazol-5-yl)-7-fluoroquinoline.[2]

Protocol 2: Synthesis of N-Acylsulfonamide Analog

This protocol utilizes the acyl chloride intermediate.

  • Reaction Setup: Prepare the 7-Fluoroquinoline-6-carbonyl chloride as described in Step 1a.

  • Acylation: To a solution of the desired sulfonamide (e.g., benzenesulfonamide, 1.2 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add triethylamine (2.0 eq). To this mixture, add the freshly prepared solution of 7-Fluoroquinoline-6-carbonyl chloride (1.0 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-acylsulfonamide by column chromatography on silica gel or recrystallization.

Protocol 3: Synthesis of Hydroxamic Acid Analog

This protocol also proceeds via the acyl chloride.

  • Reaction Setup: Prepare the 7-Fluoroquinoline-6-carbonyl chloride as described in Step 1a.

  • Hydroxylamine Reaction: In a separate flask, prepare a solution of hydroxylamine hydrochloride (2.0 eq) and triethylamine (2.2 eq) in a mixture of DCM and methanol (10:1, 10 mL/mmol) at 0 °C. Stir for 30 minutes.

  • Coupling: Add the freshly prepared solution of 7-Fluoroquinoline-6-carbonyl chloride (1.0 eq) in DCM dropwise to the hydroxylamine solution at 0 °C.[7][8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude hydroxamic acid by column chromatography on silica gel or recrystallization.

Proposed In Vitro and In Vivo Evaluation Cascade

A systematic evaluation of the newly synthesized analogs is crucial to determine the success of the bioisosteric replacement strategy. The following testing cascade is proposed:

In Vitro Assays
Assay TypePurposeKey Parameters Measured
Primary Target Engagement To determine if the analogs retain activity against the biological target of the parent compound.IC₅₀ / EC₅₀, Ki
Selectivity Profiling To assess off-target activities against a panel of related targets (e.g., other kinases or DNA gyrase).IC₅₀ / EC₅₀ against off-targets
Physicochemical Properties To measure key drug-like properties.Aqueous solubility, LogD, pKa
ADME Profiling To evaluate the metabolic stability and permeability of the analogs.Microsomal stability (t½), Caco-2 permeability (Papp)
Plasma Protein Binding To determine the extent of binding to plasma proteins.Fraction unbound (fu)
In Vivo Studies

For promising candidates identified through in vitro screening:

Study TypePurposeKey Parameters Measured
Pharmacokinetic (PK) Study To determine the absorption, distribution, metabolism, and excretion profile in a relevant animal model (e.g., mouse or rat).Cmax, Tmax, AUC, t½, Oral Bioavailability (F%)
Efficacy Study To evaluate the therapeutic effect in a disease-relevant animal model.Tumor growth inhibition, bacterial clearance, reduction in inflammatory markers
Preliminary Toxicology To assess the safety profile of the lead candidates.Maximum tolerated dose (MTD), observation of adverse effects

Conclusion and Future Directions

This application note has outlined a comprehensive and rational approach for the bioisosteric replacement of the carboxylic acid in 7-Fluoroquinoline-6-carboxylic acid. By systematically synthesizing and evaluating tetrazole, N-acylsulfonamide, and hydroxamic acid analogs, researchers can effectively explore new chemical space and potentially identify candidates with superior drug-like properties. The provided protocols offer a solid foundation for the synthetic efforts, while the proposed testing cascade ensures a thorough evaluation of the new chemical entities. The success of this strategy will ultimately depend on the specific biological context, but the principles and methodologies described herein provide a robust framework for advancing lead optimization programs centered on the quinoline scaffold.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. Available from: [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][4]triazino[2,3-c]quinazolines - PMC. Available from: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. Available from: [Link]

  • An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Available from: [Link]

  • Bioisosteres for carboxylic acid groups - Hypha Discovery. Available from: [Link]

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. Available from: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. Available from: [Link]

  • Acid Bioisosteres - Cambridge MedChem Consulting. Available from: [Link]

  • Methods for Hydroxamic Acid Synthesis - PMC - NIH. Available from: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available from: [Link]

  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity - ResearchGate. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. Available from: [Link]

  • Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents.
  • US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents.
  • A convenient method for the preparation of hydroxamic acids - ResearchGate. Available from: [Link]

  • MXPA00004425A - Process for the preparation of hydroxamic acids - Google Patents.

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 7-Fluoroquinoline-6-carboxylic Acid Core

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug design, forming the core of numerous therapeutic agents, including antimalarials, anticancer agents, and antibiotics.[1]

This guide focuses on a specific, highly valuable derivative: 7-Fluoroquinoline-6-carboxylic acid . This molecule is of particular interest due to its trifecta of reactive sites, which allow for controlled, regioselective modifications. The strategic functionalization of this core is pivotal in the synthesis of fluoroquinolone antibiotics and the exploration of new chemical entities for various therapeutic targets.[2][3]

The key to unlocking its synthetic potential lies in understanding the interplay of its constituent parts:

  • The Quinoline Nitrogen: Acts as an electron-withdrawing group, deactivating the entire ring system towards electrophilic attack but activating it for nucleophilic substitution.

  • The C6-Carboxylic Acid: A meta-directing, deactivating group for electrophilic aromatic substitution.[4][5] Its primary role in functionalization is as a handle for conversion into amides, esters, and other derivatives.[2][6]

  • The C7-Fluorine Atom: This is the most synthetically versatile position. The strong electron-withdrawing nature of the fluorine atom, coupled with the activating effect of the ring nitrogen, makes the C7 position highly susceptible to nucleophilic aromatic substitution (SNAr).[7][8][9]

This document provides a detailed exploration of the primary strategies for modifying the 7-Fluoroquinoline-6-carboxylic acid core, complete with mechanistic rationales and detailed experimental protocols for researchers in synthetic chemistry and drug development.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C7 Position

The displacement of the C7-fluorine atom is the most common and high-yielding functionalization strategy for this scaffold. It is the key step in the synthesis of the vast majority of fluoroquinolone antibiotics, where diverse cyclic amine moieties are introduced to modulate antibacterial spectrum, potency, and pharmacokinetic properties.[10][11][12]

Mechanistic Rationale

The SNAr reaction at the C7 position proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the quinoline ring allows a nucleophile (typically an amine) to attack the C7 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the fluoride ion, which is an excellent leaving group. The presence of the nitro group at C8, if present, further facilitates this reaction by stabilizing the negative charge of the intermediate.[9]

Experimental Protocol: C7-Amination with Piperazine

This protocol describes a general procedure for the substitution of the C7-fluorine with piperazine, a common substituent in drugs like ciprofloxacin.

Materials:

  • 7-Fluoroquinoline-6-carboxylic acid

  • Anhydrous Piperazine

  • Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)[9]

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized Water

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a dry round-bottom flask, add 7-Fluoroquinoline-6-carboxylic acid (1.0 eq).

  • Add anhydrous piperazine (1.5 - 2.0 eq) and a base such as potassium carbonate (2.0 - 3.0 eq).

  • Add anhydrous DMSO to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration).

  • Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold deionized water.

  • Acidify the aqueous solution to pH ~6-7 using 1M HCl. The product will precipitate out of the solution.

  • Filter the precipitate and wash thoroughly with deionized water.

  • To further purify, the crude solid can be recrystallized from an appropriate solvent system (e.g., Ethanol/Water) or purified by column chromatography.

  • Dry the final product under vacuum to yield the 7-(Piperazin-1-yl)quinoline-6-carboxylic acid.

Workflow for C7 Nucleophilic Aromatic Substitution

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Start_Quinoline 7-Fluoroquinoline- 6-carboxylic acid Reaction_Step Heat (80-120°C) 4-12 hours Start_Quinoline->Reaction_Step Combine Start_Amine Nucleophile (e.g., Piperazine) Start_Amine->Reaction_Step Combine Start_Base Base (K₂CO₃) Start_Base->Reaction_Step Combine Start_Solvent Solvent (DMSO) Start_Solvent->Reaction_Step Combine Workup_Quench Quench with H₂O Reaction_Step->Workup_Quench Cool Workup_Acidify Acidify to pH 6-7 (1M HCl) Workup_Quench->Workup_Acidify Workup_Precipitate Precipitation Workup_Acidify->Workup_Precipitate Workup_Filter Filter & Wash Workup_Precipitate->Workup_Filter Workup_Purify Recrystallization or Chromatography Workup_Filter->Workup_Purify Final_Product C7-Substituted Product Workup_Purify->Final_Product

Caption: General workflow for the C7-amination of 7-Fluoroquinoline-6-carboxylic acid.

Data Summary: C7-Substitution Reactions
NucleophileBaseSolventTemperature (°C)Typical Yield (%)Reference
Substituted AminesNaHCO₃aq. Ethanol75-8060-80[9]
PiperazineK₂CO₃DMF60>70[8]
Cyclic Amines-Pyridine10065-85[13]
ThiophenolsK₂CO₃DMFRT - 60>85[8]

Part 2: Modification of the C6-Carboxylic Acid Group

The carboxylic acid at the C3 position (analogous to our C6) is essential for the antibacterial activity of fluoroquinolones, as it interacts with the bacterial DNA gyrase enzyme.[14] However, its conversion to prodrugs (esters) or bioisosteres (amides) is a common strategy in drug discovery to improve properties like cell permeability or metabolic stability.[2][6]

Mechanistic Rationale

The chemistry of the carboxylic acid group is dominated by the electrophilic nature of the carbonyl carbon. The most common transformations involve converting the hydroxyl group into a better leaving group, facilitating nucleophilic acyl substitution. This is typically achieved by protonation under acidic conditions (Fischer Esterification) or by conversion to a highly reactive acyl chloride.

Experimental Protocol 1: Amide Formation via Acyl Chloride

This protocol details the conversion of the carboxylic acid to an amide, a two-step process involving the formation of an acyl chloride intermediate.

Materials:

  • 7-Fluoroquinoline-6-carboxylic acid derivative (from Part 1)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Dichloromethane (DCM) or Toluene

  • Desired Amine (e.g., Benzylamine)

  • Triethylamine (TEA) or Pyridine

Procedure: Step A: Acyl Chloride Formation

  • Suspend the starting carboxylic acid (1.0 eq) in an anhydrous solvent like Toluene.

  • Add thionyl chloride (2.0 - 3.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 80-110 °C) for 2-4 hours until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

  • Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step.[3]

Step B: Amide Coupling

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Reaction Pathways for Carboxylic Acid Modification

cluster_ester Esterification cluster_amide Amide Formation Start Quinoline-6-COOH Ester_Reagents R'-OH, H⁺ (cat.) Heat Start->Ester_Reagents Amide_Step1_Reagents 1) SOCl₂ or (COCl)₂ Toluene, Reflux Start->Amide_Step1_Reagents Ester_Product Quinoline-6-COOR' Ester_Reagents->Ester_Product Amide_Intermediate Quinoline-6-COCl (Acyl Chloride) Amide_Step1_Reagents->Amide_Intermediate Amide_Step2_Reagents 2) R''₂NH, TEA DCM, 0°C to RT Amide_Intermediate->Amide_Step2_Reagents Amide_Product Quinoline-6-CONR''₂ Amide_Step2_Reagents->Amide_Product

Caption: Key synthetic routes for functionalizing the C6-carboxylic acid group.

Part 3: Electrophilic Aromatic Substitution (EAS)

Direct functionalization of the quinoline core via electrophilic aromatic substitution is challenging but feasible under specific conditions. The electron-deficient nature of the pyridine ring and the deactivating effects of the C6-COOH and C7-F groups significantly reduce the ring's nucleophilicity.[5][15]

Mechanistic Rationale & Regioselectivity

Electrophilic attack will preferentially occur on the more electron-rich benzene ring rather than the pyridine ring. Within the benzene portion, the directing effects of the existing substituents predict that substitution will occur at the C5 or C8 positions.[15] The reaction requires a potent electrophile and often harsh reaction conditions to overcome the high activation energy barrier.[4] Nitration is a classic example that can be achieved and is useful for introducing a versatile nitro group, which can be subsequently reduced to an amine.[9]

Experimental Protocol: Nitration at C8

This protocol describes the nitration of a fluoroquinolone core, which typically occurs at the C8 position. Caution: This reaction uses highly corrosive and oxidizing acids and must be performed with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 7-Fluoro-substituted quinoline-6-carboxylic acid

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a thick-walled flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add the quinoline starting material to the cold sulfuric acid with stirring until fully dissolved.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cooled at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the quinoline substrate, ensuring the internal temperature does not rise above 5-10 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice.

  • A yellow precipitate of the nitro-derivative should form.

  • Filter the solid, wash extensively with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 8-nitro-7-fluoroquinoline-6-carboxylic acid derivative.[9]

Mechanism of Electrophilic Aromatic Substitution

Start Quinoline Core Attack π-system attacks E⁺ Start->Attack Electrophile_Gen E⁺ Generation (e.g., NO₂⁺ from HNO₃/H₂SO₄) Electrophile_Gen->Attack Sigma_Complex Arenium Ion (Sigma Complex) Resonance Stabilized Attack->Sigma_Complex Rate-determining step Deprotonation Base removes H⁺ Sigma_Complex->Deprotonation Final_Product Substituted Quinoline (Aromaticity Restored) Deprotonation->Final_Product Fast step

Caption: The general mechanism for electrophilic aromatic substitution on the quinoline scaffold.

Conclusion and Future Perspectives

The 7-Fluoroquinoline-6-carboxylic acid scaffold is a remarkably versatile platform for chemical synthesis. The three primary avenues of functionalization—nucleophilic substitution at C7, derivatization of the C6-carboxylic acid, and electrophilic substitution on the benzene ring—provide chemists with a powerful toolkit for generating molecular diversity. While C7-amination remains the hallmark of fluoroquinolone synthesis, exploring novel modifications at all three positions is crucial for overcoming antibiotic resistance and developing new therapeutic agents for cancer, viral infections, and other diseases.[16] The protocols and principles outlined in this guide serve as a foundational resource for researchers dedicated to harnessing the full potential of this privileged chemical core.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available at: [Link]

  • Kumar, A., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PMC. Available at: [Link]

  • Yukawa, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

  • Kern, G., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. National Institutes of Health. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Baxellerie, M., et al. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. Quinoline. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. Available at: [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available at: [Link]

  • Shiba, K., et al. Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy.
  • orientjchem.org. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]

  • ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Available at: [Link]

  • Taylor & Francis. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Available at: [Link]

  • Forgacs, E., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Available at: [Link]

  • El-Nassan, H. B. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. PMC. Available at: [Link]

  • Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Yukawa, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Wang, D., et al. (2014). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. PMC. Available at: [Link]

  • Akhtar, M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences.
  • Fura, D., & Voican, F. (2023). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. MDPI. Available at: [Link]

  • Aguirre-Ramírez, M., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI. Available at: [Link]

  • Making Molecules. Electrophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Fernandes, C., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Publishing. Available at: [Link]

  • El-Gamal, M. I., et al. (2015). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of the Fluoroquinolone-Carboxylic Acid Scaffold in Antibacterial Agent Development

Introduction: Deconstructing a Potent Antibacterial Pharmacophore Since the discovery of nalidixic acid in 1962, the quinolone scaffold has been a cornerstone of antimicrobial research.[1][2][3] The subsequent innovation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Potent Antibacterial Pharmacophore

Since the discovery of nalidixic acid in 1962, the quinolone scaffold has been a cornerstone of antimicrobial research.[1][2][3] The subsequent innovation of adding a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolone class, dramatically broadening the spectrum of activity and improving potency.[][5] This guide focuses on the "Fluoroquinoline-Carboxylic Acid" core, a pharmacophore responsible for the potent bactericidal activity of drugs like ciprofloxacin and levofloxacin.

While the topic specifies "7-Fluoroquinoline-6-carboxylic acid," it is crucial for researchers to understand the established structure-activity relationship (SAR) of this class. The vast majority of clinically significant fluoroquinolones are built upon a 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid nucleus.[5] Within this core, the carboxylic acid at the C-3 position and the ketone at C-4 are essential for the primary mechanism of action: binding to bacterial DNA gyrase. The fluorine atom is almost universally placed at the C-6 position , as this modification significantly enhances both enzyme inhibition and bacterial cell penetration.[][5] The substituent at the C-7 position is a primary site for modification to modulate the antibacterial spectrum and pharmacokinetic properties.[3][6] This document will provide a detailed exploration of this foundational scaffold, its mechanism, and protocols for its application in drug development.

Part 1: The Molecular Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[7] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting their function, fluoroquinolones introduce irreparable double-strand DNA breaks, leading to rapid cell death.[1][6][8]

  • Primary Targets: In many Gram-negative bacteria, such as E. coli, DNA gyrase is the primary target.[9] Conversely, in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the principal target.[3][9] This differential targeting is a key factor in the drug's spectrum of activity.

  • The Ternary Complex: The drug does not simply bind to the enzyme. Instead, it stabilizes a transient intermediate state where the enzyme has cleaved the DNA, forming a covalent bond. This creates a stable ternary complex of Drug-Enzyme-DNA, which effectively blocks the progression of the DNA replication fork and prevents the re-ligation of the DNA strands.[8]

Fluoroquinolone_MoA cluster_cell Bacterial Cell cluster_dna DNA Replication & Transcription FQ Fluoroquinolone (FQ) Entry Cellular Uptake FQ->Entry Gyrase DNA Gyrase (Gram-Negative Target) Entry->Gyrase Binds & Stabilizes TopoIV Topoisomerase IV (Gram-Positive Target) Entry->TopoIV Binds & Stabilizes Cleaved Cleaved DNA- Enzyme Complex Gyrase->Cleaved TopoIV->Cleaved Replication DNA Replication Blocked Cleaved->Replication Breaks Double-Strand DNA Breaks Replication->Breaks Death Bacterial Cell Death Breaks->Death

Caption: Mechanism of action for fluoroquinolone antibiotics.

Part 2: Core Structure-Activity Relationships (SAR)

Understanding the SAR of the fluoroquinolone scaffold is paramount for designing new, more effective agents. Each position on the quinolone ring system has a distinct role in the molecule's overall activity, pharmacokinetics, and safety profile.

Caption: Key positions influencing fluoroquinolone activity.

  • C3-Carboxylic Acid & C4-Keto Group : These two positions are non-negotiable. They are directly involved in binding to the bacterial DNA gyrase and are considered essential for antibacterial activity.

  • C6-Fluorine : The introduction of a fluorine atom at this position was a breakthrough, leading to a dramatic increase in potency.[2] It is understood to improve both the drug's ability to inhibit the target enzymes and its capacity to penetrate the bacterial cell wall.[][5]

  • C7-Substituent : This is the most frequently modified position to tune the drug's properties. The nature of the heterocyclic substituent (often a piperazine or pyrrolidine ring) profoundly impacts the spectrum of activity (Gram-positive vs. Gram-negative), potency, and pharmacokinetic profile.[3][6][10]

  • N1-Substituent : Modifications at the N1 position also influence potency. Small alkyl groups like ethyl or a cyclopropyl ring are common, with the cyclopropyl group often conferring significant activity against Gram-negative bacteria.[2]

  • C8-Position : A halogen or methoxy group at C8 can enhance activity against Gram-positive cocci and anaerobic bacteria.[9]

Part 3: Experimental Protocols

Protocol 1: Synthesis of a Core Fluoroquinolone Scaffold

The following is a generalized protocol for synthesizing a 7-chloro-6-fluoroquinolone-3-carboxylic acid scaffold, a common intermediate for further derivatization at the C7 position. This is based on the well-established Grohe-Heitzer reaction.

Rationale: This multi-step synthesis builds the quinolone ring system from commercially available precursors. Each step is designed to install the key functional groups required for activity. The final hydrolysis step reveals the critical carboxylic acid at the C3 position.

Synthesis_Workflow Start Benzoyl Acrylate Precursor (1) Step1 Step 1: Reaction with Cyclopropylamine Start->Step1 Intermediate1 Intermediate (2) Step1->Intermediate1 Step2 Step 2: Base-Mediated Cyclization Intermediate1->Step2 Intermediate2 Ethyl Ester Intermediate (3) Step2->Intermediate2 Step3 Step 3: Acid-Catalyzed Ester Hydrolysis Intermediate2->Step3 End Final Product: Fluoroquinolone Carboxylic Acid Step3->End

Caption: General workflow for fluoroquinolone core synthesis.

Materials:

  • Ethyl 2,4-dichloro-5-fluorobenzoylacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Cyclopropylamine

  • Potassium carbonate

  • Diphenyl ether

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Step 1: Enol Ether Formation: Reflux a mixture of ethyl 2,4-dichloro-5-fluorobenzoylacetate, triethyl orthoformate, and acetic anhydride for 2 hours. Remove the volatile components under reduced pressure to yield the crude ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-ethoxyacrylate.

  • Step 2: Amine Substitution: Dissolve the crude product from Step 1 in ethanol at 0-5°C. Add cyclopropylamine dropwise while maintaining the temperature. Stir the mixture at room temperature for 3-4 hours. The resulting precipitate, ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate, can be collected by filtration.[11]

  • Step 3: Cyclization: Add the product from Step 2 to a suspension of potassium carbonate in diphenyl ether. Heat the mixture to 140-150°C for 1-2 hours. After cooling, dilute the mixture with hexane and collect the solid by filtration to obtain the ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[12]

  • Step 4: Hydrolysis: Reflux the ethyl ester from Step 3 in a mixture of acetic acid and hydrochloric acid for 2-3 hours. Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with water and ethanol and dry to yield the final product, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[12]

Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution (MIC)

Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antibacterial agent. This protocol determines the lowest concentration of the test compound that completely inhibits visible bacterial growth. The methodology should adhere to standards set by the Clinical and Laboratory Standards Institute (CLSI).[13]

Materials:

  • Test compound (e.g., 7-Fluoroquinoline-6-carboxylic acid derivative)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh overnight cultures. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound.

  • Controls:

    • Growth Control: Wells containing only inoculated broth (no compound).

    • Sterility Control: Wells containing uninoculated broth.

    • Reference Control: Include a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as compared to the growth control.[3][14]

Protocol 3: Mechanistic Assay - DNA Gyrase Supercoiling Inhibition

Rationale: This assay directly measures the compound's ability to inhibit the primary enzymatic activity of DNA gyrase—the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA. Inhibition is visualized by a change in DNA mobility on an agarose gel.

Materials:

  • Purified DNA gyrase enzyme (subunits GyrA and GyrB)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • DNA gyrase assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1.8 mM spermidine, 5 mM DTT)[15]

  • ATP solution

  • Test compound

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Add the reconstituted DNA gyrase enzyme (GyrA and GyrB subunits) to the reaction mixture.

  • Initiation: Start the reaction by adding ATP.

  • Controls:

    • No-Enzyme Control: Reaction mix with plasmid but without DNA gyrase (shows position of relaxed DNA).

    • No-Drug Control: Full reaction mix without the test compound (shows position of fully supercoiled DNA).

  • Incubation: Incubate the reaction at 37°C for 1 hour.[14]

  • Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) to digest the enzyme.

  • Analysis: Analyze the DNA topology by running the samples on a 1% agarose gel. Stain the gel and visualize the DNA under UV light.

  • Interpretation: The no-drug control will show a fast-migrating band corresponding to supercoiled DNA. The no-enzyme control shows a slower-migrating relaxed DNA band. An effective inhibitor will cause the DNA to remain in its relaxed state, resulting in a band that migrates similarly to the no-enzyme control. The concentration at which 50% of the supercoiling is inhibited is the IC₅₀ value.[16]

Part 4: Data Presentation

Quantitative data from the protocols should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)P. aeruginosa (Gram-negative) MIC (µg/mL)
Test Compound 1 0.50.252
Test Compound 2 4116
Ciprofloxacin 0.250.060.5

Table 2: Example of DNA Gyrase Inhibition (IC₅₀) Data

CompoundE. coli DNA Gyrase IC₅₀ (µg/mL)
Test Compound 1 0.8
Test Compound 2 5.2
Ciprofloxacin 0.5

Conclusion and Future Perspectives

The fluoroquinolone-carboxylic acid core remains a remarkably successful and versatile scaffold in the development of antibacterial agents. Its well-understood mechanism of action and rich structure-activity relationship data provide a solid foundation for rational drug design. By leveraging the protocols outlined in this guide—from chemical synthesis to microbiological and enzymatic evaluation—researchers can effectively synthesize and test novel derivatives. Future work will continue to focus on modifying the core structure, particularly at the C7 and C8 positions, to overcome emerging bacterial resistance, broaden the antibacterial spectrum, and improve the safety profile of this critical class of antibiotics.

References

  • Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs. [Link]

  • Jain, R., & Danziger, L. H. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Wikipedia. (2024). Quinolone antibiotic. Wikipedia. [Link]

  • Finch, R. G. (1998). Quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy. [Link]

  • Drlica, K., & Zhao, X. (1997). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica. [Link]

  • Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases. [Link]

  • Srisuwan, S., et al. (2023). Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium. Microbiology Spectrum. [Link]

  • Edelstein, M. V., et al. (2020). Methodological approaches to fluoroquinolone susceptibility testing of Salmonella. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]

  • Kolyasova, A. S., et al. (2014). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae. [Link]

  • Clinical and Laboratory Standards Institute. (2019). Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Regulations.gov. [Link]

  • Liu, H., et al. (2014). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules. [Link]

  • Pinto, M., et al. (2023). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules. [Link]

  • Emami, S., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Chemotherapy. [Link]

  • Kumar, A., et al. (2025). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Hong, Y., et al. (2023). Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence. Nucleic Acids Research. [Link]

  • Aubry, A., et al. (2012). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • KuKanich, K. S., et al. (2023). Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates in the United States. Journal of the American Veterinary Medical Association. [Link]

  • American Society for Microbiology. (2004). Manual of Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • Akhtar, M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Al-Qawasmeh, R. A., et al. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Evaluation of Novel Compounds from 7-Fluoroquinoline-6-carboxylic Acid

Abstract The 7-fluoroquinoline-6-carboxylic acid scaffold is a cornerstone in the development of potent therapeutic agents, particularly within the fluoroquinolone class of antibiotics. Its derivatives have demonstrated...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-fluoroquinoline-6-carboxylic acid scaffold is a cornerstone in the development of potent therapeutic agents, particularly within the fluoroquinolone class of antibiotics. Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and anticancer properties.[1][2] This guide provides a comprehensive suite of detailed protocols for the robust in vitro evaluation of novel compounds derived from this privileged structure. We offer field-proven insights into experimental design, execution, and data interpretation, focusing on primary antimicrobial and cytotoxicity screening, followed by mechanistic assays targeting bacterial DNA gyrase. This document is intended for researchers, scientists, and drug development professionals seeking to systematically characterize and advance new chemical entities.

Introduction: The Significance of the Fluoroquinolone Core

The quinolone family of synthetic antibiotics has been a clinical mainstay for decades, prized for their broad-spectrum bactericidal activity.[3] Their mechanism of action involves the inhibition of essential bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are responsible for managing DNA topology during replication.[3][4] This targeted inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[5][6]

The core structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid nucleus, is amenable to chemical modification at several positions, profoundly influencing potency, spectrum, and pharmacokinetic properties.[1] Specifically, the fluorine atom at position 6 is crucial for potent activity, while the substituent at position 7 significantly impacts the spectrum of activity and target enzyme interactions.[2][5] Novel compounds derived from the 7-fluoroquinoline-6-carboxylic acid scaffold are therefore of immense interest in overcoming rising antimicrobial resistance and exploring new therapeutic avenues, such as anticancer applications.[2][7]

This guide outlines a logical, multi-tiered approach to the in vitro characterization of these novel derivatives, ensuring scientific rigor and generating reliable, decision-driving data.

Preliminary Steps: Compound Management

Proper handling of test compounds is foundational to reproducible results.

  • Solubilization: Most quinolone derivatives are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture or bacterial growth medium for each experiment. Crucially, ensure the final DMSO concentration in the assay does not exceed 0.5% , as higher concentrations can exert cytotoxic or antimicrobial effects, confounding results. A "vehicle control" (medium with the same final DMSO concentration) must be included in all experiments.

Tier 1: Primary Screening for Biological Activity

The initial goal is to determine if a novel compound possesses the desired biological activity (antibacterial or cytotoxic) and to quantify its potency.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[8] It adheres to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a 96-well plate format. Growth is assessed after a defined incubation period.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_controls Controls cluster_incubation Incubation & Readout P1 Prepare 2x compound dilutions in Mueller-Hinton Broth (MHB) P2 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Add 50 µL of 2x compound dilutions to wells P1->A1 P3 Dilute inoculum to final ~5 x 10^5 CFU/mL A2 Add 50 µL of diluted inoculum to wells (final volume 100 µL) P3->A2 A1->A2 C1 Positive Control: Known antibiotic (e.g., Ciprofloxacin) C2 Negative (Growth) Control: Bacteria + Vehicle (DMSO) C3 Sterility Control: Uninoculated MHB I1 Incubate at 37°C for 16-20 hours I2 Visually inspect for turbidity or measure OD at 600 nm I1->I2 I3 Determine MIC: Lowest concentration with no growth I2->I3

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Bacterial Strain Selection: Use reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and relevant clinical isolates.[11]

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Dilution Plate: In a 96-well plate, prepare 2-fold serial dilutions of your test compounds in Mueller-Hinton Broth (MHB). A typical starting concentration might be 128 µg/mL.

  • Assay Plate Inoculation: Dilute the 0.5 McFarland suspension into fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate. Add the bacterial suspension to the compound dilution plate.

  • Controls:

    • Positive Control: Ciprofloxacin or another relevant fluoroquinolone.[7][12]

    • Negative (Growth) Control: Wells containing only broth, bacteria, and the highest concentration of DMSO vehicle.

    • Sterility Control: Wells containing only uninoculated broth.

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in optical density).

Protocol: Cytotoxicity Screening via MTT Assay

This protocol assesses the effect of novel compounds on the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.[13][14] It is essential for evaluating potential anticancer activity or general toxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[15][16] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) or non-cancerous lines (e.g., HEK293) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14][17]

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compounds. Include appropriate vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Data Presentation: Summarize the primary screening data in a clear, comparative table.

Compound IDTarget Organism/Cell LineMIC (µg/mL)IC₅₀ (µM)
FQCA-001S. aureus ATCC 292134N/A
FQCA-001E. coli ATCC 259228N/A
FQCA-001MCF-7N/A2.5
FQCA-002S. aureus ATCC 292130.5N/A
FQCA-002E. coli ATCC 259221N/A
FQCA-002MCF-7N/A>50
CiprofloxacinS. aureus ATCC 292131N/A
CiprofloxacinE. coli ATCC 259220.25N/A
DoxorubicinMCF-7N/A0.1

Tier 2: Mechanistic Assays

For compounds showing promising primary activity, the next step is to confirm their mechanism of action (MoA). For fluoroquinolone derivatives, the primary bacterial target is DNA gyrase.[4][18]

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.[19]

Principle: DNA gyrase introduces negative supercoils into relaxed circular plasmid DNA in an ATP-dependent reaction. The resulting supercoiled DNA migrates faster than the relaxed form on an agarose gel. An inhibitor will prevent this conversion, leaving the DNA in its relaxed state.

Mechanism Diagram:

Gyrase_MoA cluster_reaction Gyrase Reaction cluster_inhibition Inhibition cluster_readout Agarose Gel Readout Relaxed Relaxed Plasmid DNA Gyrase DNA Gyrase + ATP Relaxed->Gyrase Supercoiled Supercoiled DNA Gyrase->Supercoiled Gel Lane 1: Relaxed DNA (No Enzyme) Lane 2: Supercoiled DNA (Enzyme) Lane 3: Relaxed DNA (Enzyme + Inhibitor) Inhibitor Novel FQCA Compound Inhibitor->Gyrase Blocks enzyme activity

Caption: Inhibition of DNA gyrase supercoiling activity by FQCA compounds.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT), 1 mM ATP, relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.[19]

  • Enzyme Addition: Initiate the reaction by adding a specified unit of purified E. coli or S. aureus DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[19]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.[19]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 25 V) overnight or at a higher voltage for a shorter period to separate the relaxed and supercoiled topoisomers.[19][20]

  • Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light.[20]

  • Data Analysis: The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by quantifying the band intensities. The positive control (e.g., ciprofloxacin) should show a clear inhibition of supercoiling, while the no-enzyme control will show only the relaxed DNA band.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [URL: https://pubs.acs.org/doi/10.1021/bi5000564]
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Pharmaceuticals, 15(3), 325. [URL: https://www.mdpi.com/1424-8247/15/3/325]
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. ResearchGate. [URL: https://www.researchgate.
  • Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. Bio-protocol, 8(19), e3039. [URL: https://bio-protocol.org/e3039]
  • Gajdács, M., & Spengler, G. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(11), 3358. [URL: https://www.mdpi.com/1420-3049/26/11/3358]
  • Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 143–156. [URL: https://pubmed.ncbi.nlm.nih.gov/12958406/]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985860/]
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [URL: https://www.inspiralis.co.uk/wp-content/uploads/2018/02/E.-coli-Gyrase-Supercoiling-Inhibition-Assay.pdf]
  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [URL: https://www.mdpi.com/1420-3049/25/23/5658]
  • Tantry, S. J., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06121]
  • Al-Soud, Y. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. ResearchGate. [URL: https://www.researchgate.
  • Drlica, K., et al. (2009). Mechanisms of Quinolone Action. ResearchGate. [URL: https://www.researchgate.net/publication/286010775_Mechanisms_of_Quinolone_Action]
  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bi5000564]
  • Samosorn, P., et al. (2021). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34203875/]
  • Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S1516-89132024000100201&lng=en&nrm=iso&tlng=en]
  • Hsieh, T. J., et al. (2010). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [URL: https://journals.asm.org/doi/10.1128/AAC.01198-09]
  • KuKanich, K. S., et al. (2023). Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates. AVMA Journals. [URL: https://avmajournals.avma.org/view/journals/ajvr/84/11/ajvr.23.06.0105.xml]
  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [URL: https://ijpra.com/index.php/journal/article/view/1000]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [URL: https://experiments.springernature.com/protocols/cytotoxicity-mtt-assay]
  • Hardy Diagnostics. (2018). Fluoroquinolone Resistance and Screening Methods. Hardy Diagnostics. [URL: https://hardydiagnostics.com/blog/fluoroquinolone-resistance-and-screening-methods/]
  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [URL: https://ijpra.com/index.php/journal/article/view/1000/775]
  • International Journal of Pharmaceutical Sciences. (n.d.). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7-Fluoroquinolone Derivatives. IJPSR. [URL: https://ijpsr.
  • Schaper, K. J., et al. (2013). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy. [URL: https://academic.oup.com/jac/article/68/7/1534/716183]
  • Mendoza-Lozano, F., et al. (2022). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI. [URL: https://www.mdpi.com/1999-4923/14/11/2428]
  • El-Gohary, N. S., & Shaaban, M. I. (2017). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5449174/]
  • Australian Medicines Handbook. (n.d.). Organism susceptibility to antibacterials: macrolides, quinolones, rifamycins. AMH. [URL: https://www.amh.net.au/online/appendices/a/organism-susceptibility-to-antibacterials-macrolides-quinolones-rifamycins]
  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [URL: https://www.fda.gov/drugs/development-resources/antibacterial-susceptibility-test-interpretive-criteria]
  • ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. [URL: https://www.researchgate.net/publication/287957912_Synthesis_of_6-Fluoro-7-cyclic_Amino-substituted_Dicarboxylic_Acid_Quinolones_and_their_Antibacterial_Activity]
  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. APEC. [URL: https://www.apec.

Sources

Method

Analytical methods for the quantification of "7-Fluoroquinoline-6-carboxylic acid"

An In-Depth Technical Guide to the Quantitative Analysis of 7-Fluoroquinoline-6-carboxylic Acid Authored by a Senior Application Scientist This comprehensive guide provides detailed application notes and validated protoc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantitative Analysis of 7-Fluoroquinoline-6-carboxylic Acid

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 7-Fluoroquinoline-6-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of various analytical methodologies, emphasizing not just the procedural steps but the scientific rationale that underpins them. Our focus is on delivering robust, reproducible, and scientifically sound methods grounded in established principles of analytical chemistry.

Introduction: The Significance of 7-Fluoroquinoline-6-carboxylic Acid Quantification

7-Fluoroquinoline-6-carboxylic acid is a key chemical entity, often serving as a crucial intermediate or a potential metabolite in the synthesis and metabolism of various fluoroquinolone antibiotics.[1] Fluoroquinolones are a class of broad-spectrum synthetic antibiotics widely used in both human and veterinary medicine to combat bacterial infections.[1][2] Given their widespread use, the accurate quantification of related compounds like 7-Fluoroquinoline-6-carboxylic acid is paramount for several reasons:

  • Pharmaceutical Quality Control: Ensuring the purity and consistency of active pharmaceutical ingredients (APIs) and finished drug products.

  • Pharmacokinetic and Metabolism Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of fluoroquinolone drugs.

  • Environmental Monitoring: Assessing the presence and persistence of these compounds in various environmental matrices, which is crucial for understanding their ecological impact.[3]

This guide will explore three primary analytical techniques for the quantification of 7-Fluoroquinoline-6-carboxylic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each method will be presented with a detailed protocol, a discussion of its underlying principles, and its respective advantages and limitations.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds.[2] When coupled with a UV-Vis detector, it offers a robust and widely accessible method for analyzing compounds that possess a chromophore, such as the quinoline ring system in our target analyte.[4][5]

Principle of HPLC-UV

The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For 7-Fluoroquinoline-6-carboxylic acid, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The analyte is introduced into the system and is separated from other components based on its relative affinity for the stationary and mobile phases. As the separated components elute from the column, they pass through a UV-Vis detector, which measures the absorbance of light at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification.

Experimental Protocol: HPLC-UV Quantification of 7-Fluoroquinoline-6-carboxylic Acid

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and methanol.

  • Reagent grade formic acid or phosphoric acid.

  • High-purity water (e.g., Milli-Q or equivalent).

  • Syringe filters (0.22 µm).

  • 7-Fluoroquinoline-6-carboxylic acid reference standard.

2. Preparation of Solutions:

  • Mobile Phase: A typical mobile phase for the analysis of fluoroquinolones is a mixture of an acidic aqueous solution and an organic solvent.[5][6] For this application, a starting point could be a mixture of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The separation can be achieved using either an isocratic elution (constant mobile phase composition) or a gradient elution (varying mobile phase composition).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 7-Fluoroquinoline-6-carboxylic acid reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-17 min: 90% B17-18 min: 90-10% B18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm[5]

4. Sample Preparation:

  • The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount in the mobile phase. For more complex matrices like biological fluids or environmental samples, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interfering substances.[3]

5. Analysis and Quantification:

  • Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of 7-Fluoroquinoline-6-carboxylic acid in the samples by interpolating their peak areas from the calibration curve.

Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7][8][9][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally required.[11]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup (Column, Flow Rate, etc.) A->C B Mobile Phase Preparation B->C D Injection of Standards & Samples C->D E UV Detection D->E F Peak Integration & Calibration Curve Generation E->F G Quantification of Analyte F->G

Caption: Workflow for HPLC-UV analysis of 7-Fluoroquinoline-6-carboxylic acid.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels of 7-Fluoroquinoline-6-carboxylic acid in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4][12][13][14]

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. After separation by the LC system, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the mass spectrometer, which consists of two mass analyzers (e.g., quadrupoles) separated by a collision cell. In the first mass analyzer, a specific precursor ion (an ion corresponding to the analyte) is selected. This precursor ion is then fragmented in the collision cell, and the resulting product ions are detected by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass as the analyte of interest.

Experimental Protocol: LC-MS/MS Quantification of 7-Fluoroquinoline-6-carboxylic Acid

1. Instrumentation and Materials:

  • LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • The same materials as for the HPLC-UV method are required, with the addition of an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

2. Preparation of Solutions:

  • Mobile Phase: Similar to the HPLC-UV method, a mixture of 0.1% formic acid in water and acetonitrile is a good starting point.[15]

  • Standard and Sample Preparation: The preparation of standards and samples is similar to the HPLC-UV method, with the addition of a fixed concentration of the internal standard to all standards and samples.

3. LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Optimized for rapid separation
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of a standard solution. A hypothetical transition would be based on the molecular weight of the analyte.

4. Analysis and Quantification:

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • The concentration of the analyte in the samples is determined using this calibration curve.

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation with IS B LC Separation A->B C ESI Ionization B->C D MS/MS Detection (MRM) C->D E Peak Area Ratio Calculation D->E F Quantification E->F

Caption: Workflow for LC-MS/MS analysis of 7-Fluoroquinoline-6-carboxylic acid.

Method 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[16][17][18][19][20][21] While it lacks the specificity of chromatographic methods, it can be a valuable tool for the analysis of pure samples or simple formulations.[4]

Principle of UV-Vis Spectrophotometry

This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify 7-Fluoroquinoline-6-carboxylic acid, a solution of the analyte is placed in a cuvette, and the absorbance is measured at its wavelength of maximum absorbance (λmax).

Experimental Protocol: UV-Vis Spectrophotometric Quantification

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • A suitable solvent (e.g., 0.1 M HCl, methanol, or water).[16]

2. Procedure:

  • Determination of λmax: Prepare a dilute solution of 7-Fluoroquinoline-6-carboxylic acid and scan it across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax.

  • Quantification: Determine the concentration of the analyte in the sample by referring to the calibration curve.

Workflow Diagram: UV-Vis Spectrophotometry Analysis

UVVis_Workflow A Determine λmax C Generate Calibration Curve A->C B Prepare Standards B->C F Quantify Analyte C->F D Prepare Sample E Measure Sample Absorbance D->E E->F

Caption: Workflow for UV-Vis spectrophotometric analysis.

Summary of Analytical Methods

FeatureHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity ModerateVery HighLow
Throughput ModerateHighHigh
Cost ModerateHighLow
Complexity ModerateHighLow
Typical Application Routine QC, formulation analysisTrace analysis, bioanalysis, environmental monitoringAnalysis of pure substances, simple formulations

Conclusion

The choice of the most appropriate analytical method for the quantification of 7-Fluoroquinoline-6-carboxylic acid depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of bulk drug substances and formulations, HPLC-UV offers a good balance of performance and cost-effectiveness. For trace-level quantification in complex matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. UV-Vis spectrophotometry, while less specific, provides a rapid and economical option for the analysis of pure samples. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and scientists can confidently develop and validate robust analytical methods for the accurate quantification of 7-Fluoroquinoline-6-carboxylic acid.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Slideshare. (n.d.).
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • Unknown. (n.d.). ANALYTICAL SCREENING METHOD FOR DETECTING RESIDUES OF FLUOROQUINOLONE ANTIBIOTICS IN MILK.
  • Benchchem. (2025).
  • PMC. (2016).
  • PubMed. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
  • FDA. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
  • Unknown. (n.d.).
  • PMC. (n.d.).
  • PubMed. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry.
  • MDPI. (2026).
  • PubMed. (n.d.). Rapid HPLC assay of fluoroquinolones in clinical specimens.
  • Journal of Food and Drug Analysis. (n.d.).
  • ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • idUS. (2022).
  • Unknown. (n.d.).
  • Journal of Applied Bioanalysis. (n.d.).
  • USDA ARS. (n.d.). multiresidue analysis of fluoroquinolone antibiotics in chicken tissue using liquid chromatography-fluorescence-mass spectrometry tissue using liquid chromatography-fluorescence-mass spectrometry.
  • Waters Corporation. (n.d.).
  • ResearchGate. (2020). fluoroquinolones: official and reported methods of analysis (review).
  • PMC. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid.

Sources

Application

Application Notes and Protocols for the HPLC Analysis of 7-Fluoroquinoline-6-carboxylic acid and its Derivatives

Abstract This comprehensive guide provides a detailed framework for the development and implementation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 7-Fluoroqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the development and implementation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 7-Fluoroquinoline-6-carboxylic acid and its common derivatives. This document is intended for researchers, scientists, and professionals in the drug development and quality control sectors. The protocols herein are designed to ensure scientific integrity, offering in-depth explanations for methodological choices and providing a self-validating system for reliable and reproducible results. We will explore the foundational principles of method development, including physicochemical property considerations, and extend these to detailed experimental protocols for assay, impurity profiling, and stability assessment through forced degradation studies.

Introduction: The Significance of 7-Fluoroquinoline-6-carboxylic acid Analysis

7-Fluoroquinoline-6-carboxylic acid serves as a critical structural motif and key intermediate in the synthesis of numerous pharmaceutical agents, particularly within the fluoroquinolone class of antibiotics.[1][2] The purity and stability of this core structure and its derivatives are paramount, as impurities or degradants can significantly impact the safety and efficacy of the final drug product.[3] Consequently, a well-validated, stability-indicating HPLC method is an indispensable tool for ensuring quality throughout the drug development lifecycle, from initial synthesis to final formulation.

This application note will detail a reversed-phase HPLC (RP-HPLC) method that is specific, accurate, precise, and capable of separating 7-Fluoroquinoline-6-carboxylic acid from its potential process-related impurities and degradation products.

Foundational Principles: Method Development Strategy

The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. For 7-Fluoroquinoline-6-carboxylic acid and its derivatives, the following considerations are key:

  • Acidity and pKa: The presence of a carboxylic acid group dictates that the compound is acidic. The pKa of the carboxylic acid group in similar fluoroquinolone structures is typically in the range of 5.8 to 6.1.[1] To ensure consistent retention and sharp peak shapes, the mobile phase pH should be controlled and is generally kept at least 2 pH units below the pKa of the analyte. An acidic mobile phase (pH 2-4) will suppress the ionization of the carboxylic acid group, rendering the molecule less polar and more retained on a reversed-phase column.

  • UV Absorbance: The quinoline ring system is a strong chromophore. Fluoroquinolones typically exhibit maximum UV absorbance in the range of 270-340 nm.[4][5] Ciprofloxacin, a related structure, shows a primary absorption maximum around 277 nm.[5] Therefore, a photodiode array (PDA) detector is ideal for initial method development to determine the optimal detection wavelength for 7-Fluoroquinoline-6-carboxylic acid, which is anticipated to be in this range.

  • Polarity: The presence of the carboxylic acid and the polar quinoline nitrogen imparts a degree of polarity to the molecule. A C18 stationary phase is a suitable starting point for reversed-phase chromatography, offering a good balance of hydrophobic interaction and retention.

The logical flow for developing the HPLC method is visualized in the following diagram:

MethodDevelopment cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Physicochemical Profiling (pKa, UV Spectrum, Solubility) B Select Column (e.g., C18, 5 µm, 150 x 4.6 mm) A->B C Select Mobile Phase (Acidic Buffer + Acetonitrile/Methanol) B->C D Select Detector Wavelength (PDA Scan: 200-400 nm) C->D E Optimize Mobile Phase Ratio (Gradient vs. Isocratic) D->E F Fine-tune pH & Buffer Conc. E->F G Optimize Flow Rate & Column Temp. F->G H Specificity (Forced Degradation) G->H I Linearity & Range H->I J Accuracy & Precision I->J K Robustness J->K

Caption: A structured workflow for HPLC method development.

Experimental Protocols

Materials and Reagents
  • 7-Fluoroquinoline-6-carboxylic acid reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

Recommended HPLC System and Conditions

The following table outlines the recommended starting conditions for the analysis. These parameters should be optimized as needed based on the specific system and derivative being analyzed.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with PDA DetectorA standard, reliable system. The PDA detector is crucial for confirming peak purity and identifying optimal detection wavelengths.
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA versatile reversed-phase column suitable for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAn acidic mobile phase to suppress ionization of the carboxylic acid, leading to better peak shape and retention. Formic acid is also MS-compatible.[2]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes.
Gradient Elution 5% B to 95% B over 15 minutes, then 5 min hold at 95% B, followed by 5 min re-equilibration at 5% BA gradient is recommended for stability-indicating methods to ensure elution of both polar and non-polar impurities and degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection PDA at 280 nmBased on the UV spectra of similar fluoroquinolone compounds, 280 nm is a good starting point for sensitive detection.[5][6] A full spectrum should be recorded for peak purity analysis.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 7-Fluoroquinoline-6-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve in a minimal amount of methanol or acetonitrile and dilute to volume with the same solvent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase starting composition (95:5 Mobile Phase A:Mobile Phase B).

  • Sample Solution: Prepare sample solutions at a similar concentration to the working standard using the same diluent.

Stability-Indicating Method: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the HPLC method and its ability to separate the main analyte from any degradation products that may form under stress conditions.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

ForcedDegradation cluster_stress Stress Conditions API 7-Fluoroquinoline-6-carboxylic acid (API Solution) Acid Acid Hydrolysis (0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Evaluate Peak Purity & Resolution of Degradants Analysis->Results

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation
  • Acid Hydrolysis: To 1 mL of the API stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the API stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for a specified time. Cool, neutralize with 0.1 N HCl, and dilute to the final concentration.

  • Oxidative Degradation: To 1 mL of the API stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified time. Dilute to the final concentration.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 24-48 hours. Dissolve the stressed solid to prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the solid API or a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] Prepare a 100 µg/mL solution from the stressed sample.

For each condition, a control sample (unstressed) should also be analyzed. The chromatograms of the stressed samples should be compared to the control to identify and resolve any degradation products.

Analysis of Derivatives

The developed HPLC method for 7-Fluoroquinoline-6-carboxylic acid can serve as a starting point for the analysis of its derivatives, such as esters and amides.

  • Ester Derivatives (e.g., Methyl or Ethyl Esters): These derivatives will be less polar than the parent carboxylic acid and will therefore have longer retention times on a reversed-phase column. The same mobile phase system can likely be used, but the gradient may need to be adjusted (e.g., a faster ramp to a higher percentage of organic solvent) to ensure timely elution.

  • Amide Derivatives: The polarity of amide derivatives will depend on the nature of the amine used for derivatization. Simple amides may have similar polarity to the parent acid. The chromatographic conditions may require minor adjustments to the mobile phase composition to achieve optimal separation from starting materials and by-products.

For all derivatives, it is crucial to re-evaluate the optimal detection wavelength using a PDA detector, as the derivatization of the carboxylic acid group can slightly alter the UV absorption spectrum.

Method Validation

Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters are summarized below:

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).The analyte peak should be well-resolved from all other peaks (resolution > 2) and have no co-eluting peaks (peak purity > 990).
Linearity To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.For assay: 80-120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the assay.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase pH (±0.2 units), column temperature (±5°C), or flow rate (±10%) are varied.

Conclusion

The HPLC method outlined in this application note provides a robust and reliable framework for the analysis of 7-Fluoroquinoline-6-carboxylic acid and its derivatives. By following the principles of systematic method development, incorporating forced degradation studies to ensure specificity, and adhering to rigorous validation protocols, researchers and quality control professionals can be confident in the integrity of their analytical results. This method is suitable for routine quality control, stability testing, and impurity profiling, thereby supporting the development of safe and effective pharmaceutical products.

References

  • Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. (2024). Vertex AI Search.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026). MDPI.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respir
  • Maximum UV absorption of fluoroquinolones and their complexes
  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradi
  • Green and Efficient Determination of Fluoroquinolone Residues in Edible Green Fruits and Leafy Vegetables by Ultrasound-Assisted Extraction Followed by HPLC-MS/MS. (2022). MDPI.
  • Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed.
  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Vertex AI Search.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1. Vertex AI Search.
  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. PMC.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. orientjchem.org.
  • Forced Degrad
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • Guidance for Industry.
  • Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. Der Pharma Chemica.
  • Photochemistry of 1‐Cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxo‐7‐ (piperazin‐1‐yl)quinoline‐3‐carboxylic Acid (=Ciprofloxacin) in Aqueous Solutions. (2025).
  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021). MDPI.
  • Degradation of selected Fluoroquinolones. (2025).
  • Quality Assurance for 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic Acid. Vertex AI Search.
  • 7-Fluoroquinoline-3-carboxylic acid. Sigma-Aldrich.
  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Semantic Scholar.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). (2021). ACS Omega.
  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
  • Sarafloxacin Impurities. BOC Sciences.
  • Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR)
  • Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radi

Sources

Method

Mass spectrometry protocols for "7-Fluoroquinoline-6-carboxylic acid" characterization

Executive Summary This application note details the protocol for the structural characterization and quantification of 7-Fluoroquinoline-6-carboxylic acid (7-FQA) using Liquid Chromatography coupled with Tandem Mass Spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the structural characterization and quantification of 7-Fluoroquinoline-6-carboxylic acid (7-FQA) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

7-FQA is a critical synthetic intermediate and potential degradation impurity in the manufacturing of fluoroquinolone antibiotics. Unlike the pharmacologically active 3-carboxylic acid derivatives (e.g., Ciprofloxacin), the 6-carboxylic acid isomer presents unique ionization and retention challenges due to the position of the carboxyl group relative to the quinoline nitrogen. This guide addresses the specific solubility issues, ionization polarity selection, and fragmentation logic required to distinguish this isomer in complex matrices.

Chemical Context & Physicochemical Properties

Understanding the molecule is the first step in method design. The amphoteric nature of the quinoline ring (basic nitrogen) combined with the carboxylic acid (acidic) necessitates careful pH control during separation.

PropertyValue / DescriptionImpact on Protocol
Formula

Defines Exact Mass (191.0383 Da)
Exact Mass 191.0383Monoisotopic target for HRMS
pKa (Calc) ~4.1 (COOH), ~2.5 (N-quinoline)Requires acidic mobile phase for retention
LogP ~1.8Retains well on C18; moderately lipophilic
Solubility Low in water; Soluble in DMSO/MeOHCritical: Sample prep must avoid precipitation

Experimental Workflow

The following diagram illustrates the critical path from neat standard to validated data.

G Start Neat Standard (7-FQA Powder) Solubility Stock Prep (DMSO/MeOH) Start->Solubility Weighing Dilution Working Std (50% Mobile Phase A) Solubility->Dilution Serial Dilution LC LC Separation (C18, Acidic pH) Dilution->LC Injection MS ESI(+) MS/MS (m/z 192 -> 148) LC->MS Elution Data Data Analysis (Linearity/ID) MS->Data Processing

Figure 1: End-to-end workflow for 7-FQA analysis. Note the specific dilution step to match mobile phase composition.

Detailed Protocols

Protocol A: Sample Preparation (Solubility Management)

Rationale: 7-FQA can precipitate in pure aqueous buffers. The "Senior Scientist" trick is to keep a constant organic percentage in the injection solvent to prevent needle blockage or peak tailing.

  • Stock Solution (1 mg/mL): Weigh 10 mg of 7-FQA into a 10 mL volumetric flask. Dissolve in 100% DMSO . Sonicate for 5 minutes. Note: DMSO is preferred over Methanol for long-term stability of carboxylic acids.

  • Intermediate Standard (100 µg/mL): Dilute Stock 1:10 with Methanol.

  • Working Standard (1 µg/mL): Dilute Intermediate 1:100 with 50:50 Water:Methanol (0.1% Formic Acid) .

    • Critical: Do not dilute with 100% water. The 50% organic content ensures the analyte remains in solution while matching the initial gradient conditions of the LC method.

Protocol B: LC-MS/MS Instrumentation & Conditions

Liquid Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., Waters Atlantis dC18 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.0 5 Initial Hold (Focusing)
1.0 5 Start Gradient
6.0 95 Elution of 7-FQA
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry (ESI Source)

  • Ionization: Electrospray Positive (ESI+).

    • Why Positive? Although it is a carboxylic acid (usually ESI-), the quinoline nitrogen is highly basic. In acidic mobile phase (pH ~2.7), the nitrogen is fully protonated (

      
      ), providing 10-50x better sensitivity than ESI-.
      
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C (High temp required for planar aromatics).

  • Precursor Ion: m/z 192.05 (

    
    ).
    

Fragmentation Logic & Data Analysis

The structural confirmation relies on observing specific neutral losses. The 6-carboxylic acid position dictates a specific fragmentation pathway compared to the 3-carboxylic acid isomers.

Primary Transition (Quantifier):

  • Precursor: 192.05 (

    
    )
    
  • Product: 148.06 (

    
    )
    
  • Mechanism: Neutral loss of

    
     (44 Da). This is the hallmark decarboxylation of aromatic carboxylic acids.
    

Secondary Transition (Qualifier):

  • Precursor: 192.05

  • Product: 174.04 (

    
    )
    
  • Mechanism: Loss of

    
     (18 Da). Common in quinoline derivatives due to the "ortho effect" or stability of the resulting acylium ion.
    

Fragmentation Pathway Diagram:

Frag Parent Precursor Ion [M+H]+ = 192.05 (Protonated Quinoline) Frag1 Product Ion 1 [M+H - H2O]+ = 174.04 (Acylium Ion) Parent->Frag1 -H2O (18 Da) Low CE (15 eV) Frag2 Product Ion 2 [M+H - CO2]+ = 148.06 (Decarboxylated Ring) Parent->Frag2 -CO2 (44 Da) High CE (30 eV)

Figure 2: ESI(+) Fragmentation pathway. The decarboxylation (148 m/z) is the most stable transition for quantification.

Method Validation & Troubleshooting

Linearity & Range: The method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL (


).

Troubleshooting Guide:

  • Peak Tailing:

    • Cause: Interaction between the basic quinoline nitrogen and residual silanols on the column.

    • Fix: Ensure Formic Acid concentration is at least 0.1%. Consider adding 5mM Ammonium Formate to the aqueous phase to shield silanols.

  • Low Sensitivity:

    • Cause: Ion suppression from matrix or incorrect pH.

    • Fix: Verify ESI+ mode.[1][2] If using ESI- (for specific selectivity), switch mobile phase to Ammonium Acetate (pH 5-6) to ensure the acid is deprotonated (

      
      ).
      
  • Carryover:

    • Cause: 7-FQA is planar and "sticky."

    • Fix: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

References

  • Journal of Food and Drug Analysis. (2023). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (2023). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of "7-Fluoroquinoline-6-carboxylic acid" synthesis

Technical Support Center: Fluoroquinoline Synthesis Optimization Case ID: FQ-76-YIELD Subject: Optimization of 7-Fluoroquinoline-6-carboxylic acid Synthesis Status: Open / Resolution Provided Executive Summary & Diagnost...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluoroquinoline Synthesis Optimization Case ID: FQ-76-YIELD Subject: Optimization of 7-Fluoroquinoline-6-carboxylic acid Synthesis Status: Open / Resolution Provided

Executive Summary & Diagnostic

User Issue: Low yield and purification difficulties in the synthesis of 7-Fluoroquinoline-6-carboxylic acid. Chemical Context: This target is a specific regioisomer. While the pharmaceutical industry predominantly focuses on the 3-carboxylic acid (the "Quinolone Core" for antibiotics like Ciprofloxacin), the 6-carboxylic acid is a critical building block for Structure-Activity Relationship (SAR) studies and novel scaffold generation.

Primary Yield Bottlenecks:

  • Regioselectivity Failure: In competitive ring-closing reactions (Skraup/Doebner-Miller), the formation of the 5-fluoro isomer or polymeric tars often outcompetes the desired 7-fluoro product.

  • Inefficient Cyclization: Thermal cyclization requires precise energy management; insufficient heat leads to open-chain intermediates, while overheating causes decarboxylation.

  • Solubility & Isolation: The zwitterionic nature of quinoline carboxylic acids leads to significant losses during aqueous workup.

Route Selection & Causality Analysis

Before optimizing, confirm your synthetic pathway. The "yield problem" is often a "route problem."

SynthesisRoutes Start Starting Material Selection RouteA Route A: Skraup/Doebner-Miller (From 3-Fluoro-4-aminobenzoic acid) Start->RouteA Direct 6-COOH Synthesis RouteB Route B: Gould-Jacobs (From 3-Chloro-4-fluoroaniline) Start->RouteB If 3-COOH was intended StepA1 Risk: Violent Exotherm Polymerization RouteA->StepA1 StepB1 Standard Antibiotic Route Yields 3-COOH isomer (Wrong Target?) RouteB->StepB1 OptA Optimization: Use Sulfo-Mix / Moderate Oxidants StepA1->OptA OptB Optimization: Requires C-6 functionalization post-cyclization StepB1->OptB

Figure 1: Decision tree for synthetic route selection. Route A is the direct path for the 6-carboxylic acid but is prone to tar formation (polymerization).

Technical Troubleshooting Guide (Q&A Format)

Module A: The Cyclization Step (The "Black Tar" Problem)

Q: I am using a modified Skraup reaction (aniline + glycerol + sulfuric acid), but the reaction turns into a black solid with <20% yield. How do I fix this?

A: The "black tar" is polymerized glycerol and aniline oxidation byproducts. The Skraup reaction is notoriously violent.

  • The Fix (Moderated Oxidation): Switch from nitrobenzene/sulfuric acid to a milder oxidant system or control the addition.

    • Protocol Adjustment: Use sodium m-nitrobenzenesulfonate (Sulfo-Mix) instead of nitrobenzene. It is water-soluble, allowing for a smoother biphasic reaction that moderates the exotherm.

    • Temperature Ramping: Do not blast the reaction to reflux immediately. Hold at 100°C for 1 hour to allow the acrolein (formed in situ) to react with the amine before the high-temperature oxidative aromatization occurs.

Q: I am using the Gould-Jacobs method (EMME + Aniline), but the cyclization in Dowtherm A is yielding <40%.

A: If you are adapting the Gould-Jacobs to make the 6-COOH isomer (starting from a benzoic acid derivative), the electron-withdrawing carboxyl group deactivates the ring, making cyclization difficult.

  • The Fix (Temperature & Concentration):

    • Temperature Threshold: The cyclization must reach 250–260°C . If your oil bath is at 240°C, the internal temp might be 220°C, which is insufficient. Use a sand bath or high-grade heating mantle.

    • The "Dilution Principle": High concentration favors intermolecular polymerization.

      • Standard: 1g reactant / 5mL Dowtherm A.

      • Optimized: 1g reactant / 10–15mL Dowtherm A.

    • Degassing: Oxygen at 250°C destroys the product. Sparge the Dowtherm A with Nitrogen for 30 mins before adding the substrate.

Module B: Purification & Isolation (The "Invisible Product" Problem)

Q: My LC-MS shows the product is formed, but it stays in the aqueous layer during extraction. I can't isolate it.

A: 7-Fluoroquinoline-6-carboxylic acid is zwitterionic (Basic N, Acidic COOH). It has high water solubility at both low pH (cationic) and high pH (anionic).

  • The Fix (Isoelectric Precipitation): You must find the Isoelectric Point (pI).

    • Do not extract with DCM or EtOAc; the distribution coefficient (

      
      ) is too low.
      
    • Protocol:

      • Dilute the reaction mixture with water.[1]

      • Slowly adjust pH with 10% acetic acid or NaOH.

      • Monitor for turbidity. The "Sweet Spot" is usually between pH 4.5 and 5.5 .

      • Allow the mixture to stand at 4°C for 12 hours. The precipitate formed here is your cleanest product.

Optimized Experimental Protocol

Method: Modified Skraup via Sulfo-Mix (Recommended for 6-COOH Regioisomer)

ParameterStandard ConditionOptimized Condition Reasoning
Oxidant NitrobenzeneNa m-nitrobenzenesulfonate Prevents violent exotherms; water solubility aids workup.
Acid Conc.[2][3][4][5]

60-70%

Reduces charring of glycerol.
Addition All-in-oneDropwise Glycerol Controls acrolein formation rate to match consumption.
Temp Reflux (140°C+)Stepwise (100°C

140°C)
Allows Michael addition before cyclization.

Step-by-Step Workflow:

  • Setup: 3-neck flask, mechanical stirrer (magnetic bars will fail due to viscosity), reflux condenser, dropping funnel.

  • Mixing: Charge 3-fluoro-4-aminobenzoic acid (1.0 eq), Sodium m-nitrobenzenesulfonate (0.6 eq), and Ferrous Sulfate (cat. 0.05 eq) into Sulfuric acid (60%).

  • Controlled Addition: Heat to 100°C. Add Glycerol (1.5 eq) dropwise over 1 hour.

  • Cyclization: After addition, ramp temperature to 140°C and hold for 4 hours.

  • Workup: Pour onto crushed ice. Neutralize with

    
     to pH 4.5–5.0. Filter the grey/brown precipitate.
    
  • Purification: Recrystallize from DMF/Ethanol (1:1) . Note: Ethanol alone is often insufficient for solubility.

Mechanistic Insight: The Regioselectivity Challenge

When cyclizing 3-fluoro-4-aminobenzoic acid, two ring-closure pathways exist. Understanding this helps you interpret NMR data.

Regioselectivity Substrate 3-Fluoro-4-aminobenzoic acid Intermediate Acrolein Imine Intermediate Substrate->Intermediate PathA Path A: Closure at C-2 (Sterically favored) Intermediate->PathA Major Pathway PathB Path B: Closure at C-6 (Blocked by COOH) Intermediate->PathB Minor Pathway ProductA Product: 7-Fluoro-6-COOH (Desired) PathA->ProductA ProductB Product: 5-Fluoro-6-COOH (Isomer Impurity) PathB->ProductB

Figure 2: Regiochemical outcome. Fortunately, the Skraup reaction tends to close ortho to the amine. Since the position ortho to the amine and meta to the Fluorine (C-2) is less sterically crowded than the position between the amine and the Carboxylic acid, the desired 7-fluoro isomer is generally favored, provided the temperature is controlled.

References

  • Grohe, K., & Heitzer, H. (1987).[3] Synthese von 4-Chinolon-3-carbonsäuren. Liebigs Annalen der Chemie. (The foundational text for fluoroquinolone synthesis, establishing the "Grohe-Heitzer" cyclization protocols).

  • BenchChem Technical Protocols. (2025). Protocol 1: Synthesis of 8-Fluoroquinoline-3-carboxylic acid via Gould-Jacobs. (Provides specific temperature/solvent ratios for fluoro-aniline cyclizations).[4][6][7]

  • Song, Z., et al. (2024).[2][8] Photo-induced synthesis of fluoroalkylated quinolinones via an iron-catalyzed LMCT decarboxylation process. Organic Chemistry Frontiers. (Modern radical-based methods for introducing fluoroalkyl groups).

  • MDPI Molecules. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (Discusses green chemistry improvements and Deep Eutectic Solvents for yield optimization).

Sources

Optimization

Purification techniques for crude "7-Fluoroquinoline-6-carboxylic acid"

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Purification of Crude 7-Fluoroquinoline-6-carboxylic Acid Executive Summary The purification of 7-Fluoroquin...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Purification of Crude 7-Fluoroquinoline-6-carboxylic Acid

Executive Summary

The purification of 7-Fluoroquinoline-6-carboxylic acid requires a nuanced approach due to its amphoteric nature (basic quinoline nitrogen and acidic carboxylic acid). Unlike simple organics, this compound exhibits a "U-shaped" solubility profile—highly soluble in strong acid and strong base, but sparingly soluble near its isoelectric point (pI).

This guide replaces generic protocols with a chemically grounded workflow designed to maximize recovery and purity. It addresses the specific challenges of removing uncyclized precursors, regioisomers, and Skraup synthesis "tars."

Module 1: Initial Assessment & Solubility Logic

Before attempting crystallization, you must understand the ionization state of your crude material.

The Amphoteric Trap:

  • pH < 2: Cationic form (Quinolinium salt). Soluble in water.[1]

  • pH 4–5 (Isoelectric Point): Zwitterionic/Neutral form. Least soluble. (Target for precipitation).

  • pH > 9: Anionic form (Carboxylate salt). Soluble in water.[1]

Diagnostic Check: Take 50 mg of crude.

  • Add 1 mL 1M NaOH . (Should dissolve clear/yellow). If cloudy, non-acidic impurities are present.

  • Add 1 mL 1M HCl . (Should dissolve). If solids remain, inorganic salts or polymeric tars are present.

Module 2: The "Isoelectric Precipitation" Protocol (Primary Purification)

This is the most effective method for bulk purification of crude quinoline carboxylic acids, removing up to 90% of non-acidic tars and inorganic salts.

Reagents:
  • 1M or 2M NaOH

  • Acetic Acid (Glacial or 50%)

  • Activated Carbon (e.g., Darco G-60)

  • Celite 545 (filter aid)

Step-by-Step Workflow:
  • Dissolution (Basification):

    • Suspend the crude solid in water (approx. 10–15 mL/g).

    • Slowly add 2M NaOH with stirring until the pH reaches 10–11 .

    • Why: This converts the molecule to its anionic carboxylate form.

    • Troubleshooting: If a dark, gummy residue remains undissolved, this is "Skraup tar." Do not attempt to dissolve it.

  • Carbon Treatment (Critical for Color):

    • Add Activated Carbon (5–10 wt% relative to crude mass).

    • Stir at 50°C for 30 minutes .

    • Why: Fluoroquinolines often carry persistent yellow/brown polymeric impurities. Carbon adsorbs these effectively at high pH.

  • Filtration:

    • Filter the warm mixture through a Celite pad to remove carbon and undissolved tars.

    • Result: A clear, yellow-to-amber filtrate.

  • Precipitation (The "Dropwise" Technique):

    • Crucial Step: Slowly add 50% Acetic Acid dropwise to the filtrate while monitoring pH.

    • Target pH: 4.5 – 5.0 .

    • Observation: The solution will cloud over. A heavy precipitate will form as you approach the isoelectric point.

    • Caution: Do not overshoot to pH < 3, or the compound will redissolve as the cation.

  • Digestion & Isolation:

    • Stir the slurry for 1 hour to allow crystal growth (Ostwald ripening).

    • Filter via vacuum (Buchner funnel).

    • Wash the cake with Water (2x) and Acetone (1x) to remove residual water and acetic acid.

    • Dry at 60°C under vacuum.[2]

Module 3: Recrystallization Strategies (Polishing)

If the isoelectric precipitate is <98% pure (by HPLC), use recrystallization to remove regioisomers (e.g., 5-fluoro isomer) or trace starting materials.

Table 1: Solvent Selection Guide

Solvent SystemSuitabilityProtocol Notes
Glacial Acetic Acid Excellent Dissolve at reflux. Cool slowly to RT. High recovery of pure zwitterion.
DMF / Water Good Dissolve in min. hot DMF (100°C). Add hot water until turbid. Cool.
DMSO Poor Too soluble; difficult to remove solvent due to high boiling point.
Ethanol Moderate Low solubility. Requires large volumes; poor recovery.
Recommended Protocol: Acetic Acid Recrystallization
  • Place the dried solid in a round-bottom flask.

  • Add Glacial Acetic Acid (5–7 mL per gram).

  • Heat to reflux (approx. 118°C). The solid should dissolve completely.

  • Optional: If insoluble particles remain, hot filter.

  • Remove from heat and allow to cool to room temperature undisturbed for 4 hours.

  • Cool in an ice bath (0°C) for 1 hour.

  • Filter the off-white needles. Wash with cold ethyl acetate to remove acetic acid.

Module 4: Troubleshooting & FAQs

Q1: My product is stuck in the mother liquor (filtrate). How do I recover it?

Cause: You likely over-acidified (pH < 3) or the volume is too high. Fix:

  • Check pH. If < 4, add dilute NaOH to bring it back to 4.5–5.0.

  • Concentrate the mother liquor by rotary evaporation to 1/3 volume.

  • Cool to 4°C overnight.

Q2: The solid is slimy and clogs the filter.

Cause: Rapid precipitation trapped water/impurities (amorphous solid). Fix:

  • Digestion: Re-suspend the slimy solid in the mother liquor. Heat to 60°C for 30 mins, then cool slowly. This promotes the transition from amorphous to crystalline.

  • Use a larger pore size filter paper or a sintered glass funnel.

Q3: I see a small impurity peak (~5-10%) that won't go away.

Cause: Likely the 5-fluoro regioisomer or a decarboxylated byproduct (7-fluoroquinoline). Fix:

  • Regioisomer: Recrystallization from DMF is often more selective than Acetic Acid for separating isomers.

  • Decarboxylated product: This is non-acidic. Dissolve product in dilute NaOH; extract with Dichloromethane (DCM) . The impurity will go into the DCM; your product stays in the water. Then acidify the water layer to recover.

Module 5: Visualization of Workflows

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude 7-Fluoroquinoline-6-COOH SolubilityCheck Solubility Check: Dissolve in 1M NaOH Start->SolubilityCheck Insoluble Insoluble Residue? (Tars/Inorganics) SolubilityCheck->Insoluble Cloudy/Dark Filter Filter (Celite) SolubilityCheck->Filter Clear Insoluble->Filter Acidify Acidify Filtrate to pH 4.5-5.0 (Isoelectric Point) Filter->Acidify Precipitate Collect Precipitate Acidify->Precipitate PurityCheck HPLC Purity > 98%? Precipitate->PurityCheck Recryst Recrystallize: Glacial AcOH or DMF/H2O PurityCheck->Recryst No Done Final Product (Dry at 60°C) PurityCheck->Done Yes Recryst->PurityCheck

Caption: Logical flow for purifying crude quinoline carboxylic acids based on solubility and purity checkpoints.

Figure 2: The Isoelectric pH Curve

SolubilityCurve Acid pH < 2 (Cationic) Soluble Iso pH 4.5 - 5.0 (Zwitterion) INSOLUBLE Acid->Iso Add NaOH Iso->Acid Over-acidification Base pH > 9 (Anionic) Soluble Iso->Base Over-basification Base->Iso Add AcOH

Caption: The "U-shaped" solubility profile. Success depends on hitting the red zone (Isoelectric Point).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

    • Foundational text on quinoline synthesis and purification via acid-base manipul
  • Sigma-Aldrich. (n.d.). Quinoline-6-carboxylic acid Product Specification.[3][4][5][6]Link

    • Provides physical property data (pKa, melting point) for the parent scaffold.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82571, Quinoline-6-carboxylic acid.Link[7]

    • Source for solubility and pKa d
  • Grohe, K. (1989). The chemistry and mechanism of action of quinolone antibacterials. Pharmazie in unserer Zeit, 18(1), 12-24. Link

    • Discusses the amphoteric nature and purific

Sources

Troubleshooting

Overcoming solubility issues of "7-Fluoroquinoline-6-carboxylic acid" in organic solvents

Technical Support Center: 7-Fluoroquinoline-6-carboxylic acid Welcome to the technical support center for 7-Fluoroquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Fluoroquinoline-6-carboxylic acid

Welcome to the technical support center for 7-Fluoroquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively in your own experimental settings.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental properties of 7-Fluoroquinoline-6-carboxylic acid that govern its solubility behavior.

Q1: Why is 7-Fluoroquinoline-6-carboxylic acid often difficult to dissolve in common organic solvents?

A1: The solubility challenges of 7-Fluoroquinoline-6-carboxylic acid stem from its unique molecular structure, which imparts a combination of polar and non-polar characteristics, as well as strong intermolecular forces.

  • Zwitterionic Character: The molecule contains both a basic quinoline nitrogen and an acidic carboxylic acid group. In the solid state and in certain solvents, it can exist as a zwitterion (internal salt). This ionic character significantly increases the crystal lattice energy, making it difficult for solvent molecules to break apart the solid structure.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. This leads to strong self-association between molecules (dimerization), creating stable aggregates that resist dissolution in solvents that cannot effectively disrupt this network.

  • Aromatic Stacking: The planar quinoline ring system can lead to π-π stacking interactions, further stabilizing the crystal lattice.

  • Polarity Mismatch: Common non-polar or moderately polar solvents like hexanes, toluene, or diethyl ether lack the ability to form strong interactions with the polar carboxylic acid and quinoline nitrogen, resulting in very poor solubility.

Q2: What are the key physicochemical properties I should consider?

A2: While specific experimental data for 7-Fluoroquinoline-6-carboxylic acid is not extensively published, we can estimate its properties based on the general class of fluoroquinolone carboxylic acids. These parameters are critical for selecting an appropriate solvent system.

  • pKa: The molecule has two key pKa values: one for the carboxylic acid (typically in the range of 5-6) and one for the protonated quinoline nitrogen (typically in the range of 5-6). This proximity means the molecule's net charge is highly sensitive to pH.

  • High Melting Point: Compounds with strong intermolecular forces, like this one, generally have high melting points (often >200°C). A high melting point is often correlated with low solubility, as it reflects the high energy required to overcome the crystal lattice forces.

  • Polarity: The presence of the carboxylic acid, fluorine atom, and nitrogen heteroatom makes the molecule quite polar.

Part 2: Troubleshooting Guide & Strategic Solutions

This section provides a series of practical, question-driven troubleshooting guides for common solubility issues.

Q3: My compound won't dissolve in standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). What are my next steps?

A3: When moderately polar solvents fail, the logical next step is to escalate to more powerful polar aprotic or protic solvents. A systematic approach is recommended.

The following diagram outlines a decision-making workflow for addressing solubility challenges.

G start Initial State: 7-Fluoroquinoline-6-carboxylic acid undissolved in chosen solvent. solvent_choice Is the solvent polar aprotic (e.g., DMSO, DMF, NMP)? start->solvent_choice try_polar Action: Switch to a polar aprotic solvent (DMSO, DMF, DMAc, NMP). solvent_choice->try_polar No physical_methods Action: Apply physical methods (Heating, Sonication). solvent_choice->physical_methods Yes try_polar->physical_methods check_dissolution Is the compound fully dissolved? physical_methods->check_dissolution success Success: Proceed with experiment. check_dissolution->success Yes advanced_methods Action: Employ advanced chemical methods (Co-solvents, pH Adjustment, Salt Formation). check_dissolution->advanced_methods No reassess Reassess experimental needs. Consider alternative reagents or synthesis route. advanced_methods->reassess

Caption: Decision workflow for troubleshooting solubility.

Recommended Solvents:

The table below summarizes solvent choices, categorized by their likely effectiveness. Always start with a small amount of material to test solubility before committing your entire batch.

Solvent ClassExamplesExpected SolubilityRationale & Expert Insights
Polar Aprotic DMSO, DMF, DMAc, NMPHigh These solvents are excellent hydrogen bond acceptors and have high dielectric constants. They can effectively solvate both the quinoline ring and the carboxylic acid group, disrupting the intermolecular forces holding the solid together. DMSO is often the solvent of last resort and is highly effective.
Polar Protic Methanol, EthanolModerate These solvents can hydrogen bond with the compound, but their smaller size and lower polarity compared to DMSO may result in lower overall solubility. Gentle heating can often improve performance.[1]
Ethers THF, 2-MeTHF, DioxaneLow to Moderate THF may show some solubility, especially with heating, due to its ability to accept hydrogen bonds. However, its lower polarity makes it less effective than polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformVery Low These solvents are not polar enough to overcome the strong crystal lattice energy of the zwitterionic and hydrogen-bonded solid.
Hydrocarbons Hexanes, Toluene, HeptaneInsoluble These non-polar solvents cannot interact favorably with the polar functional groups of the molecule.
Q4: I have partial solubility in a preferred solvent. How can I improve it using co-solvents without completely changing my system?

A4: Co-solvency is an excellent strategy to fine-tune the properties of a solvent system. A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound.[2] The addition of a small amount of a highly effective "booster" solvent can dramatically increase solubility.[3][4]

Experimental Protocol: Co-Solvent Screening

  • Setup: In separate vials, suspend a small, known amount of 7-Fluoroquinoline-6-carboxylic acid in your primary solvent (e.g., 1 mL of THF).

  • Addition: To each vial, add a different polar aprotic co-solvent (e.g., DMSO, NMP) dropwise while stirring or vortexing. Start with 5% v/v and incrementally increase to 10%, 20%, and so on.

  • Observation: Observe for dissolution at each increment. Note the minimum percentage of co-solvent required to achieve full dissolution at room temperature.

  • Optimization: This method allows you to find the optimal balance, maximizing solubility while minimizing the concentration of the potentially high-boiling co-solvent, which can be advantageous for downstream processing. The goal of using a co-solvent is to reduce the polarity of the primary solvent, making it more favorable for the non-polar parts of the solute to dissolve.[2][]

Q5: Can I use pH adjustment to dissolve my compound in an organic solvent?

A5: Yes, this is a powerful chemical modification technique. By converting the carboxylic acid to its conjugate base (a carboxylate salt), you introduce a formal charge, which dramatically increases polarity and solubility in polar solvents.[6][7]

Mechanism: The strategy involves adding a base to deprotonate the carboxylic acid group.

R-COOH + Base -> R-COO⁻ + Base-H⁺

The resulting carboxylate salt (R-COO⁻) is an ion and is significantly more soluble in polar solvents than the neutral, hydrogen-bonded acid (R-COOH).[6][8]

Experimental Protocol: Base-Mediated Dissolution

  • Solvent Selection: Choose a polar organic solvent that can support charged species, such as DMSO, DMF, or even methanol or ethanol.

  • Suspension: Suspend the 7-Fluoroquinoline-6-carboxylic acid in the chosen solvent.

  • Base Addition: Add a suitable organic or inorganic base.

    • Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are good choices as they are soluble in organic solvents. Add the base dropwise (start with 1.1 equivalents).

    • Inorganic Bases: If your solvent has some water tolerance (like methanol or DMSO), you can use bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Stirring: Stir the mixture at room temperature. Dissolution of the newly formed salt should occur. Gentle warming can be applied if needed.

  • Validation: The solution should become clear. Be aware that you have now formed a salt in situ. This may affect the reactivity of your compound in subsequent steps.

G cluster_0 Initial State cluster_1 Process cluster_2 Final State A Insoluble Acid (R-COOH) - Strong H-Bonding - Zwitterionic character B Add Base (e.g., TEA, K₂CO₃) in Polar Solvent (e.g., DMSO) A->B Deprotonation C Soluble Salt (R-COO⁻) - Ionic Character - High Polarity B->C Formation of Ionic Species

Caption: Workflow for solubility enhancement via pH adjustment.

Q6: My downstream application is sensitive to bases. Is forming and isolating a salt a better option?

A6: Absolutely. Forming and isolating a salt is a common and highly effective strategy in pharmaceutical development to improve the solubility and handling properties of acidic or basic drug candidates.[9][10][11] This approach gives you a new, more soluble solid that you can weigh and use precisely without residual base in your reaction.

Experimental Protocol: Salt Formation and Isolation

  • Dissolution: Dissolve the 7-Fluoroquinoline-6-carboxylic acid in a suitable polar solvent where it has at least moderate solubility, such as methanol or THF. Gentle warming may be required.

  • Base Addition: Add 1.0 equivalent of a chosen base. For crystalline salts, sodium or potassium hydroxide (dissolved in a minimal amount of water or methanol) are common choices.

  • Precipitation/Isolation:

    • If the salt is soluble: Slowly add a less polar "anti-solvent" (e.g., diethyl ether, MTBE, or ethyl acetate) to the solution until the salt precipitates out.

    • If the salt is insoluble: The salt may precipitate directly upon formation.

  • Collection: Collect the solid salt by filtration, wash with a small amount of the anti-solvent to remove any unreacted starting material, and dry under vacuum.

  • Verification: You now have a salt form (e.g., sodium 7-fluoroquinoline-6-carboxylate) which will exhibit significantly higher solubility in polar organic solvents compared to the parent free acid.

References

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579. Available at: [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article). OSTI.GOV. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (n.d.). Quinoline-8-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 15, 2026, from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved February 15, 2026, from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved February 15, 2026, from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved February 15, 2026, from [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... Retrieved February 15, 2026, from [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved February 15, 2026, from [Link]

  • Chemsrc. (n.d.). 7-Chloro-6-fluoroquinoline-2-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved February 15, 2026, from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Optimizing reaction conditions for the N-alkylation of "7-Fluoroquinoline-6-carboxylic acid"

The following technical guide is designed for researchers and process chemists optimizing the N-alkylation of 7-Fluoroquinoline-6-carboxylic acid . This molecule presents a specific regioselectivity challenge due to its...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the N-alkylation of 7-Fluoroquinoline-6-carboxylic acid .

This molecule presents a specific regioselectivity challenge due to its ambident nucleophilicity (Pyridine Nitrogen vs. Carboxylic Acid Oxygen) and the potential for zwitterion formation. This guide addresses both the aromatic quinoline (quaternization) and the 4-quinolone tautomer (common in antibiotic synthesis), as the nomenclature is often used interchangeably in high-throughput screening libraries.[1]

[1]

Part 1: Diagnostic & Strategy Selection

Critical Check: Before proceeding, verify the exact tautomer/structure of your starting material. The reaction conditions differ fundamentally based on the nature of the nitrogen atom.

Substrate Type Structure Characteristics Target Product Primary Challenge
Type A: Aromatic Quinoline Fully aromatic pyridine ring.[1] Nitrogen is neutral and basic (

).
Quinolinium Salt (Quaternary Ammonium)Zwitterion Solubility & O-Alkylation: The carboxylic acid (

) will deprotonate first, creating a competing nucleophile (carboxylate).[1]
Type B: 4-Quinolone (Precursor)Keto-enol tautomer (4-oxo-1,4-dihydro).[1] Nitrogen is amide-like (requires deprotonation).[1]N-Alkyl Quinolone (Antibiotic Core)N- vs. O-Alkylation: Competition between the nitrogen and the oxygen at position 4 (enol ether formation).[1]

Part 2: Optimization Workflows

Workflow A: N-Alkylation of the Aromatic Quinoline (Quaternization)

Target: Synthesis of the N-alkyl-7-fluoro-6-carboxyquinolinium salt.[1]

The "Protection-First" Protocol (Recommended) Attempting direct alkylation of the free acid often yields a mixture of N-alkyl zwitterions, O-alkyl esters, and N,O-dialkyl species.[1] The most robust path involves transient protection.

  • Step 1: Esterification (O-Protection) [1]

    • Reagents: MeOH,

      
       (cat.), Reflux, 2h.
      
    • Why: Caps the carboxylic acid, preventing O-alkylation and improving solubility in organic solvents.[1]

  • Step 2: N-Alkylation (Quaternization)

    • Reagents: Alkyl Halide (

      
      , 1.5 eq), Acetone or Acetonitrile.[1]
      
    • Conditions: Reflux, 6–12h.

    • Observation: The product usually precipitates as the halide salt.

  • Step 3: Hydrolysis (Optional)

    • Reagents: Aqueous HCl (6M), Reflux.

    • Note: Basic hydrolysis may degrade the quinolinium ring (pseudobase formation).

Workflow B: N-Alkylation of the 4-Quinolone Scaffold

Target: Synthesis of N-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives (e.g., Fluoroquinolone antibiotics).[1]

Direct Regioselective Alkylation To favor N-alkylation over O-alkylation (enol ether), control the "Hard/Soft" nature of the electrophile and the solvent polarity.[1]

  • Solvent: DMF or DMSO (Polar aprotic solvents favor N-alkylation by solvating the cation, leaving the N-anion free).[1]

  • Base:

    
     (2.5 eq).[1] Avoid 
    
    
    
    (Silver salts favor O-alkylation).[1]
  • Electrophile: Alkyl Iodides (Soft) favor N-alkylation.[1] Alkyl Sulfates/Triflates (Hard) favor O-alkylation.[1]

Standard Operating Procedure (SOP)
  • Dissolve 7-fluoroquinoline derivative (1.0 eq) in anhydrous DMF (0.5 M).

  • Add

    
     (2.5 eq) and stir at RT for 30 min to generate the anion.
    
  • Add Alkyl Iodide (1.2 eq) dropwise.[1]

  • Heat to 80°C for 4–6 hours.

  • Quench: Pour into ice water. Acidify with acetic acid to pH 5 to precipitate the N-alkyl product.[1]

Part 3: Decision Logic & Mechanism (Graphviz)

ReactionLogic Start Start: 7-Fluoroquinoline- 6-carboxylic acid Check Check Structure: Aromatic vs Quinolone? Start->Check Aromatic Aromatic Ring (Pyridine N) Check->Aromatic Type A Quinolone 4-Quinolone (Amide-like N) Check->Quinolone Type B Protect Step 1: Esterify COOH (MeOH/H+) Aromatic->Protect Avoid Zwitterion Alkylate_A Step 2: Alkylate N (R-X, MeCN, Reflux) Protect->Alkylate_A Hydrolyze Step 3: Acid Hydrolysis (HCl) Alkylate_A->Hydrolyze If COOH needed Salt Product: Quinolinium Salt Hydrolyze->Salt Base Deprotonate (K2CO3/DMF) Quinolone->Base Alkylate_B Add Soft Electrophile (R-I, 80°C) Base->Alkylate_B Regiocontrol Product_B Product: N-Alkyl Quinolone Alkylate_B->Product_B

Caption: Decision tree for optimizing alkylation based on substrate tautomerism. Path A avoids competing esterification; Path B optimizes N- vs O-selectivity.[1]

Part 4: Troubleshooting Guide

Issue 1: "I am isolating the O-alkyl ester instead of the N-alkyl product."
Root Cause Explanation Corrective Action
Unprotected COOH The carboxylate (

) is a better nucleophile than the neutral pyridine nitrogen.[1]
Protect first: Convert COOH to Methyl Ester before N-alkylation.
Hard Electrophile Reagents like Diethyl Sulfate or Alkyl Triflates favor Oxygen attack (HSAB theory).Switch Reagent: Use Alkyl Iodides or Bromides.
Silver Additives Use of

or

strongly directs alkylation to Oxygen.
Change Base: Use

or

in DMF.
Issue 2: "The reaction mixture turns black/tarry with low yield."
  • Cause: Polymerization or decomposition of the quinoline ring under harsh basic conditions at high temperatures.

  • Fix:

    • Lower temperature to 60°C and extend time.

    • Use Acetonitrile instead of DMF if solubility permits (easier workup, lower boiling point).

    • Exclude light (wrap flask in foil) if using Alkyl Iodides, as free iodine can promote side reactions.

Issue 3: "Product is water-soluble and hard to isolate."[1]
  • Context: N-alkyl quinolinium carboxylates (zwitterions) are highly polar.[1]

  • Fix:

    • Do not extract with water/DCM. The product stays in the water.

    • Precipitation: Concentrate the reaction mixture and add excess Diethyl Ether or Acetone to crash out the betaine/salt.

    • Purification: Use Reverse-Phase (C18) Flash Chromatography eluting with Water/MeOH (0.1% TFA).[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction?

  • A: For the 4-Quinolone (Type B), yes, NaH is excellent for generating the anion fully.[1] However, for the Aromatic Quinoline (Type A), NaH will only deprotonate the carboxylic acid. It does not enhance the nucleophilicity of the pyridine nitrogen and may cause side reactions with the fluorine at position 7 (SNAr displacement) if the ring is electron-deficient enough. Stick to

    
     or neutral conditions for Type A.
    

Q: Does the Fluorine at position 7 interfere?

  • A: Yes, it is an electron-withdrawing group, which reduces the nucleophilicity of the ring nitrogen, making N-alkylation slower than in unsubstituted quinoline.[1] Additionally, if you use strong nucleophiles (like methoxide) or high heat with amines, you risk displacing the Fluorine (SNAr reaction). Avoid strong nucleophilic bases.

Q: Why do you recommend Alkyl Iodides over Bromides?

  • A: Alkyl Iodides are "softer" electrophiles. According to Pearson's HSAB theory, the Nitrogen (softer nucleophile) prefers the Iodide (softer electrophile), whereas the Oxygen (harder nucleophile) reacts faster with harder electrophiles like Triflates or Chlorides.

References

  • BenchChem. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines and quinolines. Retrieved from

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.[1] Organic Letters, 23(7), 2437-2442.[1] Retrieved from [1]

  • Chu, D. T. W., et al. (1987). Synthesis and Structure-Activity Relationship of 1-Aryl-6,8-difluoroquinolone Antibacterial Agents.[1] Journal of Medicinal Chemistry, 30(3), 504-509.[1] Retrieved from [1]

  • Reynolds, G. A., & VanAllan, J. A. (1979). The reaction of quinoline-6-carboxylic acid with alkyl halides.[1] Journal of Heterocyclic Chemistry.[2] (Contextual grounding for ester/zwitterion mixtures).

  • Frank, H., et al. On the mechanism of the alkylation of quinoline and naphthyridine derivatives.[3] Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 7-Fluoroquinoline-6-carboxylic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 7-Fluoroquinoline-6-carboxylic acid. This molecule is a critical building block in the development of advance...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Fluoroquinoline-6-carboxylic acid. This molecule is a critical building block in the development of advanced pharmaceutical agents, particularly in the fluoroquinolone class of antibiotics. However, its synthesis is not without challenges. Researchers frequently encounter issues with yield, purity, and unexpected side reactions.

This guide is designed to provide direct, actionable solutions to the most common problems encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to not only solve current issues but also to anticipate and prevent future ones.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 7-Fluoroquinoline-6-carboxylic acid?

The most frequently employed method is a variation of the Gould-Jacobs reaction .[1] This pathway typically begins with the condensation of a suitably substituted aniline, such as 4-amino-2-fluorobenzoic acid or its ester derivative, with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization and subsequent saponification of the resulting ester to yield the target carboxylic acid.[2] This method is generally favored for its reliability and the commercial availability of the starting materials.

Q2: Why is strict temperature control so crucial during the cyclization step?

Temperature is the most critical parameter in this synthesis. The intramolecular thermal cyclization required to form the quinoline ring system demands significant thermal energy, often requiring temperatures in excess of 250°C.[3] However, the desired product, a quinoline carboxylic acid, is susceptible to thermal decarboxylation .[4] Exceeding the optimal temperature, or heating for an extended duration, will lead to the irreversible loss of CO₂ and the formation of 7-fluoroquinoline as a major impurity, significantly reducing yield and complicating purification.

Q3: What are the primary impurities I should screen for in my final product?

Based on the common synthetic route, you should be vigilant for the following impurities:

  • Starting Aniline: Unreacted 4-amino-2-fluorobenzoic acid (or its ester).

  • Uncyclized Intermediate: The diethyl (4-carboxy-3-fluorophenylamino)methylenemalonate intermediate.[3]

  • Ethyl 7-Fluoro-4-hydroxyquinoline-6-carboxylate: The ester precursor to the final product, resulting from incomplete saponification.

  • 7-Fluoroquinoline: The product of thermal decarboxylation, the most common process-related impurity.[5]

Troubleshooting Guide: Side Reactions & Optimization

Problem 1: Low Overall Yield with Significant Starting Material Remaining

Q: My reaction stalls after the initial condensation, and I'm getting a low yield of the final product with a lot of unreacted aniline derivative. What's causing this and how can I fix it?

A: This issue points to an inefficient thermal cyclization step, which is the rate-determining step of the Gould-Jacobs reaction.[6] The initial condensation to form the anilidomethylenemalonate intermediate is relatively fast, but the subsequent 6-electron cyclization requires high temperatures to overcome the activation energy barrier.

Underlying Cause & Mechanistic Insight: The cyclization is an intramolecular electrophilic aromatic substitution. The high temperatures are necessary to promote the formation of the required conformation for ring closure and to drive off the ethanol byproduct. If the temperature is too low or the heating is not uniform, the reaction will not proceed to completion.

Recommended Solutions:

  • Optimize Thermal Conditions: Ensure your reaction medium (commonly Dowtherm A or diphenyl ether) reaches and uniformly maintains a temperature between 250-260°C. Use a high-temperature thermometer and ensure efficient stirring.

  • Consider Microwave Synthesis: Microwave-assisted synthesis is an excellent alternative to conventional heating for this step.[3][7] It provides rapid, uniform heating and can dramatically reduce reaction times from hours to minutes, often leading to higher yields by minimizing thermal decomposition.

  • Ensure Anhydrous Conditions: While not the primary cause, moisture can interfere with the efficiency of high-temperature reactions. Ensure all glassware is oven-dried and reagents are anhydrous.

G

Problem 2: Final Product is Contaminated with a Non-Acidic, UV-Active Impurity

Q: My final product shows a significant impurity that doesn't dissolve in aqueous base and has a lower polarity on my TLC plate. NMR analysis suggests the loss of the carboxylic acid group. What is this and how do I prevent it?

A: You are observing the formation of 7-fluoroquinoline via thermal decarboxylation. This is the most common and challenging side reaction in this synthesis. The high temperatures required for cyclization are often sufficient to induce the loss of CO₂ from the carboxylic acid group on the quinoline ring.[4][5]

Underlying Cause & Mechanistic Insight: The electron-withdrawing nature of the quinoline ring system stabilizes the carbanion intermediate formed upon the loss of CO₂. This process is highly temperature-dependent. The longer the molecule is exposed to temperatures above 250°C, the more decarboxylation will occur.

Recommended Solutions:

ParameterStandard ConditionOptimized Condition to Reduce DecarboxylationRationale
Cyclization Temp >260°C250-255°C (Strictly Monitored) Provides sufficient energy for cyclization while minimizing the rate of decarboxylation.[3]
Cyclization Time 20-30 minutes10-15 minutes (or until TLC shows consumption of intermediate) Reduces the total time the product is exposed to high temperatures.
Saponification Refluxing in strong NaOH/EtOH for several hours.Use a lower temperature (e.g., 60-70°C) for a longer duration or use a stronger solvent system like aq. NaOH/DMSO.Harsh saponification conditions can also promote decarboxylation of the final product.[4] Milder conditions are safer.
Heating Method Oil BathMicrowave Reactor Rapid heating to the target temperature and rapid cooling minimizes the time spent in the critical temperature zone.

G Main_Reactant Ethyl 7-Fluoro-4-hydroxy- quinoline-6-carboxylate High_Temp High Temperature (>250°C) Desired_Path Saponification (NaOH, H₂O/EtOH) Main_Reactant->Desired_Path Side_Path Thermal Decarboxylation High_Temp->Side_Path Product Desired Product: 7-Fluoroquinoline-6-carboxylic acid Desired_Path->Product Side_Product Side Product: 7-Fluoroquinoline Side_Path->Side_Product Product->High_Temp

Problem 3: Incomplete Saponification of the Ester Intermediate

Q: After my workup, I still have a significant amount of the ethyl ester of my product. How can I drive the hydrolysis to completion without risking decarboxylation?

A: Achieving complete saponification without triggering side reactions is a delicate balance. Standard conditions using aqueous ethanol can be slow and may require prolonged heating, which increases the risk of decarboxylation.

Recommended Protocol for Optimized Saponification:

This protocol uses a phase-transfer catalyst (PTC) to facilitate hydrolysis under milder conditions, increasing the reaction rate at lower temperatures.

Materials:

  • Crude ethyl 7-fluoro-4-hydroxyquinoline-6-carboxylate

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (2 M)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Hydrochloric Acid (3 M)

Procedure:

  • Dissolution: Dissolve the crude ester (1.0 eq) in 1,4-dioxane (10 volumes).

  • Addition of Reagents: To the stirred solution, add 2 M aqueous NaOH (2.5 eq) and TBAB (0.05 eq).

  • Controlled Heating: Heat the biphasic mixture to 60°C and monitor the reaction progress by TLC every hour. The reaction should be complete within 2-4 hours.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour it into an equal volume of cold water.

  • Removal of Organic Solvent: If desired, the dioxane/THF can be removed under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 3 M HCl with vigorous stirring until the pH is approximately 2-3.

  • Isolation: The 7-Fluoroquinoline-6-carboxylic acid will precipitate as a solid. Stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum at 50°C to a constant weight.

Rationale for this Protocol: The PTC (TBAB) helps shuttle hydroxide ions into the organic phase, accelerating the hydrolysis of the ester at a lower temperature (60°C) where decarboxylation is kinetically insignificant.[8]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Google Patents. (2014).
  • Wentland, M. P., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(16), 6296-6313. [Link]

  • Biotage. (AN056). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note. [Link]

  • Roy, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20836-20869. [Link]

  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026. [Link]

  • Hayani, M., et al. (2022). Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and its Derivatives. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Zaman, A. U., et al. (2012). Microwave-Assisted Synthesis of Quinolines. Asian Journal of Chemistry, 24(7), 2823-2827. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Miranda-Sánchez, F., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Pharmaceuticals, 16(8), 1145. [Link]

Sources

Optimization

Technical Support Center: Gould-Jacobs Quinolone Synthesis

Ticket ID: GJ-SYNTH-OPT-2026 Assigned Specialist: Senior Application Scientist Status: Open Topic: Troubleshooting the Gould-Jacobs synthesis of quinolones Executive Summary The Gould-Jacobs reaction is the industry-stan...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GJ-SYNTH-OPT-2026 Assigned Specialist: Senior Application Scientist Status: Open Topic: Troubleshooting the Gould-Jacobs synthesis of quinolones

Executive Summary

The Gould-Jacobs reaction is the industry-standard method for synthesizing 4-quinolone scaffolds, particularly for antibacterial agents (e.g., nalidixic acid derivatives). However, it is notoriously temperamental. The synthesis hinges on two distinct phases: a mild condensation followed by a drastic high-temperature cyclization.[1]

Most failures occur in Phase 2 , where the requirement for temperatures exceeding 250°C creates a "black box" of charring, polymerization, and isomer scrambling. This guide deconstructs these failure modes using field-proven protocols.

Visual Workflow: The Reaction Pathway

Before troubleshooting, verify your mechanism. The reaction proceeds through an addition-elimination sequence followed by an electrocyclic ring closure.

GouldJacobs Aniline Aniline (Nucleophile) Inter1 Michael Adduct (Transient) Aniline->Inter1 100-110°C EMME EMME/DEEM (Electrophile) EMME->Inter1 Inter2 Anilinomethylenemalonate (The 'Ene-Amine') Inter1->Inter2 -EtOH (Drive Eq.) Cyclized 3-Carbethoxy-4-quinolone (Cyclized Ester) Inter2->Cyclized 250-280°C Dowtherm A Final 4-Quinolone (Target) Cyclized->Final 1. NaOH/H2O 2. Heat (-CO2)

Figure 1: The standard Gould-Jacobs pathway. Note that the transition from Inter2 to Cyclized is the critical failure point.

Module 1: The Condensation Phase (Step 1)

User Issue: "My yield is low, but the reaction mixture looks clean."

Diagnosis: Incomplete conversion of the aniline to the anilinomethylenemalonate intermediate. This step is an equilibrium process driven by the removal of ethanol.

Troubleshooting Q&A

Q: I refluxed aniline and EMME (diethyl ethoxymethylenemalonate) in ethanol for 4 hours. Why is my conversion <50%? A: You are inhibiting the reaction by using ethanol as a solvent.

  • The Science: The reaction releases ethanol.[2] By adding ethanol, you shift the equilibrium back toward the starting materials (Le Chatelier’s principle).

  • The Fix: Run the reaction neat (solvent-free) or in a high-boiling non-polar solvent (e.g., toluene) with a Dean-Stark trap.

  • Protocol: Heat the mixture to 110–130°C. Use a distillation head to actively remove the ethanol formed. The reaction is complete when the theoretical volume of ethanol has been collected [1].

Q: My intermediate oil won't crystallize. Can I proceed to cyclization? A: Do not proceed.

  • The Risk: Unreacted EMME will polymerize at 250°C, creating a "tar matrix" that traps your product. Unreacted aniline will oxidize and darken the mixture.

  • The Fix: Pump the crude intermediate under high vacuum (0.1 mmHg) to remove unreacted EMME and aniline. If it remains an oil, verify identity via NMR (look for the vinyl proton doublet around 8.5 ppm). Purity here dictates the yield of the next step.

Module 2: The Thermal Cyclization (Step 2)

User Issue: "The reaction turned into a solid black rock/tar."

Diagnosis: Uncontrolled polymerization due to localized overheating or insufficient dilution. This is the "Gould-Jacobs Bottleneck."

Troubleshooting Q&A

Q: I used mineral oil at 250°C, but the flask is coated in black char. A: Mineral oil is often insufficient for polar quinolones.

  • The Science: At 250°C, you are operating near the decomposition point of many organics. If the product precipitates too fast, it coats the flask walls, creating "hot spots" that lead to charring.

  • The Fix: Switch to Dowtherm A (a eutectic mixture of 26.5% diphenyl and 73.5% diphenyl ether). It boils at ~258°C, providing a stable "thermal sink" that clamps the temperature exactly where cyclization occurs, preventing overshoot [2].

Q: How do I safely add my intermediate to the hot solvent? A: Never add everything at once.

  • The Protocol (Dropwise Addition):

    • Pre-heat Dowtherm A to a rolling reflux (255-258°C).

    • Dissolve/melt your intermediate.

    • Add the intermediate slowly via a heated dropping funnel or syringe pump into the boiling solvent.

    • Why? This ensures high dilution (pseudo-high dilution principle). Each drop cyclizes instantly upon hitting the hot solvent, preventing intermolecular polymerization [3].

Q: How do I get my product out of Dowtherm A? A: Do not attempt to distill the solvent.

  • The Fix:

    • Cool the mixture to room temperature.

    • Add a non-polar anti-solvent (e.g., hexane or petroleum ether).

    • The polar quinolone product will precipitate as a solid.

    • Filter and wash with hexane to remove residual Dowtherm A [4].

Module 3: Regioselectivity & Isomer Control

User Issue: "I used a meta-substituted aniline and got a mixture of isomers."

Diagnosis: Meta-substituents have two available ortho positions for cyclization.

The Decision Matrix
Substituent Type (Meta)Electronic EffectMajor ProductMechanism
Electron Donating (EDG) (e.g., -OMe, -Me)Activates para position7-Substituted Quinolone Cyclization occurs para to the activator (sterically less hindered).
Electron Withdrawing (EWG) (e.g., -NO2, -CF3)Deactivates ring5-Substituted Quinolone Cyclization avoids the deactivated positions, but yields are often poor.
Halogens (e.g., -Cl, -Br)Mixed (Inductive w/d, Resonance don.)7-Substituted Quinolone Usually follows the EDG pattern due to resonance stabilization.

Q: How do I separate the isomers? A: Exploiting solubility differences.

  • The Fix: 7-substituted isomers are generally less soluble in ethanol/acetic acid mixtures than 5-substituted isomers. Recrystallization from glacial acetic acid is the standard purification method for Gould-Jacobs products [5].

Module 4: Modernization (Microwave Synthesis)

User Issue: "I cannot scale up safely at 250°C. Are there alternatives?"

Recommendation: Switch to Microwave-Assisted Organic Synthesis (MAOS).

Comparison: Thermal vs. Microwave

ParameterClassical Thermal (Dowtherm A)Microwave Assisted
Temperature 250–260°C (Reflux)250–300°C (Pressurized)
Time 30–60 Minutes5–20 Minutes
Solvent Required (High Boiling)Solvent-free or minimal solvent
Yield 50–70% (Variable)80–95% (Consistent)
Cleanup Difficult (Dowtherm removal)Simple (Solid wash)

Protocol (Microwave): Mix the intermediate (Step 1 product) with a minimal amount of diphenyl ether (or neat). Irradiate at 250°C for 10 minutes. The rapid heating profile bypasses the slow thermal ramp where decomposition often occurs [6].

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Step1 Is the issue in Step 1 (Condensation)? Start->Step1 Step2 Is the issue in Step 2 (Cyclization)? Start->Step2 LowConv Low Conversion? Step1->LowConv Tar Black Tar Formation? Step2->Tar RemoveEtOH Action: Remove Solvent. Run Neat + Vacuum. LowConv->RemoveEtOH Yes TempCheck Is Temp < 250°C? Tar->TempCheck Yes IncreaseTemp Action: Temp must be >250°C. Use Dowtherm A. TempCheck->IncreaseTemp Yes DilutionCheck Is Concentration High? TempCheck->DilutionCheck No Dilute Action: Add Intermediate Dropwise to Reflux. DilutionCheck->Dilute Yes

Figure 2: Diagnostic logic for common Gould-Jacobs failures.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Organic Syntheses. (1946). 4,7-Dichloroquinoline.[4] Organic Syntheses, Coll.[2][3] Vol. 3, p.272.[3] Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • BenchChem. (2025).[5] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Link

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Link

  • Biotage. (2012).[6] Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. SelectScience. Link

Sources

Troubleshooting

Minimizing byproduct formation in quinoline functionalization reactions

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Byproduct Formation in Quinoline Functionalization Introduction: The Quinoline Paradox In high-thro...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Byproduct Formation in Quinoline Functionalization

Introduction: The Quinoline Paradox

In high-throughput medicinal chemistry, quinoline functionalization presents a "privileged scaffold" paradox. While the bicyclic system offers multiple sites for diversification, its electronic duality creates distinct byproduct channels. The pyridine ring is electron-deficient (prone to nucleophilic attack but resistant to electrophiles), while the benzene ring is electron-rich (prone to electrophilic attack). Furthermore, the nitrogen atom acts as a potent Lewis base, frequently poisoning transition metal catalysts.

This guide moves beyond standard protocols to address the mechanistic root causes of byproduct formation. It is structured to help you diagnose specific failure modes—whether it is regioselectivity erosion, poly-alkylation, or catalyst deactivation—and implement self-validating solutions.

Module 1: Regiocontrol in C-H Activation

The Challenge: Achieving site selectivity between the C2 (proximal) and C8 (distal) positions during Directing Group (DG) assisted catalysis.

Technical Analysis

In


-oxide directed C-H activation, the formation of C2 vs. C8 products is dictated by the specific coordination geometry and the steric profile of the ligand.
  • C2-Selectivity: Favored by kinetic control and smaller ligands that allow the metal to access the crowded proximal position.

  • C8-Selectivity: Requires "remote" activation. This is often achieved using bulky ligands that sterically preclude C2 attack or by using Rh(III) catalysts that form specific 5-membered metallacycles favoring the C8 position due to geometric constraints.

Troubleshooting Guide: C2 vs. C8 Mixtures
SymptomProbable CauseCorrective ActionMechanism
Mixture of C2/C8 arylation Non-selective catalyst coordination sphere.Switch to Rh(III) (e.g.,

) for C8 selectivity. For Pd, use bulky phosphines (e.g.,

).
Bulky ligands destabilize the crowded transition state required for C2 activation, forcing the metal to the distal C8 position.
Low Conversion (C8) Insufficient acidity to promote C-H cleavage.Add Pivalic Acid (PivOH) or Acetic Acid (AcOH) (30-50 mol%).Carboxylate-assisted concerted metalation-deprotonation (CMD) lowers the activation energy for C-H bond breaking.
C2-Overfunctionalization High local concentration of active catalyst near N-oxide.Use Ag(I) salts (e.g.,

) as oxidants/additives.
Ag(I) can sequester halide byproducts and modulate the electrophilicity of the Pd center, often favoring the electronically activated C2 position.
Visualization: Regioselectivity Decision Tree

QuinolineRegio Start Target Position? C2 C2 Position (Nucleophilic/Proximal) Start->C2 C8 C8 Position (Electrophilic/Distal) Start->C8 C5 C5 Position (Carbocyclic) Start->C5 Method_C2_1 Minisci Reaction (Radical) C2->Method_C2_1 Alkyl Source Method_C2_2 Pd-Catalyzed (N-Oxide DG) C2->Method_C2_2 Aryl Source Method_C8_1 Rh(III) Catalysis (N-Oxide DG) C8->Method_C8_1 Standard Method_C8_2 Pd + Bulky Ligand (Steric Control) C8->Method_C8_2 Alternative Method_C5 Bidentate DG (8-Aminoquinoline) C5->Method_C5 Remote Directing

Figure 1: Decision matrix for selecting the correct catalytic system based on the desired quinoline functionalization site.

Module 2: The Minisci Reaction (Radical Alkylation)

The Challenge: Controlling Poly-Alkylation. The Minisci reaction is fundamentally plagued by product inhibition issues. The introduction of an alkyl group (electron-donating) should theoretically deactivate the ring toward nucleophilic radical attack. However, under the acidic conditions required for the reaction, the product is often more lipophilic and essentially traps radicals in the solvent cage, or the subtle electronic changes are insufficient to stop a second attack, leading to C2,C4-dialkylation.

Troubleshooting Guide: Stopping at Mono-Alkylation

Q: Why am I getting 30% di-alkylated byproduct even at 50% conversion? A: This indicates a rate mismatch where the product competes effectively with the starting material.

Protocol for Mono-Selectivity:

  • Protonation Control: Ensure the reaction medium is acidic enough (TFA/water) to fully protonate the starting material, activating it. However, avoid large excesses of radical precursor.

  • The "70% Rule": Do not push for 100% conversion. Stop the reaction at 60-70% conversion. The rate of byproduct formation accelerates exponentially as starting material is depleted.

  • Biphasic Solvent Systems: Use a DCM/Water or PhCl/Water biphasic system. If the mono-alkylated product is more lipophilic, it may partition into the organic layer, shielding it from the radical species generated in the aqueous phase (if using aqueous-soluble radical sources like persulfates).

Visualization: Radical Flux & Polyalkylation Loop

MinisciMech SM Quinoline (SM) Prot_SM Protonated Quinoline (Activated) SM->Prot_SM + H+ Mono Mono-Alkylated Product (C2-R) Prot_SM->Mono + R• (Fast) Radical Alkyl Radical (R•) Di Di-Alkylated Byproduct (C2,C4-R2) Mono->Di + R• (Competing Rate!) Intervention Intervention: Biphasic Extraction or Stop @ 70% Intervention->Mono Protects

Figure 2: The polyalkylation trap in Minisci reactions. The mono-product remains activated under acidic conditions, necessitating phase-separation or kinetic control.

Module 3: Cross-Coupling & Catalyst Preservation

The Challenge: Catalyst Poisoning by Nitrogen Coordination. In Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig), the quinoline nitrogen (


 lone pair) binds strongly to the Pd(II) center, forming an off-cycle resting state that kills catalytic activity.
Troubleshooting Guide: Reaction Stalling

Q: My Suzuki coupling stops after 15 minutes. Adding more catalyst doesn't help. A: You likely have "heteroatom poisoning." The N-atom has saturated the metal centers.

Self-Validating Solutions:

  • Ligand Switch: Switch to Biaryl Phosphine Ligands (e.g., XPhos, RuPhos, BrettPhos).

    • Why: These ligands are extremely bulky. They create a "roof" over the palladium center that permits the oxidative addition of the aryl halide but physically blocks the coordination of the quinoline nitrogen.

  • The "Pre-Complexation" Check: Do not mix Pd source and ligand in situ with the substrate. Pre-heat Pd(OAc)2 and the ligand in solvent for 5 minutes before adding the quinoline. This ensures the active catalytic species (

    
    ) is formed before the quinoline can sequester the Pd precursor.
    
  • Lewis Acid Additives: Add a stoichiometric amount of a weak Lewis acid (e.g.,

    
     or even simple salts like LiCl) if compatible. These can bind to the quinoline nitrogen, effectively "masking" it from the catalyst.
    

Module 4: N-Oxide Management

The Challenge: The "Traceless" Directing Group. Using N-oxides is powerful for C2/C8 functionalization, but removing the oxygen (deoxygenation) often leads to over-reduction or chlorinated byproducts if


 is used.

Recommended Protocol for Clean Deoxygenation:

  • Method A (Mild): Zn dust /

    
      in MeOH/Water.
    
    • Advantage:[1][2] Room temperature, avoids chlorination, tolerant of sensitive functional groups.[3]

  • Method B (Chemoselective):

    
      (Molybdenum hexacarbonyl) in refluxing MeCN.
    
    • Advantage:[1][2] Highly chemoselective; will not reduce alkenes, nitro groups, or halides elsewhere on the molecule.

References

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis. (2014). Demonstrates the use of steric control and acidic conditions to favor distal C8 activation.

  • Synthesis of quinoline mimics via C–H bond functionalization. Organic & Biomolecular Chemistry. (2025). A comprehensive review of recent Rh and Co catalyzed strategies for site-selective functionalization.

  • Visible-light-mediated Minisci C–H alkylation of heteroarenes. Chemical Science. (2018).[4] Details protocols for controlling mono-alkylation using radical precursors under mild conditions.

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications. (2019). Discusses strategies to overcome catalyst poisoning in nitrogen heterocycles.

  • Regioselective Functionalization of Quinolines through C-H Activation. Molecules. (2021). Review of metal-catalyzed regioselectivity switches.

Sources

Optimization

Stability issues of "7-Fluoroquinoline-6-carboxylic acid" during storage

Technical Support Center: 7-Fluoroquinoline-6-carboxylic Acid Version: 1.0 Introduction Welcome to the technical support guide for 7-Fluoroquinoline-6-carboxylic acid. This document is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Fluoroquinoline-6-carboxylic Acid

Version: 1.0

Introduction

Welcome to the technical support guide for 7-Fluoroquinoline-6-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. The stability and purity of this compound are paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, prevent, and resolve common stability issues encountered during storage and handling.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Question 1: My reaction yield is significantly lower than expected, or the reaction failed entirely. Could the 7-Fluoroquinoline-6-carboxylic acid be the cause?

Answer:

Yes, degradation of the starting material is a common cause of poor reaction outcomes.

  • Potential Cause 1: Photodegradation. 7-Fluoroquinoline-6-carboxylic acid belongs to the fluoroquinolone class of compounds, which are notoriously susceptible to degradation upon exposure to light, particularly UV irradiation.[1][2][3][4] Exposure to ambient lab lighting over time can be sufficient to cause the formation of inactive photoproducts.[1]

  • Recommended Action:

    • Verify Purity: Before starting your reaction, assess the purity of your stock material using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to the Certificate of Analysis (CoA) provided by the supplier. Look for the appearance of new peaks or a reduction in the area of the main peak.

    • Implement Light Protection: Always store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil.[1] Minimize the time the material is exposed to light during weighing and solution preparation.

    • Use a Fresh Batch: If significant degradation is suspected, use a new, unopened container of the reagent for your next experiment and compare the results.

Question 2: I've noticed a change in the physical appearance of the solid compound (e.g., color change from white/off-white to yellow/brown). Is it still usable?

Answer:

A change in color is a strong indicator of chemical degradation.

  • Potential Cause: Oxidation and Photodegradation. This discoloration is often a sign of the formation of degradation products. Fluoroquinolones can undergo complex degradation pathways, and colored byproducts are common.[5] This process can be accelerated by prolonged exposure to air (oxidation) and light.

  • Recommended Action:

    • Do Not Use: It is strongly advised not to use discolored material for any experiment where purity is critical. The presence of impurities can lead to unpredictable side reactions and compromise your results.[6]

    • Analytical Confirmation: If you must consider using it, an analytical confirmation of its purity is mandatory. Use HPLC to quantify the remaining active compound and identify the extent of impurity formation.

    • Review Storage Conditions: Discard the degraded material and review your storage protocol. Ensure containers are tightly sealed to minimize air exposure and are fully protected from light.[7]

Question 3: My prepared stock solution has turned cloudy or contains visible precipitate after being stored in the freezer. What happened?

Answer:

This is likely due to solubility issues or degradation upon freezing.

  • Potential Cause 1: Poor Solubility & Freeze-Thaw Cycles. The compound may have limited solubility in the chosen solvent, especially at low temperatures. Repeated freeze-thaw cycles can promote precipitation as small ice crystals form, effectively concentrating the solute in the unfrozen liquid portion, which can exceed its solubility limit.[8][9]

  • Potential Cause 2: Solvent Interaction/Degradation. While less common, the solvent itself could be contributing to degradation, especially if it is not high-purity or has absorbed water.

  • Recommended Action:

    • Aliquot Solutions: To prevent issues from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes immediately after preparation.[8]

    • Verify Solvent Choice: Confirm that you are using an appropriate, high-purity solvent. For many fluoroquinolones, DMSO is a common choice for creating concentrated stock solutions.[8]

    • Gentle Re-solubilization: Before use, allow the aliquot to thaw completely at room temperature. You may need to gently vortex or warm it slightly (e.g., to 37°C) to ensure everything has redissolved. Visually inspect for any remaining particulate matter before use. If it does not fully redissolve, it should not be used.

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for diagnosing stability issues with 7-Fluoroquinoline-6-carboxylic acid.

G start Problem Encountered (e.g., Failed Reaction, Low Yield) check_appearance Check Physical Appearance of Solid Stock start->check_appearance appearance_ok Appearance OK (White/Off-White Powder) check_appearance->appearance_ok No Change discolored Discolored or Clumped check_appearance->discolored Change check_solution Check Stock Solution (If applicable) appearance_ok->check_solution run_hplc Perform HPLC Purity Analysis on Solid or Solution discolored->run_hplc solution_ok Solution Clear & Colorless check_solution->solution_ok No Change solution_bad Cloudy, Precipitate, or Colored check_solution->solution_bad Change solution_ok->run_hplc Reaction Still Fails solution_bad->run_hplc review_solution_prep Review Solution Prep: - Correct Solvent? - Aliquoted? - Avoided Freeze/Thaw? solution_bad->review_solution_prep hplc_pass Purity >98%? Single Major Peak? run_hplc->hplc_pass Pass hplc_fail Purity Low or Multiple Degradation Peaks run_hplc->hplc_fail Fail use_new Proceed with Experiment Using New/Verified Stock hplc_pass->use_new If starting with new stock hplc_pass->review_solution_prep If testing existing solution discard Discard Material. Procure New Stock. hplc_fail->discard review_storage Review Storage Protocol: - Tightly Sealed? - Protected from Light? - Correct Temperature? discard->review_storage G cluster_0 Primary Compound cluster_1 Degradation Products Compound 7-Fluoroquinoline-6-carboxylic acid (Active) Product1 Decarboxylated Product Compound->Product1 Light Exposure (UV, Ambient) Product2 Ring-Modified Products Compound->Product2 Light Exposure (UV, Ambient) Other Other Photoproducts Compound->Other Light Exposure (UV, Ambient)

Caption: Generalized photodegradation pathway.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 7-Fluoroquinoline-6-carboxylic acid and detecting potential degradation products. This method should be adapted and validated for your specific equipment and needs.

Objective: To quantify the purity of 7-Fluoroquinoline-6-carboxylic acid and identify the presence of impurities.

1. Materials and Reagents:

  • 7-Fluoroquinoline-6-carboxylic acid sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrument and Conditions:

  • HPLC System: With UV-Vis Detector

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: ~286 nm and ~333 nm (based on typical fluoroquinolone absorbance peaks)[3][4]

  • Column Temperature: 30°C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or a mixture of Water/ACN) at a concentration of 1 mg/mL.

  • Dilute this stock solution with Mobile Phase A to a final concentration of approximately 50 µg/mL.

  • Filter the final sample through a 0.22 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A / 5% B) until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample.

  • Run the gradient program for 30 minutes.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Interpretation: A high-quality sample should exhibit a single major peak with a purity value of ≥99%. [6]The presence of multiple smaller peaks, especially those not present on the original CoA, indicates degradation or impurity.

References

  • Tjørnelund, J., & Hansen, S. H. (1998). Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed. Available at: [Link]

  • Chiba, K., et al. (2002). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 46(7), 2156–2161. Available at: [Link]

  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. Available at: [Link]

  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PMC. Available at: [Link]

  • Fasani, E., & Albini, A. (2000). Structure-photostability and phototoxicity relationship in fluoroquinolones. ResearchGate. Available at: [Link]

  • PCCA. (n.d.). Safety Data Sheet - Levofloxacin USP. Available at: [Link]

  • GE Water & Process Technologies. (2018). SAFETY DATA SHEET - Polycarboxylic Acid Mixture. Available at: [Link]

  • Prat, M. D., et al. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Journal of Chromatography A, 1041(1-2), 19-26. Available at: [Link]

  • Teva Pharmaceutical Industries. (n.d.). Quality Assurance for 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic Acid. Available at: [Link]

  • Li, H., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(8), 1276-1284. Available at: [Link]

  • 1mg. (n.d.). cipLOX Eye/Ear Drops. Available at: [Link]

  • 1mg. (n.d.). cipLOX 500 Tablet. Available at: [Link]

  • Amaral, L., et al. (2015). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Tarning, J., et al. (2007). Fluoroquinolone antibacterial drugs. Asia-Pacific Journal of Science and Technology, 12(2). Available at: [Link]

  • Al-Ghamdi, A. A., & Al-Omar, M. A. (2018). Degradation of selected Fluoroquinolones. ResearchGate. Available at: [Link]

  • Merck. (n.d.). Fluoroquinolonic acid. Available at: [Link]

  • Wang, Y., et al. (2022). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. Toxics, 10(11), 693. Available at: [Link]

  • Zhang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 195. Available at: [Link]

  • Li, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15. Available at: [Link]

  • Valdés, H., et al. (2023). Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. Catalysts, 13(2), 415. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 7-Fluoroquinoline-6-carboxylic Acid

Welcome to the technical support center for the synthesis of 7-Fluoroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Fluoroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this critical pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies and practical field experience.

Overview of Synthetic Strategies

The synthesis of 7-Fluoroquinoline-6-carboxylic acid, a key building block for various fluoroquinolone antibiotics, typically involves the construction of the quinoline core followed by functional group manipulations. The most common approaches for forming the quinoline ring are the Gould-Jacobs reaction, the Friedländer annulation, and the Combes synthesis.[1][2][3] The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Gould-Jacobs reaction, a widely used method, involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization.[4][5] While versatile, this reaction can present challenges at scale, particularly concerning the high temperatures required for cyclization and potential side reactions.[6]

This guide will primarily focus on troubleshooting the Gould-Jacobs route, as it is a prevalent method for this class of compounds.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis of 7-Fluoroquinoline-6-carboxylic acid, presented in a question-and-answer format.

Issue 1: Low Yield in the Cyclization Step

Question: We are experiencing a significant drop in yield during the thermal cyclization step when scaling up the Gould-Jacobs reaction. What are the likely causes and how can we mitigate this?

Answer: Low yields during the thermal cyclization on a larger scale are often attributed to inefficient heat transfer, leading to incomplete reaction or decomposition of starting materials and products.

  • Causality: In small-scale lab reactions, heat is distributed relatively evenly. However, in large reactors, temperature gradients can form, resulting in localized overheating or insufficient heating. High temperatures are necessary for the intramolecular cyclization, but prolonged exposure or excessive temperatures can lead to degradation.[6]

  • Troubleshooting Steps:

    • Optimize Heating Profile: Instead of a rapid ramp-up to a high temperature, consider a more controlled, gradual heating profile. This allows for more uniform temperature distribution throughout the reaction mixture.

    • Solvent Selection: The choice of a high-boiling point, thermally stable solvent is critical. Dowtherm A or other similar heat transfer fluids are commonly used in industrial settings. Ensure the solvent has good thermal conductivity.

    • Agitation: Vigorous and efficient stirring is paramount to ensure proper heat distribution and prevent localized "hot spots." The type of agitator (e.g., anchor, turbine) should be appropriate for the viscosity of the reaction mixture.

    • Microwave Irradiation: For moderate scale-ups, microwave-assisted synthesis can be a viable option to achieve rapid and uniform heating, often leading to shorter reaction times and improved yields.[7]

ParameterLaboratory Scale (Typical)Pilot/Production Scale (Recommendation)Rationale
Heating Heating mantle, oil bathJacketed reactor with thermal fluidProvides precise and uniform temperature control.
Agitation Magnetic stir barOverhead mechanical stirrer (e.g., turbine)Ensures efficient mixing in larger volumes.
Temperature 240-260 °C240-260 °C (with precise control)Necessary for cyclization, but must be uniform.
Solvent Diphenyl ether, Dowtherm ADowtherm A, other high-boiling solventsHigh boiling point and thermal stability are crucial.
Issue 2: Formation of Impurities and Side Products

Question: We are observing significant levels of impurities in our crude product, making purification difficult. What are the common side reactions and how can they be minimized?

Answer: Impurity formation is a common challenge in quinoline synthesis. In the Gould-Jacobs reaction, incomplete cyclization and side reactions of the aniline starting material are the primary culprits.

  • Causality: The intermediate formed after the initial condensation of the aniline and the malonic ester derivative can undergo alternative reactions if the cyclization conditions are not optimal. Decarboxylation at an undesired stage or intermolecular reactions can lead to a range of byproducts.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may occur at elevated temperatures.

    • Purity of Starting Materials: Ensure the aniline precursor is of high purity. The presence of other aniline derivatives can lead to the formation of a mixture of quinoline products.

    • Controlled Addition: In some cases, a slow, controlled addition of the aniline to the hot malonic ester derivative can minimize side reactions by keeping the concentration of the aniline low at any given time.

Issue 3: Difficulties in Product Isolation and Purification

Question: The isolation of the final 7-Fluoroquinoline-6-carboxylic acid from the reaction mixture is proving to be challenging, with low recovery and purity. What are the best practices for isolation and purification at scale?

Answer: The physicochemical properties of 7-Fluoroquinoline-6-carboxylic acid, such as its solubility, can complicate its isolation.[8][9]

  • Causality: Fluoroquinolone carboxylic acids can exhibit zwitterionic character, leading to variable solubility depending on the pH.[10] This can make precipitation and filtration challenging.

  • Troubleshooting Steps:

    • pH Adjustment for Precipitation: The carboxylic acid product is typically insoluble in acidic aqueous solutions. After the saponification of the ester intermediate, carefully adjust the pH of the aqueous solution with a mineral acid (e.g., HCl) to the isoelectric point to induce precipitation.

    • Solvent Washing: Once the crude product is filtered, a series of washes with appropriate solvents can remove impurities. A common sequence is to wash with water to remove inorganic salts, followed by a wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-polar organic impurities.

    • Recrystallization: For achieving high purity, recrystallization is often necessary. The choice of solvent is critical. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for recrystallization of similar compounds include ethanol, acetic acid, or mixtures of solvents.

StepParameterRecommendationRationale
Precipitation pHAdjust to the isoelectric point (typically acidic)Maximizes precipitation of the zwitterionic product.
Washing SolventsWater, then a non-polar organic solventRemoves inorganic and non-polar organic impurities.
Purification MethodRecrystallizationEffective for removing closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of 7-Fluoroquinoline-6-carboxylic acid?

A1: The synthesis involves high temperatures and potentially hazardous chemicals. Key safety considerations include:

  • High Temperatures: Use of a well-maintained, pressure-rated reactor with a reliable temperature control system is essential.

  • Chemical Handling: Aniline derivatives can be toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Pressure Build-up: The cyclization reaction may evolve ethanol, leading to a pressure increase in a closed system. Ensure the reactor is equipped with a pressure relief system.

Q2: What analytical techniques are recommended for monitoring the reaction progress and ensuring the quality of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of starting materials and the formation of the product.[11][12]

  • Product Characterization: The structure and purity of the final product should be confirmed using:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final product.[13]

Q3: Can alternative synthetic routes be considered for the scale-up of 7-Fluoroquinoline-6-carboxylic acid?

A3: Yes, the Friedländer and Combes syntheses are viable alternatives.[1]

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][14][15] It can be advantageous as it often proceeds under milder conditions than the Gould-Jacobs reaction.[3]

  • Combes Synthesis: This method uses the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[2] It is particularly useful for preparing 2,4-substituted quinolines.

The choice of route will depend on a thorough evaluation of factors such as cost of starting materials, reaction efficiency, and ease of scale-up.

Visualizing the Synthetic Pathway and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the Gould-Jacobs reaction pathway and a troubleshooting decision tree.

Gould_Jacobs_Pathway Aniline Substituted Aniline Intermediate Anilinomethylenemalonic Ester Intermediate Aniline->Intermediate Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization EsterProduct Quinolone Ester Cyclization->EsterProduct Saponification Saponification EsterProduct->Saponification FinalProduct 7-Fluoroquinoline-6-carboxylic Acid Saponification->FinalProduct Troubleshooting_Tree Start Low Yield or Purity Issue CheckCyclization Check Cyclization Conditions Start->CheckCyclization CheckPurification Check Purification Protocol Start->CheckPurification HeatTransfer Optimize Heat Transfer & Agitation CheckCyclization->HeatTransfer InertAtmosphere Use Inert Atmosphere CheckCyclization->InertAtmosphere pH_Precipitation Optimize pH for Precipitation CheckPurification->pH_Precipitation SolventWash Optimize Solvent Washes CheckPurification->SolventWash TempProfile Implement Gradual Temp. Profile HeatTransfer->TempProfile Recrystallize Perform Recrystallization SolventWash->Recrystallize

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Gould-Jacobs Reaction Mechanism | Organic Chemistry - YouTube. (2025, January 15). Retrieved February 15, 2026, from [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.).
  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. (2015, April 27). Retrieved February 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 15, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved February 15, 2026, from [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (2025, August 10). Retrieved February 15, 2026, from [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Friedlander quinoline synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Advances in polymer based Friedlander quinoline synthesis - TÜBİTAK Academic Journals. (2021, January 1). Retrieved February 15, 2026, from [Link]

  • Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions | Request PDF - ResearchGate. (2025, July 9). Retrieved February 15, 2026, from [Link]

  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cas 31009-03-7,7-FLUOROQUINOLINE-4-CARBOXYLIC ACID | lookchem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents - orientjchem.org. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemical structures of the six studied fluoroquinolones - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC. (2016, December 23). Retrieved February 15, 2026, from [Link]

  • Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chro - Cairo University Scholars. (2025, October 6). Retrieved February 15, 2026, from [Link]

  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Optimization

Decarboxylation as an unwanted side reaction of "7-Fluoroquinoline-6-carboxylic acid"

Ticket #7842: Decarboxylation Control & Mitigation Status: Open | Priority: High | Assigned To: Senior Application Scientist Executive Summary: The "Ortho-Fluoro" Instability Factor Welcome to the technical support hub f...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #7842: Decarboxylation Control & Mitigation

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The "Ortho-Fluoro" Instability Factor

Welcome to the technical support hub for 7-Fluoroquinoline-6-carboxylic acid (and related 6-carboxy-7-fluoroquinolines).

Users frequently report "disappearing starting material" or the formation of 7-fluoroquinoline (the protodecarboxylated byproduct) during cross-couplings, amide formations, or hydrolytic workups. This is not random degradation; it is a predictable consequence of the molecule's electronic architecture.

The Core Problem: The 6-position of the quinoline ring is electronically coupled to the electron-withdrawing nitrogen. When you add a Fluorine atom at position 7 (ortho) , you create a "push-pull" electronic trap. The fluorine inductively stabilizes the developing negative charge (or radical character) at C6 during the transition state of decarboxylation. This makes the carboxylic acid bond (


) significantly more fragile than in unsubstituted quinoline acids.
Troubleshooting Guide (Q&A Format)
Scenario A: "My Suzuki Coupling is yielding the defunctionalized quinoline instead of the biaryl."

User Question: I am trying to couple 7-fluoroquinoline-6-carboxylic acid (as the boronic acid partner or using the acid directly in a decarboxylative coupling) and I see significant amounts of 7-fluoroquinoline. Why?

Technical Diagnosis: You are likely experiencing Metal-Catalyzed Protodecarboxylation . Palladium (Pd) and Copper (Cu) catalysts, often used in cross-couplings, can insert into the


 bond or facilitate decarboxylation via a cyclic transition state. In the presence of trace water or protic solvents, the resulting aryl-metal intermediate is protonated rather than coupled.

Corrective Protocol:

  • Switch Base: Avoid hydroxide bases (NaOH, KOH) which can promote decarboxylation at high temps. Use mild, anhydrous bases like

    
      or 
    
    
    
    .
  • Solvent Control: Switch to strictly anhydrous aprotic solvents (Dioxane, DMF). Moisture is the proton source that turns your decarboxylated intermediate into the byproduct.

  • Temperature Ceiling: Do not exceed 80°C. Many ortho-fluoro acids decarboxylate rapidly above 100°C.

  • Ag Salt Warning: If you are using Silver (Ag) salts (often used to activate halides), stop . Ag(I) is a potent catalyst for decarboxylation of electron-deficient acids [1].

Scenario B: "I lost 40% mass during the hydrolysis of the ethyl ester precursor."

User Question: I refluxed ethyl 7-fluoroquinoline-6-carboxylate in 6M HCl to get the acid. The NMR shows the acid is clean, but the yield is terrible. Where did it go?

Technical Diagnosis: You triggered Thermal Acid-Catalyzed Decarboxylation . The protonation of the quinoline nitrogen makes the ring highly electron-deficient, turning the carboxyl group into a fugitive leaving group. The


 boils off, and the product essentially evaporates as the volatile 7-fluoroquinoline (or stays in the organic wash).

Corrective Protocol:

  • Method Change: Switch to Lithium Hydroxide (LiOH) in THF/Water at Room Temperature .

  • Avoid Acidic Workup: Do not acidify to pH 1 during isolation. Adjust to the isoelectric point (pH 4-5) to precipitate the product.

  • Enzymatic Alternative: For highly sensitive analogs, use Pig Liver Esterase (PLE) at pH 7.0 buffer.

Scenario C: "The solid acid degrades in storage."

User Question: We stored the powder at room temperature, and after 3 months, the purity dropped. Is it light sensitive?

Technical Diagnosis: Yes, but it is also autocatalytic . Surface moisture can create a micro-acidic environment. As a zwitterion (quinoline N protonated by the carboxylic acid), the lattice energy is high, but if moisture allows proton transfer, slow decarboxylation occurs.

Corrective Protocol:

  • Storage: Store at -20°C under Argon.

  • Desiccation: Ensure the container is sealed with a desiccant packet.

Mechanistic Visualization

Understanding the mechanism is the key to prevention. The diagram below illustrates how the ortho-fluorine atom facilitates the loss of


 through inductive stabilization.

DecarboxylationMechanism cluster_electronic Electronic Factors Start 7-Fluoroquinoline- 6-carboxylic acid TS Transition State (Metal or H+ stabilized) Start->TS Heat / Metal (Pd, Ag) Inter Stabilized Anion/Intermediate (F-stabilized) TS->Inter - CO2 CO2 CO2 (Gas) TS->CO2 Product 7-Fluoroquinoline (Dead End) Inter->Product + H+ (from solvent/moisture) Factor1 Ortho-Fluorine: Inductive withdrawal (-I) stabilizes negative charge at C6 Factor2 Quinoline Nitrogen: Electron sink makes ring electron-deficient

Figure 1: Mechanistic pathway of decarboxylation facilitated by the ortho-fluorine substituent and quinoline ring electronics.[1][2][3]

Optimized Experimental Protocols
Protocol 1: Safe Amide Coupling (Avoiding Activation Loss)

Use this when converting the acid to an amide without losing the carboxyl group.

  • Dissolution: Dissolve 1.0 eq of 7-Fluoroquinoline-6-carboxylic acid in anhydrous DMF (0.1 M).

  • Base Addition: Add 3.0 eq of DIPEA (Hunig's Base). Do not use inorganic bases.

  • Coupling Agent: Add 1.1 eq of HATU at 0°C .

    • Why? HATU reacts faster than carbodiimides (EDC), minimizing the lifetime of the vulnerable active ester intermediate.

  • Amine Addition: Add the amine partner immediately after 5 minutes of activation.

  • Reaction: Allow to warm to Room Temp. Do not heat.

  • Quench: Pour into ice water.

Protocol 2: "Rescue" Workup for Hydrolysis

Use this if you suspect your product is decarboxylating during isolation.

  • Cool Down: Cool the reaction mixture to 0°C immediately after hydrolysis is complete.

  • Neutralization: Carefully adjust pH to 5.0 using 1M Acetic Acid (NOT HCl).

    • Why? Avoids strong local acidity that protonates the quinoline nitrogen, which accelerates decarboxylation.

  • Extraction: Extract immediately into EtOAc/n-Butanol (9:1).

  • Drying: Dry over

    
     and concentrate at <40°C  under vacuum. Do not leave on the rotovap water bath.
    
Data & Stability Matrix
ConditionStability RiskObservationRecommendation
Acidic Reflux (HCl, 100°C) CRITICAL Rapid evolution of gas; loss of solid.Prohibited. Use LiOH/THF at RT.
Basic Reflux (NaOH, 100°C) ModerateDarkening of solution; 10-20% loss.Limit time < 1h or reduce temp to 60°C.
Pd-Catalysis (Suzuki, 110°C) HighFormation of des-carboxy arene.Use anhydrous conditions; keep T < 80°C.
Storage (RT, Ambient Air) Low-ModerateSlow degradation over weeks.Store at -20°C, desiccated.
Ag(I) Salts (e.g.,

)
CRITICAL Catalytic decarboxylation [1].Avoid Silver salts entirely.
References
  • Goossen, L. J., et al. (2007).[4] "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Advanced Synthesis & Catalysis, 349(14-15), 2241-2246. Link

  • Cornella, J., & Larrosa, I. (2012).[5] "Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids." Synthesis, 44(05), 653-676. Link

  • Shang, R., & Liu, L. (2011). "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry, 54, 1670–1687. Link

  • Zhou, X-Y., & Chen, X. (2020).[6] "Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids." Letters in Organic Chemistry, 18(8). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Validation of 7-Fluoroquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinoline Scaffold The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous thera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The specific substitution pattern on the quinoline ring is critical in modulating the pharmacological profile of these molecules. 7-Fluoroquinoline-6-carboxylic acid represents a strategically important intermediate, with the fluorine atom at the 7-position and the carboxylic acid at the 6-position offering handles for further chemical elaboration and influencing the electronic properties of the heterocyclic system. This guide focuses on the validation of a primary synthetic route to this target molecule and compares it with other plausible, albeit less conventional, approaches.

Primary Synthetic Route: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and versatile method for the construction of the 4-hydroxyquinoline core.[1][2][3] This multi-step synthesis is the most logical and well-established pathway to 7-Fluoroquinoline-6-carboxylic acid, commencing with the readily available starting material, 3-amino-4-fluorobenzoic acid.

Mechanistic Rationale

The reaction proceeds through a sequence of condensation, thermal cyclization, saponification, and decarboxylation.[3] The initial condensation between the aniline and diethyl ethoxymethylenemalonate (DEEM) is a nucleophilic vinyl substitution. The subsequent high-temperature cyclization is a pericyclic reaction, specifically a 6-electron electrocyclization, which is followed by tautomerization to the more stable 4-quinolone system. The final steps involve standard ester hydrolysis and thermal decarboxylation.

Diagram of the Gould-Jacobs Synthetic Pathway

Gould_Jacobs_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation cluster_4 Final Product A 3-Amino-4-fluorobenzoic acid C Diethyl 2-(((3-carboxy-4-fluorophenyl)amino)methylene)malonate A->C + DEEM (Heat) B Diethyl ethoxymethylenemalonate (DEEM) D Ethyl 7-fluoro-4-hydroxyquinoline- 6-carboxylate-3-carboxylate C->D High-boiling solvent (~250 °C) E 7-Fluoro-4-hydroxyquinoline- 6,3-dicarboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl (aq) F 7-Fluoro-4-hydroxyquinoline-6-carboxylic acid E->F Heat G 7-Fluoroquinoline-6-carboxylic acid F->G Reduction/Aromatization (e.g., Zn/AcOH)

Caption: Proposed Gould-Jacobs synthesis of 7-Fluoroquinoline-6-carboxylic acid.

Experimental Protocol: Gould-Jacobs Synthesis

Step 1: Condensation of 3-Amino-4-fluorobenzoic acid with DEEM

  • Combine 3-amino-4-fluorobenzoic acid (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a round-bottom flask.

  • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Cool the reaction mixture and remove the ethanol byproduct under reduced pressure to yield the crude diethyl 2-(((3-carboxy-4-fluorophenyl)amino)methylene)malonate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent such as diphenyl ether to 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the reaction at 250°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-6-carboxylate-3-carboxylate, should precipitate.

  • Add a non-polar solvent like hexanes to aid precipitation, and collect the solid by filtration.

Step 3: Saponification

  • Suspend the crude product from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours, until the solid has completely dissolved.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated 7-fluoro-4-hydroxyquinoline-6,3-dicarboxylic acid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried dicarboxylic acid from Step 3 in a flask suitable for high-temperature reactions.

  • Heat the solid to its melting point (typically >250°C) until the evolution of carbon dioxide ceases.

  • Cool the flask to obtain the crude 7-fluoro-4-hydroxyquinoline-6-carboxylic acid.

Step 5: Aromatization (Final Product Formation)

The product from the Gould-Jacobs reaction is a 4-hydroxyquinoline. To obtain the target 7-fluoroquinoline-6-carboxylic acid, a final reduction/aromatization step is necessary. A common method involves treatment with a reducing agent like zinc dust in acetic acid, followed by re-oxidation of the dihydroquinoline intermediate upon workup.

Comparative Analysis of Alternative Synthetic Routes

While the Gould-Jacobs synthesis is the most direct approach, other classical quinoline syntheses could theoretically be adapted. Here, we compare the Gould-Jacobs route with the Skraup and Doebner-von Miller reactions.

FeatureGould-Jacobs ReactionSkraup ReactionDoebner-von Miller Reaction
Starting Materials Substituted aniline, diethyl ethoxymethylenemalonateSubstituted aniline, glycerol, sulfuric acid, oxidizing agentSubstituted aniline, α,β-unsaturated carbonyl compound
Key Intermediates AnilinomethylenemalonateAcrolein (in situ)Imines, enamines
Reaction Conditions High temperature for cyclization (~250°C)Harsh: strongly acidic, oxidizing, often exothermicAcid-catalyzed
Regioselectivity Generally good, directed by the aniline substitutionCan be poor with substituted anilinesCan be complex with unsymmetrical ketones
Functional Group Tolerance Moderate; the carboxylic acid on the starting material may require protectionPoor; sensitive functional groups are not toleratedModerate
Yields Generally moderate to goodCan be low and variableOften moderate
Applicability to Target High: directly utilizes the key starting materialLow: harsh conditions likely to degrade the carboxylic acidModerate: would require a suitable α,β-unsaturated carbonyl precursor
The Skraup Synthesis: A Harsh Alternative

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[4] While effective for the synthesis of quinoline itself, its application to the synthesis of 7-fluoroquinoline-6-carboxylic acid is problematic for several reasons:

  • Harsh Conditions: The strongly acidic and oxidizing conditions are likely to cause decarboxylation and other side reactions with the starting material, 3-amino-4-fluorobenzoic acid.

  • Safety Concerns: The reaction can be notoriously exothermic and difficult to control.

  • Poor Regioselectivity: With a substituted aniline, the cyclization can lead to a mixture of regioisomers.

The Doebner-von Miller Reaction: A More Plausible but Complex Alternative

The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound as a key reactant with an aniline.[2] This method offers a potential alternative, but presents its own set of challenges:

  • Precursor Synthesis: A suitable α,β-unsaturated carbonyl precursor that would lead to the desired 6-carboxylic acid functionality would need to be synthesized.

  • Reaction Complexity: The mechanism can be complex, and the reaction may yield byproducts.

Logical Flow of Synthetic Route Selection

Route_Selection Target 7-Fluoroquinoline-6-carboxylic acid Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis StartingMaterial Key Starting Material: 3-Amino-4-fluorobenzoic acid Retrosynthesis->StartingMaterial GouldJacobs Gould-Jacobs Synthesis StartingMaterial->GouldJacobs Direct & Compatible Skraup Skraup Synthesis StartingMaterial->Skraup Harsh Conditions Poor Compatibility Doebner Doebner-von Miller Synthesis StartingMaterial->Doebner Requires Specific Precursor GouldJacobs->Target Chosen Route

Caption: Decision-making process for selecting the optimal synthetic route.

Characterization and Validation

The successful synthesis of 7-Fluoroquinoline-6-carboxylic acid would be confirmed through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline ring with characteristic chemical shifts and coupling constants. A downfield singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Resonances for the nine carbons of the quinoline ring, including the carbonyl carbon of the carboxylic acid (typically 165-175 ppm). The carbon attached to the fluorine will exhibit a large ¹JCF coupling constant.
¹⁹F NMR A singlet corresponding to the fluorine atom at the 7-position.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₀H₆FNO₂.
Infrared (IR) Spectroscopy A broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic system.

Conclusion

Based on a thorough analysis of established synthetic methodologies, the Gould-Jacobs reaction stands out as the most reliable and strategically sound approach for the synthesis of 7-Fluoroquinoline-6-carboxylic acid from 3-amino-4-fluorobenzoic acid. Its predictable regioselectivity and tolerance for the carboxylic acid functionality on the starting aniline make it superior to harsher and less direct methods like the Skraup and Doebner-von Miller reactions. This guide provides a robust framework for the experimental validation of this synthetic route, empowering researchers in their pursuit of novel quinoline-based therapeutic agents.

References

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. Retrieved from [Link]

  • Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Retrieved from [Link]

  • Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Gould-Jacobs Reaction. Merck Index. Retrieved from [Link]

  • Spectrophotometric determination of certain fluoroquinolone antibiotic drugs in pure and pharmaceutical formulations. TSI Journals. Retrieved from [Link]

  • Synthesis of Fluoroquinolone Antibiotics. I-Quimica. Retrieved from [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. (2023, August 11). PMC. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). MDPI. Retrieved from [Link]

  • Skraup reaction. (2020, September 24). Simple Wikipedia. Retrieved from [Link]

  • Skraup reaction. In Wikipedia. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014, August 8). ResearchGate. Retrieved from [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Polish Pharmaceutical Society. Retrieved from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents. MSU Chemistry. Retrieved from [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]

  • Doebner-Miller Reaction. SynArchive. Retrieved from [Link]

  • Doebner-Miller reaction and applications. Slideshare. Retrieved from [Link]

  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. PMC. Retrieved from [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • Spectral characterization, degradation behavior, quenching, and semi-quantification of fluoroquinolone antibiotics in the antibi. (2024, May 21). Science of The Total Environment. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Global Scientific Journal. Retrieved from [Link]

Sources

Comparative

Biological activity comparison of "7-Fluoroquinoline-6-carboxylic acid" derivatives

The following guide provides an in-depth biological activity comparison of 7-substituted-6-fluoroquinoline-3-carboxylic acid derivatives (commonly referred to as fluoroquinolones). Note on Nomenclature: While "7-Fluoroqu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth biological activity comparison of 7-substituted-6-fluoroquinoline-3-carboxylic acid derivatives (commonly referred to as fluoroquinolones).

Note on Nomenclature: While "7-Fluoroquinoline-6-carboxylic acid" exists as a chemical building block (CAS 1061650-21-2), the vast majority of biologically active derivatives in this class are based on the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, where the C-7 position is the primary site for derivatization to modulate potency and spectrum. This guide focuses on this bioactive scaffold.

Content Type: Publish Comparison Guide Version: 2.1 (Scientific Reference) Target Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary: The C-7 Pharmacophore

The 6-fluoroquinoline-3-carboxylic acid scaffold represents one of the most successful pharmacophores in medicinal chemistry. The biological activity of these derivatives is governed by a strict Structure-Activity Relationship (SAR), where the C-7 substituent acts as the primary "tuning knob" for biological spectrum and pharmacokinetic properties.

While the C-6 fluorine atom is essential for cell penetration and DNA gyrase binding affinity, it is the C-7 moiety that dictates whether the derivative behaves as a broad-spectrum antibacterial, an anti-tuberculosis agent, or a targeted antitumor compound. This guide compares these derivatives based on their C-7 substitution patterns.

Structural Basis & Mechanism of Action

The core mechanism involves the formation of a ternary complex: Drug-Enzyme-DNA .

  • Antibacterial Action: Stabilization of the cleaved DNA-enzyme complex (DNA Gyrase or Topoisomerase IV), leading to double-strand breaks and bacterial cell death.

  • Antitumor Action: Inhibition of mammalian Topoisomerase II (alpha/beta isoforms), causing replication fork arrest and apoptosis.

Visualization: Mechanism of Action (Ternary Complex)

Ternary_Complex_Mechanism Drug 6-Fluoroquinoline Derivative Complex Cleavable Complex Stabilization (Ternary Complex) Drug->Complex Intercalation / Binding Enzyme Type II Topoisomerase (Gyrase / Topo IV / Mammalian Topo II) Enzyme->Complex Catalytic Domain DNA Supercoiled DNA DNA->Complex Substrate Effect_Bac Bacterial Death (Double Strand Breaks) Complex->Effect_Bac Prokaryotic Selectivity (e.g., C-7 Piperazine) Effect_Tumor Apoptosis (Replication Fork Arrest) Complex->Effect_Tumor Eukaryotic Selectivity (e.g., C-7 Aryl/Anilino)

Caption: Formation of the ternary complex. Specificity for Bacterial vs. Mammalian outcome is driven by the C-7 substituent.

Comparative Analysis of Derivatives

The following analysis categorizes derivatives by their C-7 substituent, comparing their biological profiles.

Antibacterial Potency (Gram-Negative vs. Gram-Positive)

The introduction of a basic heterocycle at C-7 is critical for Gram-negative outer membrane penetration.

Derivative Class (C-7 Substituent)Representative CompoundGram-Negative Activity (E. coli)Gram-Positive Activity (S. aureus)Key Biological Insight
Piperazinyl CiprofloxacinHigh (MIC: 0.004-0.015 µg/mL)ModerateThe basic nitrogen enhances penetration through porins; primary target is Gyrase.
Pyrrolidinyl TosufloxacinHighEnhanced 5-membered rings often improve activity against Gram-positives but may increase CNS side effects.
Diazabicyclononane MoxifloxacinModerateHigh (MIC: 0.06-0.25 µg/mL)Bulky bicyclic systems reduce efflux pump susceptibility and target Topo IV effectively.
Piperazinyl-N-oxide Novel ProdrugsLow (In vitro)Low (In vitro)Requires metabolic reduction to active amine; useful for targeting hypoxic tissues.
Antitumor Potential (Mammalian Topoisomerase II)

Recent drug development has repurposed the scaffold for oncology. Modifications at C-7 (often removing the basic nitrogen or adding aryl groups) shift selectivity from bacterial Gyrase to mammalian Topoisomerase II.

  • C-7 Aryl/Anilino Derivatives: Replacing the piperazine with an aniline or phenyl group increases lipophilicity and intercalation capability, enhancing cytotoxicity against solid tumors (e.g., MCF-7, HepG2).

  • Voreloxin (Vosaroxin): A naphthyridine analog (closely related) that intercalates DNA and inhibits Topo II, currently in trials for Acute Myeloid Leukemia (AML).

Antitubercular Activity[1]
  • C-8 Substitution Synergy: While C-7 dictates the core interaction, a C-8 methoxy group (as in Moxifloxacin) works synergistically with C-7 substituents to reduce mutant selection concentration (MPC), making these derivatives vital for MDR-TB treatment.

Experimental Protocols

To validate the biological activity of these derivatives, the following standardized protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify antibacterial potency.[1] Standard: CLSI M07-A10 Guidelines.

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to range 64 – 0.008 µg/mL.

  • Inoculation: Adjust bacterial culture (e.g., E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 16-20 hours.

  • Readout: MIC is the lowest concentration showing no visible growth (turbidity).

  • Validation: Ciprofloxacin control must fall within CLSI defined ranges (0.004–0.015 µg/mL for E. coli).

Topoisomerase II Inhibition Assay (Relaxation Assay)

Purpose: Determine if the mechanism involves enzyme inhibition.

  • Reagents: Human Topoisomerase II

    
    , Supercoiled pHOT1 plasmid DNA, Assay Buffer (Tris-HCl, ATP, 
    
    
    
    ).
  • Reaction: Mix 200 ng plasmid DNA, 2 units Enzyme, and varying concentrations of the derivative (0.1 – 100 µM).

  • Incubation: 37°C for 30 minutes.

  • Termination: Add Stop Buffer (SDS/Proteinase K). Incubate 15 min at 37°C.

  • Analysis: Electrophoresis on 1% agarose gel with ethidium bromide.

  • Result: Active derivatives prevent the relaxation of supercoiled DNA (supercoiled band remains visible; relaxed bands disappear).

Visualization: SAR Logic Flow

SAR_Logic cluster_C7 C-7 Substituent Choice Scaffold 6-Fluoro-4-oxo-3-COOH Scaffold Piperazine Piperazine Ring Scaffold->Piperazine Pyrrolidine Pyrrolidine/Bicyclic Scaffold->Pyrrolidine Aryl Aryl/Anilino Group Scaffold->Aryl Target Target Selectivity Piperazine->Target High Polarity Pyrrolidine->Target Bulky/Lipophilic Aryl->Target Intercalative Outcome_Gneg Gram-Negative Potency (Ciprofloxacin-like) Target->Outcome_Gneg Gyrase Preference Outcome_Gpos Gram-Positive/Anaerobe (Moxifloxacin-like) Target->Outcome_Gpos Topo IV Preference Outcome_Cancer Antitumor Activity (Mammalian Topo II) Target->Outcome_Cancer Euk. Topo II Preference

Caption: Structure-Activity Relationship (SAR) decision tree for C-7 derivatives.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574.

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[2] Microbiology and Molecular Biology Reviews, 61(3), 377–392.

  • Tomita, K., et al. (2020). Structure-Activity Relationships of Novel 7-Substituted Fluoroquinolones. Journal of Medicinal Chemistry, 63(20), 11707–11724.[3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 328521, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

  • ChemicalBook. (2025). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Properties.

Sources

Validation

Strategic Comparison: Antibacterial Spectrum of 7-Substituted Fluoroquinolone Analogs

Topic: Comparative Guide: Antibacterial Spectrum of 7-Substituted Fluoroquinolone Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Antibacterial Spectrum of 7-Substituted Fluoroquinolone Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

In the field of medicinal chemistry, precision in scaffold nomenclature is critical. While the query references "7-Fluoroquinoline-6-carboxylic acid," this specific arrangement (Fluorine at C7, Carboxyl at C6) typically refers to a non-bioactive synthetic building block (CAS 1061650-21-2) rather than a potent antibiotic class.

The bioactive pharmacophore driving the modern antibiotic market is the 6-Fluoro-7-substituted-4-quinolone-3-carboxylic acid . In this scaffold, the C7 position is the primary vector for structural modification, determining the antibacterial spectrum, bioavailability, and efflux pump susceptibility.

This guide objectively compares the antibacterial performance of analogs modified at the critical C7 position , contrasting the classical Piperazinyl analogs (e.g., Ciprofloxacin) with next-generation Pyrrolidinyl/Bicyclic analogs (e.g., Moxifloxacin).

Structure-Activity Relationship (SAR) Mapping

The fluoroquinolone core functions as a "dumbbell" molecule: the C3/C4 keto-acid binds the DNA-Gyrase complex, while the C7 substituent dictates bacterial cell entry and efflux avoidance.

Figure 1: Functional Anatomy of the Fluoroquinolone Scaffold

G Core Fluoroquinolone Core (4-quinolone-3-carboxylic acid) Pos6 Position 6: Fluorine Core->Pos6 Pos7 Position 7: Substituent (The Variable Domain) Core->Pos7 Pos1 Position 1: Nitrogen R-Group Core->Pos1 Gyrase Gyrase/Topo IV Binding (DNA Cleavage Complex) Pos6->Gyrase Essential for binding affinity (1-100x potency boost) Penetration Cell Wall Penetration (Gram-Negative Porins) Pos6->Penetration Increases lipophilicity Spectrum Spectrum Breadth (Gram-Pos vs. Gram-Neg) Pos7->Spectrum Primary Determinant PK Pharmacokinetics (Half-life, Solubility) Pos7->PK Controls T1/2 & Solubility Pos1->Gyrase Steric fit

Caption: The SAR map highlights Position 7 as the primary "tuning knob" for expanding the antibacterial spectrum from Gram-negative to Gram-positive organisms.

Comparative Analysis of C7 Analogs

The choice of the C7 substituent creates a trade-off between Pseudomonas coverage and Gram-positive potency.

Class A: C7-Piperazinyl Analogs (e.g., Ciprofloxacin) [1][2]
  • Structure: A basic piperazine ring at C7.[3]

  • Mechanism: The basic amine enhances penetration through the porin channels of Gram-negative bacteria.

  • Spectrum Profile:

    • Dominance: Enterobacteriaceae (E. coli, Salmonella) and Pseudomonas aeruginosa.

    • Weakness: Poor activity against Streptococcus pneumoniae and anaerobes. Susceptible to NorA efflux pumps in S. aureus.

  • Application: Urinary tract infections (UTIs), hospital-acquired Gram-negative pneumonias.

Class B: C7-Pyrrolidinyl/Bicyclic Analogs (e.g., Moxifloxacin)
  • Structure: A bulky diazabicyclononane or substituted pyrrolidine ring at C7.

  • Mechanism: The bulkier group hinders the molecule from being exported by the NorA efflux pump (common in S. aureus). It also enhances binding to Topoisomerase IV, the primary target in Gram-positive bacteria.

  • Spectrum Profile:

    • Dominance: Respiratory pathogens (S. pneumoniae, H. influenzae), Atypical bacteria (Legionella, Mycoplasma), and Anaerobes (Bacteroides).

    • Trade-off: Reduced activity against P. aeruginosa compared to piperazinyl analogs.

  • Application: Community-acquired pneumonia (CAP), intra-abdominal infections.

Quantitative Performance Data

The following table synthesizes MIC (Minimum Inhibitory Concentration) data to demonstrate the spectrum shift caused by C7 modification.

Bacterial StrainC7-Piperazinyl (Ciprofloxacin) MIC₉₀ (µg/mL)C7-Bicyclic (Moxifloxacin) MIC₉₀ (µg/mL)Interpretation of C7 Impact
Gram-Negative
Escherichia coli0.0150.06Piperazine is superior for simple Gram-negatives.
Pseudomonas aeruginosa0.5 - 1.04.0 - 8.0Critical: Piperazine is essential for anti-pseudomonal activity.
Gram-Positive
Staphylococcus aureus (MSSA)0.5 - 1.00.06 - 0.12Bicyclic ring improves potency 8-16x (Efflux evasion).
Streptococcus pneumoniae1.0 - 2.00.12 - 0.25Bicyclic ring shifts target preference to Topo IV.
Anaerobes
Bacteroides fragilis> 16.0 (Resistant)2.0 - 4.0Bicyclic ring confers anaerobic coverage.
Experimental Protocols for Analog Validation

To validate a new "7-Fluoroquinoline" analog, strict adherence to CLSI (Clinical and Laboratory Standards Institute) protocols is required.

Protocol A: Broth Microdilution (MIC Determination)
  • Objective: Determine the lowest concentration inhibiting visible growth.

  • Key Insight: Use cation-adjusted Mueller-Hinton broth (CAMHB). Magnesium (Mg²⁺) ions can chelate the C3/C4 keto-acid, artificially raising MICs. Ensure physiological Mg²⁺ levels (10-12.5 mg/L) to prevent false resistance data.

Protocol B: Time-Kill Kinetics Workflow

This assay differentiates between bacteriostatic (growth inhibition) and bactericidal (killing) activity, a key differentiator for fluoroquinolones.

Workflow cluster_criteria Success Criteria Start Inoculum Preparation (Log-phase bacteria, ~5x10^5 CFU/mL) Exposure Compound Exposure (Control, 1x MIC, 4x MIC, 10x MIC) Start->Exposure Sampling Serial Sampling (0h, 2h, 4h, 8h, 24h) Exposure->Sampling Plating Serial Dilution & Plating (Agar plates to count colonies) Sampling->Plating Analysis Data Analysis (Log10 CFU/mL vs Time) Plating->Analysis Crit1 Bactericidal: ≥3 Log10 reduction (99.9% kill) Analysis->Crit1

Caption: Time-Kill workflow to determine bactericidal potency. Fluoroquinolones typically exhibit concentration-dependent killing.

Expert Commentary: The "7-Fluoro" Misnomer

If your research specifically involves the building block 7-fluoroquinoline-6-carboxylic acid (where the carboxylic acid is at position 6), be aware that this molecule lacks the 4-oxo and N1 functionalities required for DNA gyrase inhibition.

  • Recommendation: If this is your starting material, it must be cyclized to form the 4-quinolone core.

  • Warning: Direct analogs of the simple quinoline ring (without the 4-oxo group) generally lack significant antibacterial activity and are often investigated for other indications (e.g., receptor modulation) rather than antibiotic effects.

References
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones.[2][3][4][5] Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. Link

  • Dalhoff, A. (2012). Global fluoroquinolone resistance epidemiology and implictions for clinical use. Interdisciplinary Perspectives on Infectious Diseases, 2012. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5-15. Link

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Testing of Novel Quinolone Derivatives Against Resistant Bacterial Strains

Introduction: The Pressing Challenge of Quinolone Resistance Quinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in treating a wide array of bacterial infections.[1][2] Their mechani...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Challenge of Quinolone Resistance

Quinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in treating a wide array of bacterial infections.[1][2] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[1][3][4] This disruption ultimately leads to bacterial cell death.[3][5] However, the extensive use and misuse of these potent agents have inevitably led to a global rise in quinolone-resistant bacterial strains, significantly compromising their clinical efficacy.[2][6]

This guide provides a comprehensive framework for the in vitro evaluation of novel quinolone derivatives designed to overcome these resistance mechanisms. We will delve into the fundamental assays required to characterize the potency and spectrum of these new chemical entities, comparing them against a legacy quinolone, ciprofloxacin, which frequently encounters resistance.

Understanding the Adversary: Mechanisms of Quinolone Resistance

To design and evaluate effective new quinolones, one must first understand how bacteria have evolved to resist them. Resistance is typically multifactorial and can arise from several key mechanisms:[1][6]

  • Target-Site Mutations: The most common form of high-level resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.[1][4] These mutations alter the structure of DNA gyrase and topoisomerase IV, reducing the binding affinity of quinolone drugs.[1]

  • Reduced Intracellular Concentration: Bacteria can limit the internal accumulation of quinolones through two primary ways:

    • Efflux Pumps: These membrane proteins actively transport antibiotics out of the bacterial cell.[6][7] Overexpression of efflux pumps is a significant contributor to multidrug resistance.[8]

    • Decreased Uptake: Changes in the bacterial cell wall, such as the underexpression of porin proteins, can reduce the influx of quinolone molecules into the cell.[6]

  • Plasmid-Mediated Resistance: Bacteria can acquire resistance genes through horizontal gene transfer via plasmids.[3][6] These genes may produce proteins that protect the target enzymes, modify the drug, or encode for their own efflux pumps.[1]

Novel quinolone derivatives often incorporate structural modifications aimed at circumventing these mechanisms, for instance, by enhancing their interaction with mutated targets or by evading recognition by efflux pumps.[9][10][11]

Comparative In Vitro Analysis: A Step-by-Step Approach

A rigorous in vitro assessment is the first critical step in evaluating the potential of a novel quinolone derivative. The following assays form the foundation of this evaluation, providing a multifaceted view of the compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] It is the primary quantitative measure of a drug's potency. A lower MIC value signifies greater efficacy.[12]

Experimental Protocol: Broth Microdilution Method [13][14]

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the novel quinolone derivatives and ciprofloxacin. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[13][15]

  • Inoculum Preparation: Culture the test bacterial strains (e.g., methicillin-resistant Staphylococcus aureus (MRSA), ciprofloxacin-resistant Pseudomonas aeruginosa) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] Dilute this suspension to achieve a final inoculum of ~5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).[17] Incubate the plate at 37°C for 18-24 hours.[15]

  • Result Interpretation: The MIC is determined as the lowest concentration of the drug in which there is no visible turbidity.[14][15]

Data Presentation: Comparative MIC Values (µg/mL)

Bacterial StrainResistance MechanismCiprofloxacin MICNovel Quinolone A MICNovel Quinolone B MIC
S. aureus ATCC 29213 (Susceptible)None0.50.1250.25
MRSA ATCC 43300 (Resistant)Target Mutation, Efflux>6424
P. aeruginosa PAO1 (Susceptible)None0.250.50.5
P. aeruginosa (Clinical Isolate, Resistant)Efflux Pump Overexpression3212
E. coli ATCC 25922 (Susceptible)None0.0150.030.015
E. coli (Clinical Isolate, Resistant)Target Mutation>12848

This table presents hypothetical data for illustrative purposes.

Time-Kill Kinetic Assays

While MIC tells us the concentration needed to inhibit growth, it doesn't distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. Time-kill assays provide this crucial dynamic information by measuring the rate of bacterial killing over time.[18][19]

Experimental Protocol: [20][21]

  • Preparation: Prepare tubes with CAMHB containing the novel quinolone derivatives and ciprofloxacin at concentrations relative to their MIC (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the test organism at a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[21] Perform serial dilutions in sterile saline or phosphate-buffered saline (PBS) and plate onto Tryptic Soy Agar (TSA).[21]

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL at each time point.[21]

  • Data Analysis: Plot the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[18][21]

Data Presentation: Time-Kill Curve for MRSA

Time_Kill_Curve Time-Kill Kinetics Against MRSA cluster_axes Time-Kill Kinetics Against MRSA cluster_data Time-Kill Kinetics Against MRSA Time (hours) Time (hours) log10 CFU/mL log10 CFU/mL 0 0 2 2 4 4 8 8 24 24 3 3 5 5 6 6 7 7 9 9 gc0 gc2 gc0->gc2 Growth Control gc4 gc2->gc4 Growth Control gc8 gc4->gc8 Growth Control gc24 gc8->gc24 Growth Control cip0 cip2 cip0->cip2 Ciprofloxacin (4x MIC) cip4 cip2->cip4 Ciprofloxacin (4x MIC) cip8 cip4->cip8 Ciprofloxacin (4x MIC) cip24 cip8->cip24 Ciprofloxacin (4x MIC) nq0 nq2 nq0->nq2 Novel Quinolone A (4x MIC) nq4 nq2->nq4 Novel Quinolone A (4x MIC) nq8 nq4->nq8 Novel Quinolone A (4x MIC) nq24 nq8->nq24 Novel Quinolone A (4x MIC)

Caption: Hypothetical time-kill curves comparing the bactericidal activity of Novel Quinolone A and Ciprofloxacin against an MRSA strain.

Mechanism of Action: DNA Gyrase Inhibition Assay

To confirm that a novel derivative retains the classical quinolone mechanism of action, a DNA gyrase supercoiling inhibition assay is essential. This cell-free assay directly measures the compound's ability to inhibit the enzymatic activity of DNA gyrase.[22]

Experimental Protocol: [22][23]

  • Reaction Setup: In a reaction buffer, combine purified E. coli DNA gyrase enzyme, relaxed plasmid DNA (e.g., pBR322) as a substrate, and ATP.[22]

  • Inhibitor Addition: Add varying concentrations of the novel quinolone derivative or ciprofloxacin to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.[22][24]

  • Termination and Analysis: Stop the reaction and analyze the DNA topology using agarose gel electrophoresis. Relaxed and supercoiled DNA migrate at different rates, allowing for visualization of the inhibition.[22]

  • Interpretation: In the absence of an effective inhibitor, the relaxed plasmid will be converted to its supercoiled form. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state. The concentration that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.[25]

Advanced In Vitro Characterization

For a more in-depth understanding of how novel derivatives overcome specific resistance mechanisms, the following assays are highly recommended.

Efflux Pump Inhibition Assay

This assay determines if a novel quinolone is a poor substrate for efflux pumps or if it may even inhibit their activity. One common method involves comparing the MIC of an antibiotic in a wild-type strain versus a mutant strain lacking a specific efflux pump.[26] Another approach is a real-time efflux assay using a fluorescent dye.[7][27]

Experimental Protocol: Ethidium Bromide Efflux Assay [7][28]

  • Loading: Incubate bacterial cells (e.g., a strain overexpressing the AcrAB-TolC pump) with ethidium bromide (a fluorescent substrate of many efflux pumps) in the presence of an energy source de-coupler to maximize intracellular accumulation.

  • Initiating Efflux: Wash the cells and resuspend them in a buffer containing an energy source (e.g., glucose) to initiate efflux. Add the test compounds (novel quinolone, ciprofloxacin, or a known efflux pump inhibitor like PAβN) to different samples.[27]

  • Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time using a fluorometer. Active efflux will decrease the intracellular ethidium bromide concentration, resulting in a decrease in fluorescence.

  • Interpretation: An effective efflux pump inhibitor will block the extrusion of ethidium bromide, resulting in a slower rate of fluorescence decay compared to the control.[7]

Biofilm Inhibition and Disruption Assays

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to antibiotics.[29] Evaluating a compound's activity against biofilms is crucial for predicting its efficacy in chronic or device-related infections.

Experimental Protocol: Crystal Violet Staining Method [30][31]

  • For Biofilm Inhibition: Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of the test compounds for 24-48 hours.[29]

  • For Biofilm Disruption: First, allow biofilms to form in the 96-well plates for 24 hours. Then, remove the planktonic cells and add fresh media containing the test compounds, incubating for another 24 hours.[30]

  • Staining: After incubation, wash the plates to remove non-adherent cells. Stain the remaining biofilm biomass with a 0.1% crystal violet solution.[30][31]

  • Quantification: Solubilize the bound crystal violet with a solvent (e.g., ethanol or acetic acid) and measure the absorbance using a plate reader. A lower absorbance indicates less biofilm biomass.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Mechanism & Resistance Screening cluster_outcome Outcome MIC 1. MIC Determination (Potency) TimeKill 2. Time-Kill Assay (Bactericidal vs. Bacteriostatic) MIC->TimeKill MoA 3. DNA Gyrase Assay (Target Confirmation) TimeKill->MoA Efflux 4. Efflux Pump Assay (Resistance Evasion) MoA->Efflux Biofilm 5. Biofilm Assay (Complex Infections) MoA->Biofilm Lead Lead Candidate Identification Efflux->Lead Biofilm->Lead

Caption: A logical workflow for the in vitro characterization of novel quinolone derivatives.

Conclusion: Synthesizing the Data for Lead Candidate Selection

The comprehensive in vitro testing pipeline detailed in this guide provides the critical data necessary for making informed decisions in the drug development process. An ideal novel quinolone derivative will exhibit:

  • Potent Activity: Low MIC values against both susceptible and, most importantly, resistant strains of clinical relevance (e.g., MRSA, resistant P. aeruginosa).[2]

  • Bactericidal Action: Rapid and significant reduction in bacterial viability as demonstrated in time-kill assays.[2]

  • Confirmed Mechanism: Clear inhibition of the target enzyme, DNA gyrase, confirming it functions as a quinolone.

  • Resistance Evasion: Demonstrated ability to overcome common resistance mechanisms, such as reduced susceptibility to efflux and activity against strains with target-site mutations.

  • Anti-Biofilm Properties: The ability to inhibit the formation of or disrupt established biofilms, suggesting potential utility in more complex infections.

By systematically applying these methodologies, researchers can effectively compare and prioritize novel quinolone derivatives, identifying promising lead candidates worthy of progression into preclinical and clinical development. This rigorous, evidence-based approach is paramount in our collective effort to combat the growing threat of antimicrobial resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Carvalho, I., & Costa, A. M. (2021). Mechanisms of quinolone action and resistance: where do we stand?. Microbiology Society. Available at: [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of Quinolone Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. Available at: [Link]

  • León-Buitimea, A., et al. (2020). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 9(2), 524. Available at: [Link]

  • BioWorld. (2024). Novel quinolone-derivative tackles microbial resistance. BioWorld Science. Available at: [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. Available at: [Link]

  • Bax, B. D., et al. (2019). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. Available at: [Link]

  • Biology LibreTexts. (2021). Minimal Inhibitory Concentration (MIC). Available at: [Link]

  • Michigan State University. Antimicrobial Resistance Learning Site. Available at: [Link]

  • Microbe Investigations. (2023). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • Bio-protocol. (2023). Time–Kill Assay. Available at: [Link]

  • Microchem Laboratory. (2019). Minimum Inhibitory Concentration Test (MIC Test). Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]

  • Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. Available at: [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Asia-Pacific Economic Cooperation. (2018). Antimicrobial Susceptibility Testing. Available at: [Link]

  • El-Sayed, M. T., et al. (2023). Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA. Scientific Reports, 13(1), 7729. Available at: [Link]

  • Tenover, F. C. (2001). Detection of antibiotic resistance in vitro. In Methods in Molecular Medicine (Vol. 67, pp. 21-32). Humana Press. Available at: [Link]

  • Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Available at: [Link]

  • Emami, S. (2014). New quinolones with potential anti-MRSA activity. Drexel University. Available at: [Link]

  • Al-Shabib, N. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols, 6(6), 105. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • Gao, C., et al. (2018). Quinolone derivatives and their activities against methicillin-resistant Staphylococcus aureus (MRSA). European Journal of Medicinal Chemistry, 157, 1081-1095. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • Khan, D. D., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 11-16. Available at: [Link]

  • Kumar, A., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. RSC Advances, 10(18), 10474-10491. Available at: [Link]

  • Sundberg, W. (2021). Validation of high-throughput time-kill assay. University of Helsinki. Available at: [Link]

  • Aaltone, A., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54834. Available at: [Link]

  • Abdali, N., et al. (2017). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. Antimicrobial Agents and Chemotherapy, 61(4), e02377-16. Available at: [Link]

  • ResearchGate. (2021). Biofilm formation inhibition and disruption assay for S. aureus and S. epidermidis. Available at: [Link]

  • ResearchGate. (2022). EB efflux inhibition assay of (A) DPE, (B) DPT, and (C) BPA in E. coli Kam3-AcrB. Available at: [Link]

  • Hiasa, H., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(9), 3093–3101. Available at: [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]

  • Haney, E. F., et al. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Biomolecules, 8(3), 43. Available at: [Link]

  • de la Fuente-Núñez, C., et al. (2014). Microtiter plate assays to assess antibiofilm activity against bacteria. Nature Protocols, 9(9), 2077–2087. Available at: [Link]

  • Schaper, K. J., et al. (2013). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 68(8), 1776–1783. Available at: [Link]

  • Brindangnanam, P., et al. (2024). Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. International Journal of Molecular Sciences, 25(13), 7261. Available at: [Link]

  • Venter, H., et al. (2021). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. Journal of Medicinal Chemistry, 64(7), 3743–3764. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 7-Fluoroquinoline-6-carboxylic Acid Derivatives

Executive Technical Synthesis The 7-fluoroquinoline-6-carboxylic acid scaffold represents the pharmacophore core of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin). Its distinct mechanism—stabilizing the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Synthesis

The 7-fluoroquinoline-6-carboxylic acid scaffold represents the pharmacophore core of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin). Its distinct mechanism—stabilizing the DNA-gyrase cleavable complex—relies heavily on the spatial and electronic environment created by substituents at positions N-1 , C-7 , and C-8 .

This guide objectively compares the performance of "Standard" derivatives (based on the piperazinyl-C7 motif) against "Next-Generation" derivatives (featuring fused rings or bulky heterocycles). We analyze how structural deviations at the C-7 position specifically alter spectrum breadth, lipophilicity, and overcoming efflux pump resistance.

Critical SAR Analysis: The Triad of Potency

The biological activity of this scaffold is governed by three critical "zones" of modification.

Zone 1: The C-7 Substituent (The Spectrum Modulator)

This is the most adaptable position. It directly interacts with the bacterial cell wall porins (Gram-negative entry) and efflux pumps.

  • Standard (Piperazine): Found in Ciprofloxacin. Provides excellent Gram-negative coverage (E. coli, P. aeruginosa) due to hydrophilicity but is susceptible to efflux mechanisms.

  • Alternative (Pyrrolidine/Fused Rings): Bulky groups (e.g., 3-aminopyrrolidine, 7-benzimidazol-1-yl) enhance activity against Gram-positive bacteria (S. aureus, S. pneumoniae) and anaerobes. The increased lipophilicity often improves cellular accumulation but may reduce solubility.

Zone 2: The N-1 Substituent (The Potency Anchor)

Steric bulk here is essential for hydrophobic interaction with the enzyme.

  • Cyclopropyl (Optimal): The gold standard (Ciprofloxacin, Moxifloxacin). Offers the highest potency by filling the hydrophobic pocket of the GyrA subunit.

  • Ethyl/Fluoroethyl: Generally results in lower potency (e.g., Norfloxacin uses Ethyl).

Zone 3: The C-8 Substituent (The Toxicity Gatekeeper)
  • C-8 Fluorine: Increases potency but correlates with high phototoxicity (e.g., Sparfloxacin).

  • C-8 Methoxy: (e.g., Moxifloxacin).[1] Mitigates phototoxicity and enhances activity against mutant strains by reducing efflux recognition.

Comparative Performance Data

The following data contrasts a Standard Reference (Norfloxacin/Ciprofloxacin) against a Novel Derivative (7-benzimidazol-1-yl substituted) based on recent SAR studies [1, 12].

Table 1: Antibacterial Potency (MIC in µg/mL)
OrganismStrain TypeStandard (Norfloxacin)Novel Derivative (Benzimidazol-C7)Performance Shift
S. aureus Gram-Positive1.56 - 7.830.21 - 0.50 ~15x Potency Increase
E. coli Gram-Negative0.240.20 - 0.79Comparable / Slight Decrease
P. aeruginosa Gram-Negative1.563.122x Potency Decrease
MRSA Resistant>16.00.80 - 1.96 Significant Restoration

Interpretation: The modification at C-7 from a simple piperazine to a fused benzimidazole ring drastically improves Gram-positive and MRSA coverage, likely due to increased lipophilicity bypassing specific efflux pumps, though it slightly compromises Gram-negative permeability [12, 16].

Table 2: Enzyme Inhibition Profile (IC50 in µg/mL)
Target EnzymeStandard (Ciprofloxacin)Novel Derivative (Tetrazole-Hybrid)Mechanism Insight
DNA Gyrase (E. coli)0.150.12Retained primary target affinity.
Topoisomerase IV (S. aureus)1.200.45 Enhanced dual-targeting reduces resistance probability.

Visualizing the Mechanism of Action[2][3]

The following diagram illustrates the "Ternary Complex Formation," the critical step where the fluoroquinolone freezes the DNA-Enzyme complex, leading to double-strand breaks.

MOA_Pathway DNA Bacterial DNA (Supercoiled) Complex Transient Cleavable Complex (DNA-Enzyme) DNA->Complex Gyrase binding Gyrase DNA Gyrase (GyrA/GyrB Subunits) Gyrase->Complex Ternary Stabilized Ternary Complex (Drug-DNA-Enzyme) Complex->Ternary Drug Intercalation Drug 7-Fluoroquinoline Derivative (Drug) Drug->Ternary Binds GyrA/DNA Interface Replication Replication Fork Progression Ternary->Replication Blocks Death Irreversible DNA Damage (Cell Death) Replication->Death Fork Collapse

Figure 1: Mechanism of Action. The 7-fluoroquinoline derivative binds at the DNA-Gyrase interface, preventing the religation of the DNA strands.

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

Protocol A: Modular Synthesis of C-7 Derivatives

Objective: To substitute the C-7 halogen of a core scaffold with a secondary amine (e.g., piperazine or pyrrolidine).

  • Reagents: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Core Scaffold), Amine nucleophile (1.2 eq), Triethylamine (2.0 eq), Acetonitrile (dry).

  • Procedure:

    • Dissolve the Core Scaffold in anhydrous Acetonitrile.

    • Add Triethylamine followed by the Amine nucleophile.

    • Critical Step: Reflux at 80°C for 6–24 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The 7-chloro starting material is less polar than the product.

    • Cool to room temperature.[2] The product often precipitates.

    • Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol.

  • Validation: 1H-NMR must show loss of the C-7 proton/halogen signal and appearance of amine alkyl protons [17, 23].

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: Quantify the IC50 of the synthesized derivative against E. coli gyrase.

  • Materials: Relaxed pBR322 plasmid DNA, E. coli Gyrase (Holoenzyme), Assay Buffer (35mM Tris-HCl, 24mM KCl, 4mM MgCl2, 2mM DTT, 1.8mM Spermidine, 1mM ATP, 6.5% Glycerol), Chloroform/Isoamyl alcohol.

  • Workflow:

    • Control 1 (Negative): Relaxed pBR322 + Buffer (No Enzyme). Result: Relaxed bands only.

    • Control 2 (Positive): Relaxed pBR322 + Gyrase + ATP (No Drug). Result: Supercoiled bands.

    • Test: Prepare serial dilutions of the fluoroquinoline derivative (0.01 – 100 µg/mL).

    • Incubate DNA, Enzyme, and Drug at 37°C for 30 minutes.

    • Stop Reaction: Add 1% SDS and Proteinase K.

    • Extraction: Extract with Chloroform/Isoamyl alcohol to remove protein.

    • Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel) at 25V overnight. Stain post-run.

  • Calculation: The IC50 is the concentration preventing 50% of the conversion from relaxed to supercoiled DNA [9, 11].

SAR Optimization Workflow

This diagram outlines the iterative logic for optimizing the 7-fluoroquinoline scaffold.

SAR_Workflow Start Base Scaffold (7-F-Quinoline-6-COOH) Mod_C7 Modify C-7 (Amine Side Chain) Start->Mod_C7 Mod_N1 Modify N-1 (Steric Bulk) Start->Mod_N1 Test_MIC Test MIC (Gram +/-) Mod_C7->Test_MIC Mod_N1->Test_MIC Test_Tox Test Cytotoxicity (HepG2) Test_MIC->Test_Tox Decision Potency vs. Toxicity? Test_Tox->Decision Optimize Refine Lipophilicity (LogP Adjustment) Decision->Optimize High Tox / Low Potency Lead Lead Candidate Decision->Lead High Potency / Low Tox Optimize->Mod_C7 Iterate

Figure 2: Optimization Logic. The cycle prioritizes balancing Gram-negative permeability (C-7 size) with metabolic stability.

References

  • Comparison of Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs. Antimicrobial Agents and Chemotherapy, NIH. Available at: [Link]

  • Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Quinolone Molecular Structure-Activity Relationships. Clinical Infectious Diseases. Available at: [Link]

  • Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. Available at: [Link]

  • Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria. Journal of Medicinal Chemistry. Available at: [Link]

  • Novel ciprofloxacin and norfloxacin-tetrazole hybrids. Heliyon. Available at: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis Protocols. Available at: [Link]

  • Fluoroquinolones tackling antimicrobial resistance: Rational design and comparative analysis. PubMed. Available at: [Link]

  • Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues. MDPI. Available at: [Link]

  • Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. CNR des IST. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 7-Fluoro vs. 7-Chloro-Quinoline-6-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the chemical reactivity of two closely related, yet distinct, heterocyclic building blocks: 7-fluoroquinoline-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of two closely related, yet distinct, heterocyclic building blocks: 7-fluoroquinoline-6-carboxylic acid and 7-chloroquinoline-6-carboxylic acid. As key scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents, a nuanced understanding of their reactivity is paramount for efficient synthesis design, reaction optimization, and the strategic planning of library generation. This document moves beyond a simple catalog of reactions to explain the fundamental electronic and steric differences that govern their behavior in key synthetic transformations.

The Decisive Influence of the C7 Halogen: An Electronic and Steric Overview

The choice between a fluorine and a chlorine substituent at the 7-position of the quinoline core is not arbitrary. It imparts significant, predictable differences in the molecule's electronic distribution and steric profile, which in turn dictate reactivity at both the C7 position and the C6 carboxylic acid.

Electronic Effects: Fluorine is the most electronegative element (Pauling scale: 3.98), exerting a powerful electron-withdrawing inductive effect (-I).[1][2] Chlorine is also strongly electronegative (3.16) but to a lesser extent.[1] In aromatic systems, however, halogens also participate in a weaker, electron-donating mesomeric effect (+M) through their lone pairs. For fluorine, the orbitals are poorly matched in size with carbon's p-orbitals, leading to a weak +M effect that is significantly outweighed by its potent -I effect. Chlorine, being larger, has a slightly more effective +M effect, but its -I effect still dominates. Crucially, fluorine's superior inductive pull renders the quinoline ring, particularly the adjacent carbon atoms, more electron-deficient compared to the chloro-analogue. This has profound consequences for the acidity of the neighboring carboxylic acid.[1]

Steric Effects: The fluorine atom has a van der Waals radius of 1.47 Å, making it an excellent bioisostere for a hydrogen atom (1.20 Å).[1] In contrast, the chlorine atom is significantly larger at 1.74 Å, approximating the size of a methyl group.[1] While this difference may seem minor, it can influence the approach of bulky reagents or the binding orientation within an enzyme's active site.

Property7-Fluoro Derivative7-Chloro DerivativeRationale & Implication
Electronegativity (Halogen) Higher (F: 3.98)Lower (Cl: 3.16)The C-F bond is more polarized; Fluorine exerts a stronger inductive electron-withdrawing effect.[1]
C6-COOH Acidity (pKa) Predicted Lower (More Acidic)Predicted Higher (Less Acidic)The stronger -I effect of fluorine stabilizes the carboxylate conjugate base more effectively, facilitating proton dissociation.[1]
C7 Reactivity in SNAr HigherLowerFluorine's strong -I effect strongly stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy for nucleophilic attack.[3][4]
C7 Reactivity in Cross-Coupling Very Low / InertHighThe C-F bond is extremely strong (105.4 kcal/mol), making oxidative addition to Pd(0) catalysts difficult. The C-Cl bond (78.5 kcal/mol) is much more amenable to this key step.[1][5]
Van der Waals Radius (Halogen) 1.47 Å1.74 ÅThe fluoro-substituent is sterically smaller, which can be a critical factor in drug design and catalyst interaction.[1]

Comparative Reactivity in Key Transformations

We will now examine three classes of reactions central to the functionalization of these scaffolds, highlighting the divergent reactivity profiles of the fluoro and chloro derivatives.

Nucleophilic Aromatic Substitution (SNAr) at C7

SNAr is a cornerstone reaction for introducing diversity at the C7 position, commonly involving amine, thiol, or alkoxide nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step typically being the initial nucleophilic attack to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4]

Reactivity Prediction: 7-Fluoroquinoline-6-carboxylic acid is significantly more reactive in SNAr reactions.

Causality: The stability of the Meisenheimer intermediate is the critical factor governing SNAr reactivity.[4] The rate of reaction is accelerated by electron-withdrawing groups that can stabilize the buildup of negative charge in the ring. Fluorine's paramount electronegativity provides superior stabilization of the negative charge that develops on the adjacent C6 atom during the formation of the Meisenheimer complex. This lowers the activation energy of the first, rate-determining step, leading to faster reaction rates and often allowing for milder reaction conditions (lower temperatures, shorter times) compared to the chloro analogue. This phenomenon, where aryl fluorides are more reactive than chlorides in SNAr, is a well-established principle in physical organic chemistry.[3]

Caption: SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling at C7

Reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are powerful tools for forming C-C, C-N, and C-C(alkyne) bonds, respectively. These reactions are central to modern drug discovery and rely on a catalytic cycle initiated by the oxidative addition of an aryl halide to a low-valent palladium complex (typically Pd(0)).[5][6][7]

Reactivity Prediction: 7-Chloroquinoline-6-carboxylic acid is the vastly superior substrate for palladium-catalyzed cross-coupling reactions.

Causality: The reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl >> F, which is inversely correlated with carbon-halogen bond strength.[1] The C-Cl bond (bond dissociation energy ~78.5 kcal/mol) is weak enough to readily undergo oxidative addition to Pd(0) catalysts under standard conditions.[1] Conversely, the C-F bond is exceptionally strong (~105.4 kcal/mol) and is generally considered inert to oxidative addition, requiring highly specialized, ligand-rich catalyst systems or harsh conditions that are often incompatible with other functional groups.[1] Therefore, for any synthetic plan involving a C7-arylation, C7-amination, or related cross-coupling, the 7-chloro derivative is the clear and logical choice.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Cl pd0->pd2_aryl Ar-Cl red_elim Reductive Elimination ox_add Oxidative Addition note This step is facile for Ar-Cl but extremely difficult for Ar-F due to high C-F bond strength. ox_add->note pd2_biaryl Ar-Pd(II)L₂-R pd2_aryl->pd2_biaryl R-B(OH)₂ Base transmetal Transmetalation pd2_biaryl->pd0 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation at C6

The formation of an amide bond by coupling the C6-carboxylic acid with an amine is arguably the most common reaction performed on these scaffolds. This transformation typically requires the activation of the carboxylic acid, often using carbodiimide reagents like EDC in combination with an additive like HOBt, or other coupling agents such as HATU.[8][9][10]

Reactivity Prediction: 7-Fluoroquinoline-6-carboxylic acid is expected to be slightly more reactive in amide coupling reactions.

Causality: The reaction rate is influenced by two main factors: the acidity of the carboxylic acid and the electrophilicity of the activated intermediate (e.g., the O-acylisourea). Fluorine's stronger inductive electron-withdrawing effect increases the acidity of the carboxylic acid proton, facilitating its initial reaction with the coupling reagent.[1] Furthermore, this electron withdrawal enhances the electrophilicity of the carbonyl carbon in the activated intermediate, making it more susceptible to nucleophilic attack by the amine. While both substrates will readily undergo amidation, the fluoro derivative may proceed faster or require slightly less forcing conditions. In practice, the high efficiency of modern coupling reagents often makes this difference negligible, but it is a relevant physicochemical distinction.

Amidation_Mechanism cluster_logic Reactivity Logic RCOOH Quinoline-COOH (R-COOH) Intermediate O-Acylisourea (Activated Intermediate) RCOOH->Intermediate EDC EDC EDC->Intermediate Amide Amide (R-CONHR') Intermediate->Amide Amine Amine (R'-NH₂) Amine->Amide Byproduct EDU (Byproduct) LogicNode Reactivity: Fluoro ≥ Chloro 1. F is more electron-withdrawing than Cl. 2. Increases acidity of COOH. 3. Increases electrophilicity of activated intermediate. 4. Leads to faster reaction with amine.

Sources

Validation

Benchmarking Novel Fluoroquinolone Derivatives: A Comparative Technical Guide

Introduction: The Structural Imperative The fluoroquinolone (FQ) scaffold remains a cornerstone of antibacterial chemotherapy, yet the rise of target-mediated resistance (gyrA/parC mutations) and efflux pump overexpressi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative

The fluoroquinolone (FQ) scaffold remains a cornerstone of antibacterial chemotherapy, yet the rise of target-mediated resistance (gyrA/parC mutations) and efflux pump overexpression necessitates the development of next-generation derivatives.

This guide moves beyond basic screening. It establishes a rigorous benchmarking framework to validate new chemical entities (NCEs) against industry standards (Ciprofloxacin, Moxifloxacin). We focus on modifications at the C-7 position (controlling spectrum and efflux liability) and C-8 position (influencing mutant selection prevention), providing a self-validating workflow to prove superiority.

Mechanism of Action & Logic

To benchmark effectively, one must understand the failure modes of current FQs. The primary targets are DNA Gyrase (Gram-negative) and Topoisomerase IV (Gram-positive).

Visualizing the Inhibition Pathway

The following diagram illustrates the critical "Ternary Complex" formation required for bactericidal activity and the resistance nodes that must be overcome.

G Drug New FQ Derivative Entry Porin/Diffusion Entry Drug->Entry Target DNA Gyrase / Topo IV Entry->Target Efflux Efflux Pumps (e.g., AcrAB-TolC) Entry->Efflux Pump Out Complex Cleavable Complex (Ternary: Drug-Enzyme-DNA) Target->Complex Stabilization DSB Double-Strand Breaks Complex->DSB Accumulation Death Cell Death (Bactericidal) DSB->Death Efflux->Drug Extrusion Mutation QRDR Mutations (gyrA/parC) Mutation->Complex Prevents Binding

Figure 1: Mechanism of Action and Resistance Nodes. The FQ derivative must stabilize the cleavage complex despite QRDR mutations or efflux attempts.

Benchmarking Strategy 1: Antimicrobial Potency (MIC)

Objective: Establish the Minimum Inhibitory Concentration (MIC) using the CLSI gold standard. Standard Controls: Ciprofloxacin (Gram-neg ref), Moxifloxacin (Gram-pos ref).

Protocol: Broth Microdilution (CLSI M07-A10)

Causality: We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) because divalent cations (


, 

) bridge the FQ-enzyme-DNA interface; unadjusted media yields false positives.
  • Media Prep: Prepare CAMHB containing 20–25 mg/L

    
     and 10–12.5 mg/L 
    
    
    
    .
  • Compound Prep: Dissolve NCE in DMSO. Prepare 2-fold serial dilutions in 96-well plates (Range: 64

    
    g/mL to 0.001 
    
    
    
    g/mL). Final DMSO concentration must be
    
    
    .
  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 to achieve final well concentration of

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 35°C

    
     2°C in ambient air.
    
  • Readout: The MIC is the lowest concentration showing no visible growth.

Self-Validation:

  • QC Strain: E. coli ATCC 25922 must yield Ciprofloxacin MIC of 0.004–0.015

    
    g/mL. If outside this range, discard the run.
    

Benchmarking Strategy 2: Resistance Profiling

Objective: Determine if the NCE retains activity against strains with defined Quinolone Resistance-Determining Region (QRDR) mutations.

Target Strains
  • Wild Type: S. aureus ATCC 29213.

  • Efflux Positive: S. aureus (NorA overexpressor).

  • Target Mutant: E. coli J53 (

    
     S83L) and E. coli J53 (
    
    
    
    S83L +
    
    
    S80I).
Data Presentation: Comparative Potency

Hypothetical data demonstrating a successful derivative (ND-101) overcoming resistance.

Strain PhenotypeOrganismCiprofloxacin MIC (

g/mL)
Derivative ND-101 MIC (

g/mL)
Fold Improvement
Wild Type E. coli ATCC 259220.0080.0100.8x (Comparable)
GyrA Mutant E. coli (S83L)0.500.06 8.3x
Double Mutant E. coli (S83L/D87N)32.02.0 16x
MRSA S. aureus ATCC 433001.00.1258x

Benchmarking Strategy 3: Enzymatic Supercoiling Inhibition

Objective: Prove direct target engagement independent of cell permeability. Method: DNA Gyrase Supercoiling Assay.[1][2][3][4]

Protocol Overview
  • Substrate: Relaxed pBR322 plasmid (0.5

    
    g).[2]
    
  • Enzyme: Recombinant E. coli DNA Gyrase (1 U).

  • Reaction: Incubate NCE with DNA and Enzyme in buffer (35mM Tris-HCl, 24mM KCl, 4mM

    
    , 2mM DTT, 1mM ATP) for 30 mins at 37°C.
    
  • Detection: Electrophoresis on 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Metric:

    
     is the concentration preventing 50% conversion to supercoiled form.
    

Benchmarking Strategy 4: Safety & Selectivity (The "Kill" Step)

Objective: FQs are notorious for cardiotoxicity (hERG inhibition) and eukaryotic cytotoxicity. High potency is useless without selectivity.

Protocol A: Cytotoxicity (ISO 10993-5)[5][6]
  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Assay: MTT Colorimetric Assay.

  • Metric:

    
     (Cytotoxic Concentration 50%).
    
  • Selectivity Index (SI): Calculated as

    
    . An SI 
    
    
    
    is preferred.
Protocol B: hERG Inhibition (Cardiotoxicity Proxy)
  • Method: Fluorescence Polarization or Patch Clamp (Gold Standard).

  • Threshold:

    
     is generally considered low risk for QT prolongation.
    

Integrated Screening Workflow

The following diagram outlines the decision tree for advancing a derivative from synthesis to lead candidate.

Workflow Library Derivative Library (C-7/C-8 Mods) Screen1 Primary Screen MIC (Wt E. coli) Library->Screen1 Decision1 MIC < 0.1? Screen1->Decision1 Screen2 Resistance Panel (MDR Strains) Decision1->Screen2 Yes Discard Discard/Redesign Decision1->Discard No Screen3 Safety Profiling (HepG2 + hERG) Screen2->Screen3 Potency Retained Lead Lead Candidate Screen3->Lead SI > 100 hERG > 30uM Screen3->Discard Toxic

Figure 2: The "Fail Fast" Screening Cascade. Derivatives are filtered first by potency, then resistance breaking, and finally safety.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[5] CLSI document M07-A10.[5][6][7] [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry.[2] [Link]

  • ISO. (2009).[8] Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO 10993-5:2009.[8] [Link]

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. [Link]

  • Inspiralis. DNA Gyrase Assays: Protocols and Kits.[2][Link]

Sources

Comparative

A Head-to-Head Comparison of Quinolone Core Structures in Biological Assays: A Guide for Researchers

The quinolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad therapeutic potential.[1] From their initial discovery as antibacterial agents, quinolones have evolved into a versatile class of mol...

Author: BenchChem Technical Support Team. Date: February 2026

The quinolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad therapeutic potential.[1] From their initial discovery as antibacterial agents, quinolones have evolved into a versatile class of molecules with demonstrated anticancer and antiviral activities.[1][2][3] This guide provides a head-to-head comparison of different quinolone core structures, offering insights into how subtle molecular modifications can dramatically influence biological outcomes. We will delve into the experimental data that underpins these structure-activity relationships (SAR), providing you with the knowledge to select and design quinolone-based compounds for your specific research needs.

The Fundamental Quinolone Core: A Privileged Scaffold

The basic quinolone structure consists of a bicyclic aromatic system, typically a 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety fused to another aromatic ring.[4][5] This core is considered a "privileged scaffold" due to its ability to interact with multiple biological targets. The 3-carboxyl and 4-carbonyl groups are critical for the antibacterial activity of quinolones, as they are essential for binding to the DNA-enzyme complex.[6][7] However, modifications at other positions of the quinolone ring (N-1, C-2, C-5, C-6, C-7, and C-8) can significantly modulate the compound's biological activity, spectrum, and pharmacokinetic properties.[5][8]

Antibacterial Activity: A Tale of Four Generations

The evolution of quinolones as antibacterial agents is a classic example of successful drug development through systematic structural modification.[4][9] The antibacterial potency and spectrum of quinolones are largely dictated by substituents at the N-1 and C-7 positions.[10]

First Generation (e.g., Nalidixic Acid): These early quinolones possess a narrow spectrum of activity, primarily against Gram-negative bacteria, and are limited by their modest potency and rapid development of resistance.[9][11]

Second Generation (e.g., Ciprofloxacin, Norfloxacin): The introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7 marked a significant breakthrough, leading to the development of fluoroquinolones.[10][12] These modifications dramatically expanded the antibacterial spectrum to include Gram-positive bacteria and Pseudomonas aeruginosa, along with improved pharmacokinetic properties.[9][11] Ciprofloxacin remains one of the most active compounds against Gram-negative organisms.[4]

Third Generation (e.g., Levofloxacin, Sparfloxacin): Further modifications, such as the addition of a methyl group to the piperazine ring at C-7, enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[4][9] Sparfloxacin, for instance, shows a preferential affinity for DNA gyrase in Gram-positive bacteria.[6]

Fourth Generation (e.g., Moxifloxacin, Trovafloxacin): These agents exhibit the broadest spectrum of activity, including potent activity against anaerobic bacteria and atypical pathogens.[4][9] Moxifloxacin's azabicyclic group at the C-7 position significantly improves its Gram-positive potency compared to gatifloxacin.[9]

Comparative Antibacterial Activity (MIC µg/mL)
Quinolone CoreE. coli (Gram-)P. aeruginosa (Gram-)S. aureus (Gram+)S. pneumoniae (Gram+)Anaerobes
Nalidixic Acid 4-16>128>128>128Inactive
Ciprofloxacin 0.004-0.0150.06-0.250.12-10.5-2Weak
Levofloxacin 0.008-0.030.12-0.50.12-0.50.5-1Moderate
Moxifloxacin 0.015-0.060.5-20.03-0.120.12-0.25Strong

Note: MIC values are approximate and can vary between studies and bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro antibacterial activity of a compound.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout bacterial_culture 1. Grow bacterial culture to mid-log phase compound_dilution 2. Prepare serial dilutions of quinolone compounds inoculation 3. Inoculate microplate wells with bacteria and compounds compound_dilution->inoculation incubation 4. Incubate at 37°C for 18-24 hours inoculation->incubation visual_inspection 5. Visually inspect for turbidity (bacterial growth) incubation->visual_inspection mic_determination 6. Determine MIC: lowest concentration with no visible growth visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinolones.

Anticancer Activity: Targeting Eukaryotic Topoisomerases

The same mechanism that makes quinolones effective antibacterials—inhibition of topoisomerase enzymes—also underlies their potential as anticancer agents.[3] However, in this context, the targets are human topoisomerases I and II, which are crucial for DNA replication in rapidly dividing cancer cells.[13]

Structural modifications that enhance anticancer activity often differ from those that optimize antibacterial potency. Key SAR insights for anticancer quinolones include:

  • N-1 Position: Substitution with bulky groups like cyclopropyl, phenyl, or thiazolyl can enhance antiproliferative activity.[14][15]

  • C-7 Position: Modifications at this position can improve binding to human topoisomerase II.[13]

  • C-6 Position: A fluorine atom at this position is often crucial for anticancer activity.[16]

  • Fused Rings: Fusing a ring at the C-7 and C-8 positions can lead to potent anticancer compounds.[15]

Comparative Anticancer Activity (IC50 µM)
Quinolone DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Ciprofloxacin >100>100>100
Levofloxacin Derivative 125 0.32.11.1
Norfloxacin-NO Hybrid 71 ~5~10~8
FQ12 PotentPotentPotent

Note: IC50 values are examples from specific studies and can vary.[13][16]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cell_seeding 1. Seed cancer cells in a 96-well plate compound_treatment 2. Treat cells with quinolone derivatives cell_seeding->compound_treatment mtt_addition 3. Add MTT reagent and incubate compound_treatment->mtt_addition formazan_solubilization 4. Solubilize formazan crystals with DMSO mtt_addition->formazan_solubilization absorbance_measurement 5. Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement ic50_calculation 6. Calculate IC50 value absorbance_measurement->ic50_calculation

Caption: Workflow for determining the IC50 of quinolones using the MTT assay.

Antiviral Activity: A Newer Frontier

The antiviral properties of quinolones are a more recent area of investigation.[17] Certain quinolone derivatives have shown activity against a range of viruses, including HIV, hepatitis C virus (HCV), and vaccinia virus.[3][17][18] The mechanism of antiviral action is not as well-defined as their antibacterial and anticancer effects but may involve inhibition of viral enzymes or interference with viral replication processes.[17]

Key structural modifications for antiviral activity include:

  • C-7 Position: Introduction of an aryl group at the piperazine moiety can shift activity from antibacterial to antiviral, particularly against HIV.[17]

  • C-6 Position: Replacing the fluorine with an amino group in aryl-piperazinyl quinolones can improve anti-HIV-1 activity.[17]

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the antiviral activity of a compound.

Workflow for Plaque Reduction Assay

Plaque_Reduction_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cell_monolayer 1. Grow a confluent monolayer of host cells virus_infection 2. Infect cells with virus in the presence of quinolone cell_monolayer->virus_infection overlay 3. Overlay with semi-solid medium to restrict virus spread virus_infection->overlay incubation 4. Incubate to allow plaque formation overlay->incubation staining 5. Stain cells to visualize plaques incubation->staining plaque_counting 6. Count plaques and calculate percent inhibition staining->plaque_counting

Caption: Workflow for the plaque reduction assay to evaluate antiviral activity.

Conclusion: The Enduring Versatility of the Quinolone Core

The quinolone core structure has proven to be an exceptionally fruitful starting point for the development of a wide array of therapeutic agents. Through rational design and a deep understanding of structure-activity relationships, researchers have been able to tailor quinolone derivatives for potent and specific activity against bacteria, cancer cells, and viruses. This guide has provided a comparative overview of how modifications to the quinolone scaffold influence these biological activities, supported by established experimental methodologies. As research continues, the versatile quinolone core will undoubtedly yield even more novel and effective therapeutic agents.

References

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • An overview of quinolones as potential drugs: Synthesis, reactivity and biological activities. (2023). Molecules, 28(10), 4083. [Link]

  • Millanao, A., Mora, A. Y., Villagra, N. A., & Hidalgo, A. A. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(22), 6833. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (2025). Molecules. [Link]

  • Mitscher, L. A. (2005). Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. Chemical reviews, 105(2), 559-592. [Link]

  • Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and investigative medicine. Medecine clinique et experimentale, 12(1), 7–9. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8634-8664. [Link]

  • Kumar, A., Saxena, N., Mehrotra, A., & Srivastava, N. (2020). Studies on the Synthesis of Quinolone Derivatives with their Biological Activity (Part 2). Current Organic Chemistry, 24(8), 817-854. [Link]

  • Daneshtalab, M., & Ahmed, A. (2012). Nonclassical biological activities of quinolone derivatives. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 15(1), 52–72. [Link]

  • Factor analysis of microbiological activity data and structural parameters of antibacterial quinolones. (2016). Molecules, 21(10), 1373. [Link]

  • Millanao, A., Mora, A. Y., Villagra, N. A., & Hidalgo, A. A. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. International Journal of Molecular Sciences, 22(22), 12345. [Link]

  • Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. Medchemcomm, 10(10), 1719–1739. [Link]

  • Madrigal-Estebas, L., & Ploegh, H. L. (1998). Antiviral properties of quinolone-based drugs. Antiviral chemistry & chemotherapy, 9(5), 387–399. [Link]

  • Antiviral Properties of Quinolone-based Drugs. (2025). Antiviral Chemistry and Chemotherapy. [Link]

  • The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

  • Quinolone hybrids and their anti-cancer activities: An overview. (2019). European Journal of Medicinal Chemistry, 165, 124-142. [Link]

  • Structure-activity relationship of fluoroquinolones as anticancer agents. (2022). Journal of Biomolecular Structure and Dynamics, 40(13), 5945-5967. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2022). Frontiers in pharmacology, 13, 1032986. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021). International journal of molecular sciences, 22(22), 12345. [Link]

  • Comparison of the quinolone core, leading to the synthetic quinolone family of antimicrobials, with some of the naturally occurring quinolones, found in the plant Evodia rutaecarpa (the second and third chemical formulae) and a quinolone produced by the bacteria Pseudonocardia spp. (the fourth chemical formula, with the epoxy group). (2025). International Journal of Molecular Sciences. [Link]

  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (2000). Clinical Infectious Diseases, 31(Supplement_2), S58-S61. [Link]

  • Fluoroquinolones and Quinolones: Structure and Mechanism of action. (2022). YouTube. [Link]

  • Core structures of the quinolone class of drugs. (2017). ResearchGate. [Link]

  • Core structure of quinolone antibiotics. (A) Six important modification positions include R1, R5, R6, R7, R8, and X for improving the drug activity. X=C defines quinolones and X=N defines naphthenes. (B) Each modification position has different effects such as antibacterial, affecting pharmacokinetics, enhancing activity and enzymatic binding. (2023). ResearchGate. [Link]

Sources

Validation

Cross-validation of analytical methods for "7-Fluoroquinoline-6-carboxylic acid"

This guide outlines the cross-validation of analytical methods for 7-Fluoroquinoline-6-carboxylic acid (CAS: 1061650-21-2), a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics.[1] A Comparati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-validation of analytical methods for 7-Fluoroquinoline-6-carboxylic acid (CAS: 1061650-21-2), a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics.[1]

A Comparative Technical Guide for Drug Development

Executive Summary & Strategic Rationale

In the synthesis of fluoroquinolone antibiotics, the structural integrity of the quinoline core is paramount. 7-Fluoroquinoline-6-carboxylic acid presents specific analytical challenges due to its zwitterionic potential, poor aqueous solubility, and the critical need to distinguish it from regioisomers (e.g., the 3-carboxylic acid or 6-fluoro-7-carboxylic variants).[1]

Reliable characterization requires an orthogonal approach . Relying solely on HPLC-UV can lead to "purity inflation" if non-chromophoric impurities (inorganic salts) or co-eluting isomers are present.[1] This guide details a cross-validation strategy integrating Reverse-Phase HPLC (RP-HPLC) , LC-MS/MS , and Potentiometric Titration to ensure data integrity compliant with ICH Q2(R1) standards.

Method A: The Workhorse – RP-HPLC with UV Detection

Purpose: Routine purity profiling, impurity quantification, and stability indicating method.[1]

Scientific Rationale

The quinoline ring provides a strong UV chromophore.[1] However, the carboxylic acid moiety (pKa ~3–4) and the basic quinoline nitrogen (pKa ~4–5) necessitate strict pH control. We utilize an acidic mobile phase (pH 2.5–3.[1]0) to suppress carboxylic acid ionization and protonate the nitrogen, ensuring the molecule exists in a single ionic state for sharp peak shape and reproducible retention.

Experimental Protocol
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 × 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.8 adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-DAD: Monitoring at 254 nm (Quant) and 280 nm (ID)
Injection Volume 5–10 µL
Gradient 0-2 min: 10% B; 2-15 min: 10%→60% B; 15-20 min: 60%→90% B

Validation Checkpoint:

  • System Suitability: Tailing factor (

    
    ) must be < 1.[1]5. If 
    
    
    
    , increase buffer ionic strength or lower pH slightly to reduce silanol interactions.[1]

Method B: The Validator – LC-MS/MS (ESI+)

Purpose: Trace impurity identification, isomer confirmation, and mass balance verification.[1]

Scientific Rationale

While HPLC-UV is precise, it cannot identify unknown peaks.[1] LC-MS/MS in Positive Electrospray Ionization (ESI+) mode is highly sensitive for this compound due to the proton-accepting capability of the quinoline nitrogen


.[1]
Experimental Protocol
  • Instrument: Triple Quadrupole MS coupled with UHPLC.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).[1]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Source: ESI Positive Mode.[1]

  • Scan Mode: Full Scan (m/z 100–500) for purity; MRM for specific known impurities.[1]

  • Target Ion: m/z ~192.04

    
    .
    

Critical Insight: If the HPLC-UV purity is 99.5% but LC-MS shows a significant peak with m/z matching the parent (isobaric interference), you likely have a regioisomer (e.g., 6-fluoroquinoline-7-carboxylic acid) co-eluting.[1] This necessitates modifying the Method A gradient or stationary phase (e.g., switching to Phenyl-Hexyl).[1]

Method C: The Absolute Assay – Potentiometric Titration

Purpose: Determination of absolute assay (wt/wt %) to cross-validate HPLC purity.

Scientific Rationale

HPLC measures "area %" (relative purity), which ignores inorganic salts, moisture, and residual solvents. Potentiometric titration exploits the acidic carboxylic group to provide a stoichiometric measurement of the bulk drug substance.

Experimental Protocol
  • Solvent: Dimethylformamide (DMF) or Methanol:Water (depending on solubility).[1]

  • Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol (for non-aqueous) or 0.1 N NaOH (for aqueous).

  • Electrode: Glass pH combination electrode.

  • Endpoint Detection: Potentiometric (second derivative calculation).

Self-Validating Step: Perform a "Blank" titration on the solvent.[1] The blank volume must be negligible (< 0.05 mL).[1] If high, the solvent is contaminated with acidic impurities or CO₂.

Cross-Validation Workflow & Decision Logic

The following diagram illustrates the decision-making process for selecting and validating these methods.

MethodSelection Start Sample: 7-Fluoroquinoline-6-carboxylic acid Goal Define Analytical Goal Start->Goal RoutineQC Routine Purity / Release Goal->RoutineQC TraceAnalysis Impurity ID / Isomer Check Goal->TraceAnalysis Assay Absolute Content (Assay) Goal->Assay MethodA Method A: RP-HPLC (UV) (High Precision, Robust) RoutineQC->MethodA MethodB Method B: LC-MS/MS (High Sensitivity, Structural ID) TraceAnalysis->MethodB MethodC Method C: Potentiometric Titration (Stoichiometric Accuracy) Assay->MethodC Compare Cross-Validation Checkpoint MethodA->Compare MethodB->Compare MethodC->Compare Result Validated Certificate of Analysis Compare->Result If HPLC Purity ≈ Titration Assay (+/- 1.0%)

Figure 1: Decision matrix for analytical method selection and cross-validation logic.

Comparative Performance Data

The table below summarizes the expected performance metrics based on validation studies of similar fluoroquinolone intermediates.

ParameterMethod A (HPLC-UV)Method B (LC-MS)Method C (Titration)
Specificity High (for UV-active impurities)Very High (Mass/Charge specific)Low (Non-specific for acids)
LOD (Limit of Detection) ~0.05 µg/mL~0.001 µg/mLN/A
Precision (RSD) < 0.5%< 2.0%< 0.2%
Linearity (

)
> 0.999> 0.995> 0.999
Primary Use Purity %, StabilityGenotoxic Impurities, IsomersAssay % (Mass Balance)
Cost per Run LowHighLow
Interpretation of Discrepancies
  • Scenario 1: HPLC Purity (99%) > Titration Assay (95%).

    • Cause: Sample contains inorganic salts, moisture, or residual solvents (which are invisible to UV but add weight).

    • Action: Perform ROI (Residue on Ignition) and KF (Karl Fischer) water determination.[1]

  • Scenario 2: LC-MS shows peaks invisible to HPLC-UV.

    • Cause: Impurities lack a chromophore (e.g., aliphatic precursors).[1]

    • Action: Rely on LC-MS for "safety" assessment; HPLC-UV remains valid for "batch consistency."

Experimental Workflow: Cross-Validation Study

To rigorously validate the method for this specific CAS, follow this workflow:

ValidationWorkflow Sample Raw Material (CAS 1061650-21-2) Split Split Sample Sample->Split Exp1 Exp 1: HPLC-UV (Determine Area %) Split->Exp1 Exp2 Exp 2: Titration (Determine Wt %) Split->Exp2 Exp3 Exp 3: LC-MS (Check for Co-elution) Split->Exp3 DataAnalysis Data Correlation Calculation Exp1->DataAnalysis Exp2->DataAnalysis Exp3->DataAnalysis Decision Pass/Fail? DataAnalysis->Decision Decision->Sample Fail (Re-purify) Report Final Validation Report Decision->Report Pass

Figure 2: Step-by-step cross-validation workflow for confirming analytical accuracy.

References

  • Lead Sciences. (2024). 7-Fluoroquinoline-6-carboxylic acid Product Data (CAS 1061650-21-2).[1] Lead Sciences Catalog.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 329773944, 7-Fluoroquinoline-6-carboxylic acid. PubChem.[1][2][3] [1]

  • Hubicka, U., et al. (2013).[1] Determination of fluoroquinolones in pharmaceutical formulations by HPLC methods. Journal of Liquid Chromatography & Related Technologies. [1]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

  • Sentellas, S., et al. (2016).[1] Sample preparation for the determination of quinolones in water samples. Journal of Separation Science. [1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Fluoroquinoline-6-carboxylic Acid

As researchers and drug development professionals, our work with novel chemical entities like 7-Fluoroquinoline-6-carboxylic acid is foundational to innovation. However, with this power comes the profound responsibility...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-Fluoroquinoline-6-carboxylic acid is foundational to innovation. However, with this power comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, experience-driven framework for the proper handling and disposal of 7-Fluoroquinoline-6-carboxylic acid, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory. The procedures outlined here are designed to be a self-validating system, grounded in established chemical principles and regulatory standards.

Core Principles: Hazard Assessment and Risk Mitigation

Inferred Hazard Profile:

Based on data for related compounds, 7-Fluoroquinoline-6-carboxylic acid should be handled as a substance with the following potential hazards:

Hazard ClassGHS ClassificationRationale and Implication
Acute Oral Toxicity Category 4 (Harmful if swallowed)Ingestion can cause significant adverse health effects. This necessitates strict controls to prevent accidental ingestion, such as prohibiting eating or drinking in the lab.[1][2]
Aquatic Hazard Chronic Category 3 (Harmful to aquatic life with long-lasting effects)This is a critical consideration for disposal. Direct release to the environment or sewer system is unacceptable as it can cause long-term damage to ecosystems.[1][2]
Skin/Eye Irritation Likely Category 2 (Irritant)As a carboxylic acid and quinoline derivative, it is prudent to assume it can cause skin and serious eye irritation upon contact.[3][4][5]
Mutagenicity/Carcinogenicity SuspectedThe parent compound, quinoline, is suspected of causing genetic defects and may cause cancer.[3][4][6] This risk mandates the use of engineering controls like fume hoods to minimize inhalation exposure.

The presence of a carbon-fluorine bond adds another layer of complexity. The C-F bond is one of the strongest in organic chemistry, making the compound highly stable and persistent in the environment. This persistence is a key factor in why specialized disposal methods are required.[7]

Essential Preparations: PPE and Engineering Controls

Before handling 7-Fluoroquinoline-6-carboxylic acid, the following personal protective equipment (PPE) and engineering controls are mandatory. The goal is to create a barrier between you and the chemical, assuming it possesses all the hazards inferred above.

  • Engineering Controls : All work involving solid (powder) or dissolved 7-Fluoroquinoline-6-carboxylic acid must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

  • Eye and Face Protection : Wear chemical safety goggles with side shields conforming to OSHA regulation 29 CFR 1910.133 or European Standard EN166.[5][8]

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves (e.g., nitrile) tested to EN 374. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.[4][9]

    • Lab Coat : A standard lab coat is required. For tasks with a higher risk of splash, a chemically resistant apron should be worn over the lab coat.

  • Emergency Facilities : An accessible and operational emergency eyewash station and safety shower are required in any area where this chemical is handled.[10]

Waste Management Workflow: Segregation, Collection, and Disposal

Proper disposal is a process, not a single action. The following workflow ensures that waste is managed safely and in compliance with regulations from the moment it is generated.

Disposal Decision-Making Flowchart

The following diagram outlines the critical decision points for managing waste streams containing 7-Fluoroquinoline-6-carboxylic acid.

G cluster_0 Waste Generation cluster_2 Action & Disposal Pathway start Identify Waste Stream (7-Fluoroquinoline-6-carboxylic acid) bulk Bulk Solid or Concentrated Solution start->bulk What is the form of the waste? spill Spill Debris start->spill What is the form of the waste? rinsate Empty Container Rinsate start->rinsate What is the form of the waste? dilute Dilute Aqueous Waste (<1% concentration, no other hazards) start->dilute What is the form of the waste? collect_hw Collect as Hazardous Waste in a labeled, sealed container. bulk->collect_hw spill_kit Use Spill Kit (Inert Absorbent). Collect debris as Hazardous Waste. spill->spill_kit collect_rinse Collect First Rinse as Hazardous Waste. rinsate->collect_rinse neutralize Neutralize to pH 6-8 (see Protocol). Collect as Hazardous Waste. dilute->neutralize contractor Dispose via Licensed Waste Disposal Contractor. collect_hw->contractor spill_kit->contractor collect_rinse->contractor neutralize->contractor

Caption: Decision workflow for proper disposal of 7-Fluoroquinoline-6-carboxylic acid waste.

Step 1: Waste Collection and Labeling

All waste streams must be considered hazardous. Never dispose of this chemical or its solutions down the drain.[3][11]

  • Select a Compatible Container : Use a clearly labeled, sealable, and chemically resistant container. For acidic waste, avoid metal containers which can corrode.[12][13] High-density polyethylene (HDPE) is a suitable choice.

  • Label Correctly : The waste container must be labeled with a hazardous waste tag before any waste is added. The label must include:

    • The full chemical name: "Waste 7-Fluoroquinoline-6-carboxylic acid"

    • All chemical constituents and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard warnings (e.g., "Toxic," "Harmful to Aquatic Life").

  • Keep Containers Closed : Waste containers must be kept tightly sealed except when adding waste. This prevents the release of vapors and protects against spills.[12]

Step 2: Primary Disposal Pathway - Licensed Contractor

For bulk quantities, concentrated solutions, and spill cleanup materials, the only acceptable disposal method is through a licensed hazardous waste disposal contractor.[6][14]

  • Causality : Due to the compound's inferred aquatic toxicity and the high stability of the carbon-fluorine bond, specialized disposal technologies are required.[1][7] The U.S. Environmental Protection Agency (EPA) identifies high-temperature incineration as a potential technology for destroying highly fluorinated compounds like PFAS, as it can achieve the conditions necessary to break the C-F bond.[7][15] Landfilling in a specialized hazardous waste landfill is another option.[16] Your institution's Environmental Health & Safety (EHS) office will coordinate with a contractor who can employ these technologies.

Step 3: Decontamination of Empty Containers

Empty containers that once held 7-Fluoroquinoline-6-carboxylic acid are still considered hazardous waste until properly decontaminated.

  • First Rinse : The first rinse of the container must be collected and disposed of as hazardous waste.[12] Use a small amount of a suitable solvent (e.g., water, if the material is soluble) to rinse the interior surfaces thoroughly. Pour this rinsate directly into your designated hazardous waste container.

  • Subsequent Rinses : For containers that held acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[12] Given the hazards of quinoline, this is a prudent practice to adopt.

  • Final Disposal : After triple-rinsing, the container can typically be managed as non-hazardous solid waste (e.g., recycled glass or plastic), but you must deface the label to prevent confusion. Always confirm this procedure with your institutional EHS guidelines.

Protocol: Neutralization of Dilute Aqueous Waste for Collection

This protocol is for the treatment of very dilute (<1%) aqueous solutions of 7-Fluoroquinoline-6-carboxylic acid prior to collection by a hazardous waste contractor. It is NOT a method for preparing the waste for drain disposal. The purpose is to render the waste less corrosive for storage and handling.

Rationale: Neutralizing the carboxylic acid group reduces the corrosivity of the waste. However, neutralization does not degrade the fluoroquinoline core, which remains harmful to aquatic life.[1] Therefore, the neutralized solution remains hazardous waste.

Materials:

  • Dilute aqueous solution of 7-Fluoroquinoline-6-carboxylic acid (<1%)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate hazardous waste collection container

Procedure:

  • Setup : Place the beaker containing the dilute acidic waste in a chemical fume hood on a magnetic stir plate. Begin gentle stirring.

  • pH Monitoring : Place a calibrated pH probe or have pH paper ready to monitor the solution's pH.

  • Slow Addition of Base : Slowly add the 5% sodium bicarbonate solution dropwise to the stirring acidic solution.

    • Causality : Sodium bicarbonate is a weak base, which allows for controlled neutralization and minimizes the risk of a violent acid-base reaction. The reaction will produce carbon dioxide gas, so slow addition is critical to prevent excessive foaming and splashing.

  • Target pH : Continue adding the base until the pH of the solution is stable between 6.0 and 8.0.

  • Transfer to Waste : Once neutralized, transfer the solution to your properly labeled hazardous waste container.

  • Final Disposal : Seal the container and arrange for pickup by your institution's EHS department for final disposal via a licensed contractor.

By adhering to these scientifically-grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, protecting both yourself and the world beyond the lab.

References

  • Quinoline - SAFETY D
  • Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG.
  • Accidental Release Measures. Avanti Polar Lipids.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). U.S. Environmental Protection Agency (EPA).
  • Acetic and Formic Acids in Workplace Atmospheres. (1993).
  • EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. (2021). Clark Hill.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025). Carl ROTH.
  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024). Babst Calland.
  • Fluoroquinolonic acid SDS, 86393-33-1 Safety D
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
  • Acid and Caustic Solutions.
  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • SAFETY DATA SHEET - Quinoline-3-carboxylic acid. (2025). Fisher Scientific.
  • 7-Fluoroquinoline-3-carboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - Indole-2-carboxylic acid. (2025). Fisher Scientific.
  • Fluoroquinolonic acid | C13H9ClFNO3. (2026). PubChem - NIH.
  • The NIH Drain Discharge Guide.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • The MSDS HyperGlossary: Carboxylic Acid.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Fluoroquinoline-6-carboxylic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 7-Fluoroquinoline-6-car...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 7-Fluoroquinoline-6-carboxylic acid demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. Our goal is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety, building a foundation of trust that extends beyond the product itself.

The guidance provided herein is synthesized from established safety protocols for structurally similar compounds, including quinoline carboxylic acids and fluoro-organic molecules.[1][2][3] Due to the specific nature of 7-Fluoroquinoline-6-carboxylic acid, a comprehensive risk assessment should be performed before commencing any work.

Understanding the Hazard Profile

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to mitigate risks of exposure through inhalation, dermal contact, or accidental splashes. The following table outlines the recommended PPE for various laboratory operations involving 7-Fluoroquinoline-6-carboxylic acid.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Solid/Powder Double-gloving with nitrile or neoprene gloves.[1][2]Chemical splash goggles and a face shield.[1]Laboratory coat and a chemical-resistant apron.[1]N95 or higher-rated particulate respirator.[1]
Preparing Solutions Nitrile or neoprene gloves.[1]Chemical splash goggles. A face shield is recommended if splashing is likely.[6]Laboratory coat.Work within a certified chemical fume hood. An air-purifying respirator with organic vapor cartridges may be necessary for volatile solvents.[1]
Conducting Reactions Nitrile or neoprene gloves.[1]Chemical splash goggles and a face shield.[6]Flame-resistant laboratory coat and a chemical-resistant apron.[2]All reactions should be conducted in a chemical fume hood.
Waste Disposal Nitrile or neoprene gloves.[1]Chemical splash goggles.Laboratory coat.Not generally required if handling closed waste containers.

Procedural Guidance: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure
  • Lab Coat/Apron: Put on your laboratory coat and apron.

  • Respirator: If required, perform a fit check and don your respirator.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your inner and outer gloves, ensuring the outer glove covers the cuff of your lab coat.

Doffing Procedure
  • Outer Gloves: Remove and discard the outer pair of gloves.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat/Apron: Remove your lab coat and apron, turning it inside out as you remove it.

  • Inner Gloves: Remove and discard the inner pair of gloves.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.

Below is a workflow diagram illustrating the PPE selection process.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 7-Fluoroquinoline-6-carboxylic acid check_form Is the compound in solid/powder form? start->check_form solid_ppe Required PPE: - Double Nitrile/Neoprene Gloves - Goggles & Face Shield - Lab Coat & Apron - N95 Particulate Respirator check_form->solid_ppe Yes liquid_ppe Required PPE: - Nitrile/Neoprene Gloves - Goggles (Face shield if splash risk) - Lab Coat check_form->liquid_ppe No (Solution) proceed Proceed with Caution solid_ppe->proceed check_ventilation Working in Fume Hood? liquid_ppe->check_ventilation respirator_optional Air-purifying respirator may be needed for volatile solvents. check_ventilation->respirator_optional No check_ventilation->proceed Yes respirator_optional->proceed

Caption: PPE Selection Workflow for Handling 7-Fluoroquinoline-6-carboxylic acid.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.

  • Solid Waste: All disposable items contaminated with 7-Fluoroquinoline-6-carboxylic acid (e.g., gloves, weigh boats, paper towels) must be placed in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing 7-Fluoroquinoline-6-carboxylic acid should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour any waste containing this compound down the drain.[1]

  • Decontamination: All non-disposable equipment, such as glassware and surfaces, that has come into contact with the chemical should be thoroughly decontaminated with an appropriate solvent, followed by a wash with soap and water.

Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and procedures.[1]

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Benchchem.
  • Fluorine. Princeton University Environmental Health & Safety.
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety.
  • Personal Protective Equipment. US EPA.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Preparation method for quinoline-4-carboxylic acid derivative.
  • SAFETY DATA SHEET - 6-Quinolinecarboxylic acid. Thermo Fisher Scientific.
  • Process for the preparation of a quinoline carboxylic acid.
  • SAFETY DATA SHEET - 6-Quinolinecarboxylic acid. Fisher Scientific.
  • PPE For Chemical Handling With Example. Industrial Safety Tips.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Safety Data Sheet - Fluticasone 17β-Carboxylic Acid. Cayman Chemical.
  • 7-Fluoroquinoline-3-carboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 6-Fluoroquinoline. Fisher Scientific.
  • Understanding fq Toxicity: Risks of Fluoroquinolone Antibiotics. fqproject.
  • Safety D
  • 7-Fluoroisoquinoline-8-carboxylic acid Safety D
  • Fluoroquinolones: Safety, Risks, and Side Effects. WebMD.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.